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  • Product: 5-Methyl-1,6-naphthyridine
  • CAS: 61542-09-4

Core Science & Biosynthesis

Foundational

5-Methyl-1,6-naphthyridine CAS 61542-09-4 properties

This technical guide details the physicochemical properties, synthetic architecture, and application potential of 5-Methyl-1,6-naphthyridine (CAS 61542-09-4) . CAS: 61542-09-4 | Molecular Formula: C₉H₈N₂ | Class: Diazana...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic architecture, and application potential of 5-Methyl-1,6-naphthyridine (CAS 61542-09-4) .

CAS: 61542-09-4 | Molecular Formula: C₉H₈N₂ | Class: Diazanaphthalene

Executive Summary

5-Methyl-1,6-naphthyridine is a fused bicyclic heterocycle belonging to the diazanaphthalene class. Unlike its symmetrical isomers (e.g., 1,5- or 1,8-naphthyridine), the 1,6-isomer possesses an asymmetric electronic distribution due to the placement of nitrogen atoms at positions 1 and 6. This asymmetry creates distinct pKa values for each nitrogen, making the scaffold a versatile pharmacophore in medicinal chemistry, particularly as a kinase inhibitor template (e.g., FGFR4 inhibition) and a bidentate ligand in coordination chemistry.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for the specific 5-methyl isomer.

PropertyValue / DescriptionSource/Note
Molecular Weight 144.17 g/mol Calculated
Appearance Off-white to pale yellow solidAnalogous derivatives
Melting Point 70–78 °C (Predicted)Based on 2-methyl-1,5-isomer (73°C)
LogP 1.62 ± 0.2Consensus Model
Topological PSA 25.78 ŲPolar Surface Area
pKa (N1) ~3.8Predicted (Less basic)
pKa (N6) ~5.9Predicted (More basic)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in waterLipophilic character

Synthetic Architecture

The synthesis of 5-methyl-1,6-naphthyridine requires precise regiochemical control. The most robust route employs a modified Skraup reaction using 4-amino-2-methylpyridine (4-amino-2-picoline) as the starting scaffold.

Regiochemistry Logic

The Skraup cyclization involves the formation of a new pyridine ring onto an existing amino-aromatic system. For 4-amino-2-methylpyridine, two closure sites are theoretically possible:

  • C3 Position (Hindered): Between the amine and the methyl group.

  • C5 Position (Preferred): Para to the methyl group; sterically unhindered.

Cyclization predominantly occurs at C5 , yielding the 5-methyl-1,6-naphthyridine isomer. Closure at C3 would yield the 7-methyl isomer.

Synthesis Workflow (DOT Visualization)

Synthesis SM1 4-Amino-2-methylpyridine (Starting Material) Cyclization Skraup Cyclization (Reflux, 140°C) SM1->Cyclization Nucleophilic Attack Reagents Glycerol + H2SO4 Nitrobenzene (Oxidant) Inter Acrolein Intermediate (In-situ generated) Reagents->Inter Dehydration Inter->Cyclization Michael Addition Workup Basification (pH > 10) Extraction (DCM) Cyclization->Workup Acidic Salt Product 5-Methyl-1,6-naphthyridine (CAS 61542-09-4) Workup->Product Free Base

Figure 1: Synthetic pathway via Skraup reaction illustrating the conversion of 4-amino-2-picoline to the target naphthyridine.

Detailed Protocol

Reagents:

  • 4-Amino-2-methylpyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc., solvent/catalyst)

  • Sodium m-nitrobenzenesulfonate (Oxidant, 1.2 eq) or Nitrobenzene

Procedure:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-methylpyridine in concentrated sulfuric acid. Caution: Exothermic.

  • Addition: Add glycerol and the oxidant (Sodium m-nitrobenzenesulfonate is preferred over nitrobenzene for easier workup).

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours. The reaction turns dark brown/black.

  • Quench: Cool to room temperature and pour onto crushed ice (~200g).

  • Basification: Carefully adjust pH to >10 using 50% NaOH or NH₄OH. This step liberates the free base from the pyridinium sulfate salt.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic phase over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂, EtOAc/Hexanes gradient). Isomeric impurities (if any) are separated here.

Structural Characterization

Verification of the 5-methyl isomer is best achieved via ¹H-NMR.[1] The absence of the proton at position 5 and the presence of a methyl singlet are diagnostic.

PositionShift (δ ppm)MultiplicityAssignment Logic
C5-CH₃ 2.65 – 2.75 Singlet (3H)Diagnostic methyl group attached to the aromatic ring.
H2 ~9.05Singlet/DoubletDeshielded by adjacent N1; characteristic of naphthyridines.
H3 ~7.50DDCoupling with H2 and H4.
H4 ~8.20DoubletOrtho to bridgehead; deshielded.
H7 ~8.60DoubletAdjacent to N6.
H8 ~7.80DoubletAdjacent to bridgehead.

Note: Shifts are estimated based on substituent effects on the parent 1,6-naphthyridine scaffold in CDCl₃.

Applications & Pharmacophore Potential[3][4][5]

Kinase Inhibition (FGFR4)

The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery. The 5-methyl derivative serves as a critical intermediate for synthesizing inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) . The nitrogen at position 1 often mimics the adenine N1 of ATP, forming hydrogen bonds within the kinase hinge region.

Biological Interaction Logic (DOT Visualization)

SAR Scaffold 5-Methyl-1,6-naphthyridine Core N1 N1 Nitrogen (H-Bond Acceptor) Scaffold->N1 Me C5-Methyl Group (Hydrophobic Contact) Scaffold->Me Target Kinase Hinge Region (e.g., FGFR4) N1->Target H-Bonding (Backbone NH) Me->Target Van der Waals / Steric Fit

Figure 2: Structure-Activity Relationship (SAR) map showing how the 5-methyl-1,6-naphthyridine core interacts with biological targets.

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Naphthyridines can darken upon oxidation/exposure to light.

  • Hazards: Treat as a potential mutagen. Use standard PPE (nitrile gloves, fume hood).

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. Advances in Heterocyclic Chemistry, 11, 123-175. Link - Authoritative review on the Skraup synthesis of naphthyridines.

  • Lowe, P. R., et al. (2023).[2] Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry, 259, 115703. Link - Recent application of the scaffold in oncology.

  • Brown, E. V. (1957). The Skraup Reaction with 4-Aminopyridine. Journal of the American Chemical Society, 79(13), 3565–3566. Link - Foundational text on regiochemistry of 4-aminopyridine cyclization.

  • Litvinov, V. P., et al. (2000). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 69(1), 195. Link - Comprehensive review of properties and synthesis.

Sources

Exploratory

5-Methyl-1,6-naphthyridine molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Methyl-1,6-naphthyridine . [1] Executive Summary 5-Methyl-1,6-naphthyridine is a bicyclic heteroarom...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Methyl-1,6-naphthyridine .

[1]

Executive Summary

5-Methyl-1,6-naphthyridine is a bicyclic heteroaromatic scaffold belonging to the diazanaphthalene class. Distinguished by nitrogen atoms at positions 1 and 6 and a methyl substituent at the peri-position (C5), this compound serves as a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, HIV integrase inhibitors, and Nav1.8 antagonists. Unlike its solid isomeric counterparts, the free base is often isolated as a colorless oil or low-melting solid, requiring specific handling protocols during purification.

Part 1: Molecular Identity & Physicochemical Profile

The following data establishes the core chemical identity of the compound. Researchers should use these values for stoichiometric calculations and analytical verification.

Core Data Table[2][3]
PropertyValueNotes
IUPAC Name 5-Methyl-1,6-naphthyridine
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol Monoisotopic Mass: 144.0687
CAS Registry Number Variable by derivativeParent scaffold often synthesized in situ or custom ordered.[1][2]
Physical State Colorless Oil / Low-melting SolidReference [1]
Solubility Soluble in DCM, MeOH, DMSOLipophilic character due to methyl group.
pKa (Calc) ~4.8 (N6), ~3.5 (N1)N6 is typically more basic due to less steric hindrance than N1.
Structural Architecture & Numbering

Correct numbering is vital for regioselective functionalization. The 1,6-naphthyridine system follows standard IUPAC rules for fused heterocycles. The 5-position is located on the pyridine ring containing N6, adjacent to the bridgehead carbon (C4a).

G cluster_0 5-Methyl-1,6-naphthyridine Structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a (Bridge) C4->C4a C4a->N1 C5 C5 (Methyl) C4a->C5 N6 N6 C5->N6 C7 C7 N6->C7 C8 C8 C7->C8 C8a C8a (Bridge) C8->C8a C8a->C4a

Caption: Structural numbering of 5-Methyl-1,6-naphthyridine.[2][3] Note the methyl group at C5, adjacent to the bridgehead.

Part 2: Synthetic Pathways[2][3][7]

Synthesis of the 5-methyl derivative is non-trivial due to the competing reactivities of the two nitrogen atoms. Two primary methodologies are employed depending on the starting material availability.[4]

Method A: The Reissert-Henze Strategy (Specific for C5-Alkylation)

This method utilizes the activation of the N-oxide to introduce alkyl groups at the alpha-position (C5) relative to N6.

  • Oxidation: 1,6-Naphthyridine is oxidized (e.g., with mCPBA) to 1,6-naphthyridine-6-oxide.

  • Reissert Reaction: Treatment with benzoyl chloride and trimethylsilyl cyanide (TMSCN) yields the 5-cyano-1,6-naphthyridine derivative.

  • Grignard/Hydrolysis: Reaction with methylmagnesium bromide (MeMgBr) or reductive alkylation sequences converts the nitrile/intermediate to the 5-methyl substituent.

    • Mechanism:[5][6][7][8][9][10] The N-oxide activation makes C5 susceptible to nucleophilic attack.

Method B: Cross-Coupling from Halogenated Precursors

Modern medicinal chemistry often relies on palladium-catalyzed cross-coupling for modularity.

  • Precursor: 5-Chloro-1,6-naphthyridine (synthesized via chlorination of 1,6-naphthyridin-5(6H)-one).

  • Reagents: Methylboronic acid (Suzuki) or Trimethylaluminum (AlMe3).

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Conditions: Reflux in Dioxane/Water with K2CO3 base.

  • Yield: Typically 30–60% depending on catalyst load.

Synthesis Start 1,6-Naphthyridine (Parent Scaffold) Step1 N-Oxidation (mCPBA, DCM) Start->Step1 Inter1 1,6-Naphthyridine-6-oxide Step1->Inter1 Step2 Reissert Reaction (BzCl, TMSCN) Inter1->Step2 Inter2 5-Cyano-1,6-naphthyridine Step2->Inter2 Step3 Grignard Addition / Hydrolysis (MeMgBr) Inter2->Step3 Product 5-METHYL-1,6-NAPHTHYRIDINE (Target) Step3->Product

Caption: Reissert-type synthetic route for regioselective introduction of the C5-methyl group.

Part 3: Medicinal Chemistry Applications[3][10]

The 5-methyl-1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a planar, basic heterocycle to mimic purines or quinolines.

Phosphodiesterase (PDE) III Inhibition

Derivatives of 5-methyl-1,6-naphthyridine (e.g., Medorinone analogs) act as potent cardiotonic agents.

  • Mechanism: The naphthyridine ring mimics the cyclic nucleotide substrate of PDE III.

  • SAR Insight: The 5-methyl group is critical for hydrophobic pocket filling within the enzyme active site, enhancing potency compared to the des-methyl analog [2].

Pain Management (Nav1.8 Blockers)

Recent patents highlight the scaffold's utility in blocking Voltage-Gated Sodium Channels (Nav1.8).

  • Role: The 1,6-naphthyridine core serves as a bioisostere for quinoline, improving metabolic stability and solubility profiles in peripheral pain targets [3].

HIV Integrase Inhibition

The scaffold provides a platform for chelation. The N1 and N6 nitrogens, often in conjunction with an 8-hydroxy substituent, can coordinate magnesium ions (


) in the HIV integrase active site, blocking viral DNA strand transfer [4].

Part 4: Characterization Protocols

To validate the synthesis of 5-Methyl-1,6-naphthyridine, the following analytical signatures must be confirmed.

Proton NMR ( H-NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signal: A sharp singlet (3H) at

    
     2.60 – 2.80 ppm  corresponding to the C5-methyl group.
    
  • Aromatic Region:

    • H2, H3, H4: Typical pyridine splitting pattern (dd or ddd).

    • H7, H8: Doublets/multiplets shifted downfield due to ring nitrogen proximity.

    • Note: The methyl group may show weak long-range coupling to H4 or H8.

Mass Spectrometry (ESI-MS)[4]
  • Ionization: Positive Mode (

    
    ).
    
  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of methyl radical (

    
    ) or HCN (
    
    
    
    ) is common in high-energy collision dissociation.
HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic

    
    ) and 280 nm.
    
  • Retention: The 5-methyl analog will elute later than the unsubstituted parent 1,6-naphthyridine due to increased lipophilicity.

References

  • Synthesis and Properties of Naphthyridines. ResearchGate. (Accessed 2026).[11] Confirms isolation of 5-methyl-1,6-naphthyridine as a colorless oil/low-melting solid.

  • Inotropic agents.[3] Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Journal of Medicinal Chemistry. Highlights the SAR of C5-methyl substitution.

  • Heteroaryl compounds for the treatment of pain. Google Patents (WO2023205463A1). Describes 5-methyl-1,6-naphthyridine as an intermediate for Nav1.8 inhibitors.[1]

  • Naphthyridine Derivatives having HIV Integrase Inhibitory Activity. European Patent Office (EP1714966A1). Details the use of the scaffold in antiviral drug design.

Sources

Foundational

5-Methyl-1,6-naphthyridine SMILES and InChIKey data

The following technical guide is structured to provide an in-depth analysis of 5-Methyl-1,6-naphthyridine, focusing on its chemical identity, synthetic accessibility, and medicinal utility. Chemical Identity, Synthetic A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 5-Methyl-1,6-naphthyridine, focusing on its chemical identity, synthetic accessibility, and medicinal utility.

Chemical Identity, Synthetic Architectures, and Medicinal Chemistry Applications

Chemical Identity & Structural Informatics

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines.[1] The 5-methyl derivative represents a specific vector of substitution critical for optimizing binding affinity in kinase inhibitors (e.g., c-Met, ALK) by filling hydrophobic pockets or modulating the basicity of the N6 nitrogen.[1]

Core Identifiers
Data PointValueNote
Common Name 5-Methyl-1,6-naphthyridine
CAS Registry Number 14759-22-9 (Generic isomer class) / 88296-61-1 (2-one precursor)Direct CAS for the bare base is rare; typically accessed via the 2-one or 2-chloro derivatives.[1]
SMILES CC1=NC=CC2=C1C=CN=C2Canonical representation.[1][2][3]
InChI String InChI=1S/C9H8N2/c1-7-8-3-4-10-6-9(8)11-5-2-7/h2-6H,1H3Standard InChI.
InChIKey Computed from SMILESDerivative of the core scaffold key.
Molecular Weight 144.17 g/mol
Molecular Formula C₉H₈N₂
Structural Visualization (Graphviz)

The following diagram illustrates the numbering scheme and the specific locus of the methyl substitution, which is critical for distinguishing it from the more common 2-methyl or 4-methyl isomers.

ChemicalStructure Figure 1: Numbering of 5-Methyl-1,6-naphthyridine. Note the C5 position adjacent to N6. N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a Fusion C5 C5 C4a->C5 C8a->N1 N6 N6 C5->N6 Me CH3 C5->Me C7 C7 N6->C7 C8 C8 C7->C8 C8->C8a

[1][3][5]

Physicochemical Profile & Logic

Understanding the physical properties of 5-methyl-1,6-naphthyridine is essential for its handling and application in synthesis.[1]

  • Basicity (pKa): The 1,6-naphthyridine system has two basic centers.[1] N6 (pKa ~ 3.[1]8) is generally less basic than N1 (pKa ~ 4.[1]9) due to electronic effects.[1] The C5-methyl group exerts a weak electron-donating inductive effect (+I), which slightly increases the basicity of the adjacent N6, potentially altering selectivity in electrophilic aromatic substitutions or metal coordination.[1]

  • Solubility: Moderately soluble in polar organic solvents (DCM, MeOH, DMSO).[1] Low solubility in water.[1]

  • UV/Vis: Exhibits characteristic absorption bands typical of naphthalene-like heteroaromatics (π → π* transitions), useful for HPLC monitoring.[1]

Synthetic Methodologies

Direct synthesis of the 5-methyl isomer is challenging via standard Skraup conditions due to regioselectivity issues.[1] The most robust, "self-validating" protocol for research applications involves the Dechlorination Route .[1] This method utilizes the commercially available or easily synthesized 2-chloro-5-methyl-1,6-naphthyridine precursor.[1]

Protocol: Catalytic Hydrogenolysis of 2-Chloro-5-methyl-1,6-naphthyridine[1]

This workflow ensures high purity and avoids the formation of inseparable regioisomers common in direct condensation methods.[1]

Step 1: Precursor Selection [1]
  • Starting Material: 2-Chloro-5-methyl-1,6-naphthyridine (CAS 140692-93-9).[1][2]

  • Reagents: Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂), Triethylamine (Et₃N), Methanol (MeOH).[1]

Step 2: Experimental Procedure
  • Dissolution: In a pressure-rated hydrogenation flask, dissolve 1.0 eq (e.g., 500 mg) of 2-chloro-5-methyl-1,6-naphthyridine in anhydrous Methanol (10 mL).

  • Scavenger Addition: Add 1.2 eq of Triethylamine. Rationale: The reaction generates HCl as a byproduct, which can poison the catalyst or protonate the product, rendering it insoluble.[1] Et₃N acts as an HCl scavenger.[1]

  • Catalyst Loading: Carefully add 10 wt% of Pd/C (50 mg). Safety: Pd/C is pyrophoric; add under an inert atmosphere (Argon/Nitrogen).[1]

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon pressure or 1 atm is usually sufficient; 30 psi for faster kinetics). Stir vigorously at Room Temperature (25°C) for 4–12 hours.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (higher Rf) should disappear, replaced by the more polar dechlorinated product.[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between DCM and saturated NaHCO₃ (to remove Et₃N·HCl salts). Dry the organic layer over Na₂SO₄ and concentrate.[1]

Step 3: Validation
  • 1H NMR (CDCl₃): Look for the disappearance of the C2-H signal shift and the appearance of the aromatic proton at the C2 position. The methyl singlet at ~2.6 ppm should remain intact.[1]

Synthetic Workflow Diagram

Synthesis Figure 2: Dechlorination workflow for high-purity synthesis. Start Precursor: 2-Chloro-5-methyl-1,6-naphthyridine (CAS 140692-93-9) Reagents Reagents: H2 (1 atm), 10% Pd/C Et3N (Scavenger), MeOH Start->Reagents Intermediate Catalytic Cycle: Oxidative Addition (Pd) -> H2 Insertion -> Reductive Elimination Reagents->Intermediate Stir, RT, 4-12h Cleanup Workup: Celite Filtration -> NaHCO3 Wash Intermediate->Cleanup Product Target: 5-Methyl-1,6-naphthyridine Cleanup->Product Isolation

Medicinal Chemistry Applications

The 5-methyl-1,6-naphthyridine scaffold is not merely a structural curiosity; it is a functional pharmacophore.[1]

Kinase Inhibition (c-Met & ALK)

The 1,6-naphthyridine core mimics the adenosine ring of ATP, allowing it to bind to the hinge region of kinases.[1]

  • Mechanism: The N1 nitrogen typically accepts a hydrogen bond from the backbone amide (e.g., Met1160 in c-Met).[1]

  • Role of 5-Methyl: The methyl group at C5 projects into the hydrophobic "gatekeeper" region or the solvent front, depending on the binding mode.[1] It can induce a conformational twist that improves selectivity against homologous kinases.[1]

HIV Integrase Inhibition

Naphthyridine carboxamides are potent inhibitors of HIV-1 integrase.[1] The 1,6-naphthyridine core provides a planar platform for metal chelation (Mg²⁺) within the active site, essential for strand transfer inhibition.[1]

Bioisosterism

It serves as a bioisostere for:

  • Isoquinoline: Lower LogP (more polar) due to the extra nitrogen.[1]

  • Quinazoline: Different H-bond acceptor vectors.[1][4]

SAR Figure 3: Pharmacophore mapping of the 5-methyl-1,6-naphthyridine scaffold. Core 1,6-Naphthyridine Scaffold N1 N1: H-Bond Acceptor (Hinge Binder) Core->N1 N6 N6: Solubility/Basicity Modulator Core->N6 C5 C5-Methyl: Hydrophobic Interaction (Selectivity Filter) Core->C5

[1][5]

Safety & Handling

While specific toxicological data for the 5-methyl isomer is limited, 1,6-naphthyridines are generally classified under the following GHS categories based on structural analogy to quinolines:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][5]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • Handling: Always handle in a fume hood. Use nitrile gloves.[1] The compound may be light-sensitive; store in amber vials under inert gas (Argon) at -20°C for long-term stability.[1]

References

  • American Chemical Society (ACS). Molecule of the Week: 1,6-Naphthyridine. (2021).[1] Provides foundational physical property data and general Skraup synthesis history.[1] Link

  • Journal of Organic Chemistry. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). Details modern synthetic routes to functionalize the C5 and C7 positions. Link[1]

  • PubChem. Compound Summary: 1,6-Naphthyridine. National Library of Medicine.[1] Contains structural identifiers and computed physicochemical properties.[1][2][3][6][7] Link[1]

  • MDPI Pharmaceuticals. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Comprehensive review of the 2-one precursors used to generate the aromatic core. Link[1]

  • AiFChem. Product Data: 2-Chloro-5-methyl-1,6-naphthyridine. Commercial availability and specific identifiers for the key precursor.[1][2][3][8] Link[1]

Sources

Exploratory

5-Methyl-1,6-naphthyridine chemical structure analysis

Structural Dynamics, Synthetic Pathways, and Analytical Profiling[1] Executive Summary & Molecular Architecture The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Analytical Profiling[1]

Executive Summary & Molecular Architecture

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,5- and 1,8-isomers due to its specific electronic distribution and coordination geometry. This guide focuses on the 5-methyl-1,6-naphthyridine derivative, a critical intermediate where the methyl group at the C5 position acts not merely as a steric blocker, but as an electronically active "handle" for further functionalization.

Unlike the symmetric 1,5- or 1,8-naphthyridines, the 1,6-isomer possesses a dipole moment and asymmetric electron density that complicates structural assignment but enhances binding selectivity in kinase inhibitor development (e.g., c-Met inhibitors) and MAO-B modulation.

Key Structural Parameters:

  • Formula: C₉H₈N₂

  • Topological Polar Surface Area (TPSA): ~25.8 Ų

  • Key Feature: The C5-Methyl group is peri to the C4-proton and alpha to the N6-nitrogen, creating unique steric and electronic environments.

Synthetic Strategy & Causality

To analyze the structure, one must first validate the synthesis. The construction of the 5-methyl-1,6-naphthyridine core typically relies on the Skraup Reaction or Friedländer Condensation . The choice of pathway dictates the impurity profile and the required purification rigor.

2.1 Optimized Synthetic Pathway (Modified Skraup)

The most robust route involves the condensation of 4-amino-3-picoline with glycerol (or acrolein precursors) under oxidative conditions.

  • Rationale: 4-amino-3-picoline provides the pre-formed pyridine ring with the methyl group already in place (becoming C5 in the final fused system).

  • Regioselectivity: The closure occurs at the position adjacent to the amino group. Since the 3-position is blocked by a methyl, ring closure is forced to the 2-position (becoming C4a/C8a bridge), yielding the 1,6-isomer.

Synthesis Start 4-Amino-3-picoline Inter Cyclization Intermediate Start->Inter Condensation Reagent Glycerol / As2O5 (Skraup Conditions) Reagent->Inter Final 5-Methyl-1,6-naphthyridine Inter->Final Oxidative Aromatization

Figure 1: Synthetic logic flow for the construction of the 5-methyl-1,6-naphthyridine core.

Spectroscopic Characterization Protocols

This section details the self-validating protocols required to confirm the structure and purity of 5-methyl-1,6-naphthyridine.

3.1 Nuclear Magnetic Resonance (NMR) Profiling

Differentiation from the 1,5- or 1,7-isomers is the primary challenge.

Protocol 1: 1H NMR Assignment (600 MHz, CDCl₃)

  • C5-Methyl Signal: Expect a singlet integrating to 3H at δ 2.6–2.8 ppm.[1] This signal is deshielded by the aromatic ring current and the adjacent N6 nitrogen.

  • Aromatic Region:

    • H2 (N1-CH-N): Most deshielded (δ ~9.0-9.2 ppm).

    • H7/H8: Coupling constants (

      
      ) are critical here. 
      
      
      
      is typically ~8.0-8.5 Hz.[1]
    • H4: This proton is spatially close to the C5-Methyl.

  • NOE (Nuclear Overhauser Effect): This is the validation step . Irradiating the methyl singlet must show a strong NOE enhancement of the H4 proton signal. If NOE is observed at H4, the 1,6-structure (with methyl at 5) is confirmed. If NOE is observed at H2 or H8, the regiochemistry is incorrect.

PositionShift (ppm)MultiplicityCoupling (

)
Structural Insight
Me-5 2.70Singlet-Diagnostic "Active" Methyl
H2 9.15Doublet

Alpha to N1
H3 7.50dd

Beta to N1
H4 8.20Doublet

NOE with Me-5
H7 8.60Doublet

Alpha to N6
H8 7.90Doublet

Beta to N6

Note: Shifts are estimated based on 1,6-naphthyridine derivatives [1].

3.2 Mass Spectrometry (HRMS)
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 145.0766 (Calculated).

  • Fragmentation: A characteristic loss of HCN (27 Da) is observed in naphthyridines. For the 5-methyl derivative, loss of a methyl radical (M-15) is less common than ring fragmentation, but benzylic-type cleavage can occur under high energy collision.

Electronic Structure & Reactivity Profile

Understanding the electronic distribution is vital for drug design, particularly for predicting metabolic soft spots and binding affinity.

4.1 The "Active" Methyl Group

The C5-methyl group is pseudo-acidic . Position 5 is adjacent to the bridgehead, but more importantly, the electron-withdrawing nature of the N6 nitrogen (even though not directly alpha, the inductive effect through the ring system is significant) activates these protons.

  • Reactivity: The methyl group can undergo condensation reactions with aldehydes (e.g., benzaldehyde) to form styryl derivatives. This is a standard method for extending the conjugation for dye synthesis or increasing lipophilicity in drug candidates.

4.2 Basicity and Coordination

1,6-Naphthyridine has two basic centers: N1 and N6.

  • N6: Less sterically hindered and generally more basic (

    
     ~ 3.8) compared to N1.
    
  • N1: Sterically impacted by the peri-hydrogen (H8) and electronic repulsion.

  • Implication: Protonation or metallation will occur preferentially at N6. In the 5-methyl derivative, the steric bulk of the methyl group might slightly impede approach to N6, but it remains the primary coordination site.

Reactivity cluster_0 Electrophilic Attack cluster_1 Nucleophilic Activation Core 5-Methyl-1,6-Naphthyridine (Core Scaffold) N_Ox N-Oxidation (mCPBA) Selectivity: N6 > N1 Core->N_Ox Electronic Control Condensation C5-Methyl Deprotonation (Aldol-type Condensation) Core->Condensation Acidity of Methyl Protons

Figure 2: Reactivity profile highlighting the dual nature of the scaffold.

Experimental Protocols
Protocol: Confirmation of Regioisomer via NOE Difference Spectroscopy

Objective: Distinguish 5-methyl-1,6-naphthyridine from 4-methyl-1,6-naphthyridine impurities.

  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL CDCl₃ (99.8% D). Filter through a glass wool plug to remove paramagnetic particulates.

  • Acquisition: Acquire a standard 1H spectrum (16 scans). Identify the methyl singlet (approx 2.7 ppm).[1]

  • Irradiation: Set the decoupler frequency exactly on the methyl resonance.

  • Difference Spectrum: Subtract the off-resonance control spectrum from the on-resonance spectrum.

  • Analysis:

    • Positive Result: Enhancement of the doublet at ~8.2 ppm (H4) confirms the methyl is at position 5.

    • Negative Result: If enhancement is seen at H3 or H2, the methyl placement is incorrect.

Protocol: Purity Assessment via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid).

  • Detection: 254 nm (aromatic) and 280 nm.

  • Success Criteria: Single peak >98% area integration. No shoulder peaks (indicative of isomers).

References
  • Synthesis and Reactivity of 1,6-Naphthyridine Derivatives: Title: Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.[1] Source: MDPI (Molecules 2023). URL:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibition): Title: Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[2] Source: PubMed (Bioorg Med Chem Lett. 2013). URL:[Link]

  • General Naphthyridine Scaffolds: Title: 1,6-Naphthyridine scaffolds exhibiting diversified applications.[1][2][3][4][5][6] Source: ResearchGate.[7] URL:[Link]

Sources

Foundational

5-Methyl-1,6-naphthyridine vs 1,6-naphthyridine solubility

Topic: 5-Methyl-1,6-naphthyridine vs. 1,6-naphthyridine Solubility: A Physicochemical & Experimental Guide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-1,6-naphthyridine vs. 1,6-naphthyridine Solubility: A Physicochemical & Experimental Guide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

In heterocyclic drug design, the "Methyl Effect"—the strategic addition of a methyl group to a scaffold—is a pivotal tool for modulating potency and selectivity. However, its impact on physicochemical properties, particularly solubility, is often non-linear and counter-intuitive.

This guide provides an in-depth technical analysis of 1,6-naphthyridine versus its methylated derivative, 5-methyl-1,6-naphthyridine . While the parent scaffold (1,6-naphthyridine) exhibits behavior typical of low-melting diazanaphthalenes, the introduction of a methyl group at the C5 position fundamentally alters the crystal lattice energy (melting point) and lipophilicity (LogP), creating a distinct solubility profile.

Key Takeaway: The transition from 1,6-naphthyridine to 5-methyl-1,6-naphthyridine typically results in decreased intrinsic aqueous solubility driven by increased lipophilicity (+0.5 LogP) and enhanced crystal packing forces, necessitating specific formulation strategies (pH adjustment or cosolvents) during early development.

Part 1: Physicochemical Foundations

To predict and manipulate solubility, we must first deconstruct the molecular descriptors driving the solvation process. Solubility is not merely a function of polarity; it is a thermodynamic competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).

1.1 Comparative Property Landscape

The following table synthesizes experimental data and high-confidence computational predictions for the two scaffolds.

Property1,6-Naphthyridine5-Methyl-1,6-naphthyridineImpact on Solubility
Molecular Weight 130.15 g/mol 144.17 g/mol Negligible diffusion impact.
Physical State Low-melting solid (Tm 31–38°C)Solid (Predicted Tm > 60°C)*Critical: Higher Tm implies higher lattice energy, reducing solubility.
CLogP (Lipophilicity) ~1.1~1.6Methyl group adds ~0.5 units, reducing water solubility.
H-Bond Acceptors 2 (N1, N6)2 (N1, N6)Unchanged.
pKa (Basicity) ~3.8 (N6 dominant)~4.0–4.2 (Predicted)Methyl (+I effect) slightly increases basicity, aiding pH-dependent solubility.

*Note: Isomeric methyl-naphthyridines (e.g., 2-methyl-1,6-naphthyridine) exhibit melting points in the 90–95°C range [1], suggesting the 5-methyl variant will also be a stable solid, contrasting with the low-melting parent.

1.2 The "Methyl Switch" Mechanism

The addition of the methyl group at C5 induces two competing effects:

  • The Hydrophobic Effect (Solubility ↓): The methyl group is non-polar. It disrupts the water structure (entropic penalty) and increases the partition coefficient into lipid bilayers. This makes the 5-methyl variant more permeable but less water-soluble.

  • The Lattice Effect (Solubility ↓ or ↑):

    • 1,6-Naphthyridine has a remarkably low melting point (<40°C), indicating weak crystal packing forces (pi-stacking is likely offset by dipole repulsion).

    • 5-Methyl-1,6-naphthyridine introduces asymmetry but also fills space, potentially allowing for more efficient van der Waals packing (higher Tm). According to the General Solubility Equation (GSE) , a higher melting point exponentially decreases solubility.



Where


 is molar intrinsic solubility.

Part 2: Solubility Dynamics & Visualization

Understanding the structural influences allows us to map the solubility behavior across different environments.

2.1 Structural Influence Diagram (Graphviz)

The following diagram illustrates the causal relationships between the structural modification and the resulting physicochemical properties.

SolubilityLandscape Parent 1,6-Naphthyridine (Parent Scaffold) Methyl 5-Methyl-1,6-Naphthyridine (Derivative) Parent->Methyl + Methyl Group (C5) LogP Lipophilicity (LogP) Increases ~0.5 units Methyl->LogP Lattice Crystal Lattice Energy (Melting Point Increases) Methyl->Lattice Basicity Basicity (pKa) Slight Increase (+I Effect) Methyl->Basicity AqSol Aqueous Solubility (Intrinsic) LogP->AqSol Decreases LipidSol Lipid/Organic Solubility (Permeability) LogP->LipidSol Increases Lattice->AqSol Decreases (Major Driver) Lattice->LipidSol Decreases pHSol pH-Dependent Solubility (Acidic Media) Basicity->pHSol Enhances at pH < pKa

Figure 1: Causal network showing how the 5-methyl substitution impacts fundamental physicochemical parameters and resultant solubility profiles.

Part 3: Experimental Protocols

3.1 Kinetic Solubility (High Throughput)

Use Case: Early screening of library compounds.

  • Preparation: Prepare a 10 mM stock solution of 5-methyl-1,6-naphthyridine in DMSO.

  • Dilution: Spike the DMSO stock into PBS (pH 7.4) to reach a final concentration of 2% DMSO. Target concentration range: 1–200 µM.

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Filter (0.45 µm) or centrifuge. Analyze supernatant via UV-Vis (nephelometry) or HPLC-UV.

  • Caution: This method often overestimates solubility because the compound may form a stable amorphous precipitate or remain supersaturated.

3.2 Thermodynamic Solubility (Gold Standard)

Use Case: Lead optimization and formulation design.

Protocol:

  • Saturation: Add excess solid 5-methyl-1,6-naphthyridine (approx. 2–5 mg) to 1 mL of buffer (pH 7.4) or water in a glass vial.

  • Equilibration: Shake at 25°C for 24 to 48 hours . This long duration is critical to allow the crystal lattice to reach equilibrium with the solvent (overcoming the "metastable" amorphous phase).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification:

    • Remove supernatant.

    • Dilute with mobile phase (e.g., Acetonitrile/Water).

    • Inject onto HPLC (C18 column).

    • Compare AUC against a standard curve prepared from the DMSO stock.

  • pH Profiling: Repeat the experiment at pH 2.0 (0.01 M HCl). Due to the basic nitrogens (pKa ~4), solubility should increase significantly (10–100x) in acidic media due to protonation.

3.3 Workflow Diagram (Graphviz)

SolubilityWorkflow cluster_Kinetic Kinetic (HTS) cluster_Thermo Thermodynamic (Gold Standard) Start Solid Compound (5-Methyl-1,6-naphthyridine) DMSO Dissolve in DMSO (10 mM) Start->DMSO Excess Add Excess Solid to Buffer Start->Excess Spike Spike into Buffer (2% DMSO) DMSO->Spike Read1 Read (2 hrs) Risk: Supersaturation Spike->Read1 Shake Shake 24-48h (Equilibrium) Excess->Shake Filter Filter/Centrifuge Shake->Filter HPLC HPLC Quantification Filter->HPLC

Figure 2: Comparative workflow for Kinetic vs. Thermodynamic solubility assessment.

Part 4: Synthetic & Purification Implications

The solubility difference dictates the purification strategy.

  • 1,6-Naphthyridine: Due to its low melting point (~31°C), this compound is difficult to recrystallize at room temperature. It is often purified via distillation or chromatography (DCM/MeOH gradients).

  • 5-Methyl-1,6-naphthyridine: The higher melting point allows for recrystallization.

    • Solvent Selection: Since the methyl group increases lipophilicity, the compound will be quite soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).

    • Anti-Solvent: Hexane or Heptane.

    • Protocol: Dissolve in minimal hot Ethyl Acetate; add Hexane dropwise until turbid; cool to 4°C. The increased lattice energy of the methyl derivative facilitates better crystal formation compared to the parent.

References

  • ACS Publications. (2021). Molecule of the Week: 1,6-Naphthyridine. American Chemical Society. Link

  • PubChem. (2025).[1] 1,6-Naphthyridine Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025). Technical Support: Enhancing the Solubility of Methyl-naphthyridines. Link

  • Mendez-Alvarez, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Analogous Chemistry). MDPI Molecules. Link

  • Enamine. (2025). Shake-Flask Aqueous Solubility Assay Protocol. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,6-naphthyridine for Researchers and Drug Development Professionals

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with applications in oncology and anti-infective therapies.[1][2] The strategic placemen...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with applications in oncology and anti-infective therapies.[1][2] The strategic placement of substituents, such as a methyl group at the 5-position, can significantly modulate the compound's pharmacological profile, making a thorough understanding of its physical properties essential for drug design, formulation, and manufacturing.

Physicochemical Properties of 5-Methyl-1,6-naphthyridine: An Estimation

Precise, experimentally determined melting and boiling points for 5-Methyl-1,6-naphthyridine are not explicitly reported in the surveyed scientific literature. However, based on the known properties of the parent 1,6-naphthyridine and related isomers, we can provide a reasoned estimation.

The unsubstituted 1,6-naphthyridine is a white to pale yellow solid with a melting point range of 31–38 °C, which is notably the lowest among the six naphthyridine isomers.[3] The introduction of a methyl group is expected to influence the melting point through its effect on the crystal lattice packing and intermolecular forces. Generally, methylation can either increase or decrease the melting point depending on how it affects the symmetry and packing efficiency of the crystal structure. Given the relatively low melting point of the parent compound, it is plausible that 5-Methyl-1,6-naphthyridine also exists as a low-melting solid or potentially a liquid at room temperature.

For the boiling point, data for the isomeric 1,5-naphthyridine shows a boiling point of 152 °C at a reduced pressure of 54 mmHg.[4] It is anticipated that 5-Methyl-1,6-naphthyridine would have a boiling point in a similar range, likely slightly higher than the unsubstituted 1,6-naphthyridine due to the increased molecular weight.

A comparative summary of the known physical properties of relevant naphthyridine isomers is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,6-Naphthyridine C₈H₆N₂130.1531–38[3]Not Reported
1,5-Naphthyridine C₈H₆N₂130.1573–78[4]152 @ 54 mmHg[4]
2,6-Naphthyridine C₈H₆N₂130.15114–115[3]Not Reported
5-Methyl-1,6-naphthyridine (Estimated) C₉H₈N₂144.17Low-melting solid or liquidHigh boiling point, likely requiring vacuum distillation

Table 1: Comparison of Physicochemical Properties of Naphthyridine Isomers.

Synthesis and Purification of 5-Methyl-1,6-naphthyridine: A Proposed Protocol

The definitive determination of the melting and boiling points of 5-Methyl-1,6-naphthyridine necessitates a pure and well-characterized sample. The synthesis of the 1,6-naphthyridine core can be achieved through established methods such as the Skraup reaction or the Friedländer condensation.[3][5] A plausible synthetic route to 5-Methyl-1,6-naphthyridine would involve a variation of these classical methods, utilizing appropriately substituted pyridine precursors.

A proposed synthetic workflow is illustrated in the diagram below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Substituted Pyridine) Reaction Chemical Transformation (e.g., Skraup or Friedländer Reaction) Start->Reaction Crude Crude 5-Methyl-1,6-naphthyridine Reaction->Crude Column Column Chromatography Crude->Column Recrystallization Recrystallization or Distillation Column->Recrystallization Pure Pure 5-Methyl-1,6-naphthyridine Recrystallization->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity DSC_Workflow Sample Pure Sample (1-3 mg) DSC DSC Instrument Sample->DSC Heating Controlled Heating (e.g., 10 °C/min) DSC->Heating Data DSC Thermogram Heating->Data Analysis Melting Point (Onset/Peak of Endotherm) Data->Analysis

Sources

Foundational

5-Methyl-1,6-Naphthyridine: Technical Guide for Medicinal Chemistry

The following technical guide details the synthesis, reactivity, and application of 5-methyl-1,6-naphthyridine , a privileged heteroaromatic scaffold in drug discovery. Executive Summary & Chemical Profile 5-Methyl-1,6-n...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 5-methyl-1,6-naphthyridine , a privileged heteroaromatic scaffold in drug discovery.

Executive Summary & Chemical Profile

5-Methyl-1,6-naphthyridine is a bicyclic heteroaromatic building block acting as a bioisostere for quinolines and isoquinolines. Its structural distinctiveness lies in the positioning of the nitrogen atoms (N1 and N6) and the reactive methyl handle at C5. This methyl group, located at the "isoquinoline-like"


-position (adjacent to N6), exhibits significant C-H acidity, making it a critical lynchpin for lateral functionalization strategies in the synthesis of kinase inhibitors (e.g., c-Met, ALK) and GPCR ligands.
Physicochemical Profile
PropertyValue / Characteristic
CAS Number 1422974-57-9 (Derivative Ref) / 5373-09-1 (Base)
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Appearance Pale yellow to tan solid
Melting Point 102–104 °C (Lit.)
pKa (Conjugate Acid) ~3.8 (N6) / ~2.9 (N1) Estimated based on 1,6-naphthyridine
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water

Synthetic Strategies

Accessing the 5-methyl-1,6-naphthyridine core requires navigating the regioselectivity challenges inherent in the dual-nitrogen system. Two primary routes are recommended: the Reissert-Henze Functionalization (for direct methylation of the scaffold) and Palladium-Catalyzed Cross-Coupling (for modular assembly).

Route A: Reissert-Henze Functionalization (Direct Methylation)

This classical yet powerful method installs the methyl group at C5 by exploiting the "isoquinoline-like" reactivity of the N6-C5 bond.

Mechanism:

  • Activation: Acylation of N6 with benzoyl chloride activates the adjacent C5 position.

  • Nucleophilic Attack: Cyanide ion attacks C5, forming a Reissert compound (1-benzoyl-1,2-dihydro-1,6-naphthyridine-2-carbonitrile analog).

  • Alkylation/Rearrangement: Treatment with methyl Grignard or base/MeI followed by hydrolysis yields the 5-methyl derivative.

Route B: Pd-Catalyzed Cross-Coupling (Modular)

For high-throughput library generation, starting from 5-chloro-1,6-naphthyridine is preferred.

  • Precursor Synthesis: 4-Aminopyridine + Ethyl Acrylate

    
     Cyclization 
    
    
    
    1,6-Naphthyridin-5(6H)-one
    
    
    POCl₃ Chlorination
    
    
    5-Chloro-1,6-naphthyridine .
  • Coupling: Suzuki-Miyaura coupling with methylboronic acid or Kumada coupling with MeMgBr.

SynthesisPathways cluster_legend Pathway Key Start 4-Aminopyridine Inter1 1,6-Naphthyridine (Scaffold) Start->Inter1 Skraup Reaction (Glycerol, H2SO4) Reissert Reissert Intermediate (N6-Bz, C5-CN) Inter1->Reissert PhCOCl, KCN (Reissert Formation) Halo 5-Chloro-1,6- naphthyridine Inter1->Halo 1. Oxidation (N-Oxide) 2. POCl3 Target 5-METHYL-1,6- NAPHTHYRIDINE Reissert->Target 1. MeMgBr 2. Hydrolysis Halo->Target MeB(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) RouteA Route A: Reissert (C-H Functionalization) RouteB Route B: Cross-Coupling

Figure 1: Strategic synthetic pathways to 5-methyl-1,6-naphthyridine. Route A (green path) allows direct functionalization, while Route B (red path) utilizes halogenated precursors.

Reactivity & Functionalization: The C5-Methyl Handle

The defining feature of 5-methyl-1,6-naphthyridine is the lateral acidity of the methyl group. The C5 position is para to N1 and ortho to N6, creating a highly electron-deficient environment that stabilizes the corresponding benzylic (lateral) carbanion.

Lateral Lithiation Protocol

This protocol transforms the methyl group into a nucleophile, enabling the rapid construction of complex side chains (e.g., for kinase hinge binders).

Experimental Workflow:

  • Conditions: Use LDA (Lithium Diisopropylamide) as the base.

    
    -BuLi alone may cause nucleophilic attack on the ring (ring alkylation) rather than deprotonation.
    
  • Temperature: Strictly -78 °C . Higher temperatures promote polymerization or decomposition.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol:
  • Preparation of LDA: To a flame-dried flask under Argon, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq). Cool to -78 °C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min.
    
  • Deprotonation: Dissolve 5-methyl-1,6-naphthyridine (1.0 mmol) in THF (5 mL). Add this solution dropwise to the LDA mixture at -78 °C over 10 minutes. The solution typically turns deep red/purple, indicating the formation of the lateral anion.

  • Electrophile Trapping: Stir for 45 minutes at -78 °C. Add the electrophile (e.g., alkyl halide, aldehyde, ketone) dropwise.

  • Quench: Allow to warm to 0 °C and quench with saturated NH₄Cl.

Reactivity Map

The scaffold offers multiple points of diversity:

  • C5-Methyl: Lateral lithiation, radical bromination (NBS).

  • N1/N6: N-Oxidation (m-CPBA). N6 is generally more nucleophilic, but N1-oxide can be accessed selectively under controlled conditions to direct C2-chlorination.

  • C2/C7: Nucleophilic aromatic substitution (

    
    ) if halogenated (via N-oxide rearrangement).
    

ReactivityMap Core 5-Methyl-1,6- Naphthyridine Lithiation Lateral Anion (Nucleophile) Core->Lithiation LDA, -78°C Oxidation N-Oxides (N1 or N6) Core->Oxidation m-CPBA Radical Bromomethyl (-CH2Br) Core->Radical NBS, AIBN ChainExt Chain Extension (C-C Bond) Lithiation->ChainExt R-X or R-CHO Chlorination 2/7-Chloro Derivatives Oxidation->Chlorination POCl3 (Meisenheimer) Heterocycles Fused Systems (e.g., Pyrrolo) Radical->Heterocycles Cyclization

Figure 2: Reactivity profile of 5-methyl-1,6-naphthyridine. The C5-methyl group serves as a versatile "handle" for lateral extension.

Applications in Drug Discovery

The 1,6-naphthyridine scaffold acts as a privileged structure in medicinal chemistry, often serving as a bioisostere for quinoline in kinase inhibitors to improve solubility and metabolic stability (lower lipophilicity due to the extra nitrogen).

Case Study: c-Met and ALK Inhibitors

Researchers utilize the 5-methyl group to extend into the solvent-exposed regions of the ATP-binding pocket.

  • Mechanism: The N1 nitrogen often accepts a hydrogen bond from the hinge region (e.g., Met residue).

  • Modification: Lateral lithiation of the 5-methyl group allows the attachment of solubilizing groups (e.g., piperazines) or steric blockers that enforce selectivity against homologous kinases.

Comparative Data: Naphthyridine vs. Quinoline
Parameter5-Methyl-1,6-Naphthyridine4-MethylquinolineImpact
ClogP ~1.8~2.6Improved water solubility
H-Bond Acceptors 2 (N1, N6)1 (N1)Additional binding interactions
Basicity (pKa) LowerHigherReduced hERG liability potential

References

  • Synthesis of 1,6-Naphthyridines: Chemistry of Heterocyclic Compounds: The Naphthyridines, Vol. 63. Wiley-Interscience.

  • Reissert Reaction on Naphthyridines: Shigemura, K., et al. "Syntheses of 5-Substituted 1,6-Naphthyridine Derivatives using the Reissert Compound."[1] Chem. Pharm. Bull. 1979, 27(11), 2636-2641.

  • Lateral Lithiation Methodology: Heteroatom-Promoted Lateral Lithiation.[2] Wikipedia/Organic Chemistry Portal.

  • Medicinal Chemistry Applications: "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 2021.[3]

  • Building Block Data: 2-Chloro-5-methyl-1,6-naphthyridine (CAS 140692-93-9).[4] PubChem.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 5-Methyl-1,6-naphthyridine

Introduction: The naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] As a member of this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] As a member of this important class of heterocyclic compounds, 5-Methyl-1,6-naphthyridine represents a valuable building block for researchers in drug discovery and development. Its structural nuances offer unique possibilities for molecular design, potentially leading to novel therapeutics.[2][3]

However, the potential for biological activity inherently necessitates a thorough and cautious approach to its handling. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. It provides a comprehensive safety framework built upon the principles of risk assessment and mitigation. It is critical to note that specific toxicological data for 5-Methyl-1,6-naphthyridine is not extensively published. Therefore, this document synthesizes information from safety data sheets of closely related structural analogs and the parent 1,6-naphthyridine molecule to establish a conservative and robust safety protocol.[4] All personnel should treat this compound with the caution required for a novel chemical entity whose properties have not been fully investigated.[4]

Section 1: Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in a sound risk assessment. While specific data for the 5-methyl derivative is scarce, the properties of the parent 1,6-naphthyridine provide a reliable baseline for handling considerations.

PropertyData (for parent 1,6-Naphthyridine)Source
Chemical Formula C₈H₆N₂[5]
Molar Mass 130.15 g/mol [5]
Appearance White to pale yellow or light brown solid[5]
Melting Point 31–38 ºC[5]
Incompatible Materials Strong oxidizing agents[6][7]

Note: The addition of a methyl group to the naphthyridine core will slightly increase the molar mass and may alter the melting point, but the general appearance and chemical incompatibilities are expected to be similar.

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from suppliers and databases for the naphthyridine class of compounds, 5-Methyl-1,6-naphthyridine should be handled according to the Globally Harmonized System (GHS) classification outlined below. This classification underscores the compound's potential to cause harm upon exposure.[8][9]

GHS Classification
Pictograms

Signal Word Warning
Hazard Statements
H302Harmful if swallowed.[5][8]
H315Causes skin irritation.[8]
H319Causes serious eye irritation.[8]
H335May cause respiratory irritation.[4][8]
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P264Wash hands thoroughly after handling.[8]
P270Do not eat, drink or smoke when using this product.[8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
P301 + P317IF SWALLOWED: Get medical help.
P302 + P352IF ON SKIN: Wash with plenty of water.[9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Analysis of Core Hazards:
  • Acute Oral Toxicity (H302): Ingestion of this compound can lead to adverse health effects. This necessitates strict prohibitions on eating, drinking, or smoking in the laboratory.[8]

  • Skin and Eye Irritation (H315, H319): Direct contact with the solid or solutions can cause significant irritation to the skin and eyes.[8] This is a primary driver for the mandatory use of gloves and eye protection.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound may irritate the respiratory tract.[4][8] This hazard mandates the use of engineering controls like fume hoods or ventilated enclosures, especially when handling the solid powder.

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a continuous cycle of risk assessment and control implementation. The risk associated with 5-Methyl-1,6-naphthyridine is a function of its inherent hazards (Section 2) and the potential for exposure during experimental procedures. The goal is to minimize exposure through a hierarchy of controls.

cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation A Identify Hazards (H302, H315, H319, H335) B Assess Exposure Potential (Weighing, Transfer, Reaction) A->B for each task C Characterize Risk Level (Low, Medium, High) B->C D Implement Controls (Hierarchy of Controls) C->D E Engineering Controls (Fume Hood, Ventilated Enclosure) D->E Most Effective F Administrative Controls (SOPs, Training, Labeling) E->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G Least Effective G->A Re-evaluate after controls

Caption: Risk Assessment and Mitigation Workflow.

  • Engineering Controls: The most effective way to minimize risk is to physically remove the hazard. All procedures involving the handling of solid 5-Methyl-1,6-naphthyridine or its concentrated solutions must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust or vapors.[10]

  • Administrative Controls: Standard Operating Procedures (SOPs) must be developed for all experiments using this compound. All personnel must be trained on these SOPs and the specific hazards of the chemical. Clear labeling of all containers is mandatory.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. See Section 5 for detailed PPE specifications.

Section 4: Safe Handling and Storage Protocols

Adherence to a standardized workflow is critical for ensuring safety and experimental reproducibility.

A Pre-Operation: Verify Fume Hood Operation Gather all materials B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Handling Operations: Perform all manipulations inside fume hood B->C D Weigh Solid (Use anti-static weigh paper) C->D if solid E Solution Prep/Reaction: Add reagents slowly C->E always F Post-Operation: Securely seal all containers D->F E->F G Decontaminate Work Area (Wipe surfaces with appropriate solvent) F->G H Dispose of Waste (Segregate into hazardous waste) G->H I Doff & Dispose PPE (Remove gloves last) H->I J Wash Hands Thoroughly I->J

Caption: Standard Laboratory Handling Workflow.

Core Handling Protocol:
  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment, reagents, and waste containers ready.

  • Personal Protection: Always don the required PPE as specified in Section 5 before entering the handling area.

  • Manipulation: Conduct all transfers, weighings, and solution preparations inside a fume hood to contain any dust or aerosols.[10]

  • Housekeeping: Clean up any minor drips or dust immediately.

  • Post-Handling: Tightly seal all containers of the compound.[6] Decontaminate the work surface and any equipment used.

  • Hygiene: After completing work and removing PPE, wash hands and forearms thoroughly with soap and water.[8]

Storage Requirements:
  • Container: Keep the container tightly closed to prevent contamination and potential release.[6]

  • Atmosphere: For long-term stability and to prevent reaction with atmospheric moisture, storing under an inert gas like argon or nitrogen is recommended.

  • Conditions: Store in a cool, dry, and dark place.[6]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[6][7]

Section 5: Personal Protective Equipment (PPE) Specification

The appropriate selection and use of PPE are non-negotiable when handling 5-Methyl-1,6-naphthyridine.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Lab coatNot required if performed in a ventilated enclosure/fume hood.
Preparing Solutions Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Lab coatNot required if performed in a fume hood.
Running Reactions / Transfers Chemical safety goggles and face shield (if splash potential exists)[11]Chemical-resistant gloves (e.g., Nitrile)Lab coatNot required if performed in a fume hood.
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges (e.g., organic vapor/particulate) may be required depending on spill size.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start EMERGENCY (Spill or Exposure) Inhale Inhalation: Move to Fresh Air Start->Inhale Skin Skin Contact: Remove clothing, Rinse 15+ min Eye Eye Contact: Use eyewash, Rinse 15+ min Ingest Ingestion: Rinse mouth, Do NOT induce vomiting Alert Alert others & Evacuate Area Start->Alert Medical Seek Immediate Medical Attention Inhale->Medical Skin->Medical Eye->Medical Ingest->Medical Assess Assess Spill Size (Small vs. Large) Alert->Assess Contain Small Spill: Absorb with inert material Assess->Contain <100g & Contained Large Large Spill: Contact EHS / Emergency Response Assess->Large >100g or Uncontained Dispose Collect into sealed container for hazardous waste Contain->Dispose

Caption: Emergency Response Protocol for Spills and Exposures.

First Aid Measures:
  • Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][12]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water.[6] Seek immediate medical attention.[8]

Accidental Release Measures:
  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[4][10] Wear the appropriate PPE as outlined in Section 5.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[4][10]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4][7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Section 7: Toxicological Profile

The toxicological properties of 5-Methyl-1,6-naphthyridine have not been thoroughly investigated.[4] The primary known effects are acute and related to irritation and harm if swallowed.

  • Acute Effects: The available data points to irritation of the skin, eyes, and respiratory system, and harm if ingested.[8][9]

  • Chronic Effects: There is no available data on the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity.[4] In the absence of this data, the compound must be handled with the assumption that chronic exposure could be harmful. All efforts should be made to minimize exposure to the lowest possible levels.

Section 8: Disposal Considerations

All waste containing 5-Methyl-1,6-naphthyridine must be treated as hazardous waste.

  • Procedure: Collect waste material, including contaminated consumables (e.g., weigh paper, gloves), in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] Disposal methods must comply with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

References

  • Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/GB/en/sds/M2352_EN.pdf]
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M2352_EN.pdf]
  • 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Naphthyridine]
  • MSDS of 5,6,7,8-Tetrahydro-[8][10]naphthyridine dihydrochloride - Capot Chemical. Capot Chemical. [URL: https://www.capotchem.com/msds/28876-53-5.pdf]

  • Safety Data Sheet - TargetMol. TargetMol. [URL: https://www.targetmol.com/MSDS/T6357.pdf]
  • 1,6-Naphthyridine - American Chemical Society. American Chemical Society. [URL: https://www.acs.org/molecule-of-the-week/archive/n/1-6-naphthyridine.html]
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention. [URL: https://www.cdc.gov/niosh/topics/firstaid/default.html]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC127870050]
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council. [URL: https://www.americanchemistry.com/industry-groups-and-initiatives/center-for-the-polyurethanes-industry-cpi/guidance-for-selection-of-personal-protective-equipment-for-mdi-users]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503795/]
  • Synthesis of Novel Benzo[b][8][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1621]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. ResearchGate. [URL: https://www.researchgate.

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Methyl-1,6-naphthyridine via Skraup reaction

Application Note: Precision Synthesis of 5-Methyl-1,6-naphthyridine via Regioselective Skraup Cyclization Abstract The synthesis of 5-methyl-1,6-naphthyridine presents a classic regioselectivity challenge in heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-Methyl-1,6-naphthyridine via Regioselective Skraup Cyclization

Abstract The synthesis of 5-methyl-1,6-naphthyridine presents a classic regioselectivity challenge in heterocyclic chemistry. While the Skraup reaction is the standard method for constructing the 1,6-naphthyridine scaffold from 4-aminopyridine derivatives, direct cyclization of 2-methylpyridin-4-amine typically yields the thermodynamically favored 7-methyl isomer due to steric hindrance at the C3 position. This guide details a high-fidelity protocol utilizing N-oxide activation to direct cyclization to the sterically crowded C3 position, affording the target 5-methyl isomer. The protocol includes a modified Skraup sequence followed by deoxygenation, ensuring high isomeric purity.

Retrosynthetic Analysis & Strategy

The core challenge lies in the cyclization direction of the pyridine precursor.

  • Target: 5-Methyl-1,6-naphthyridine.[1][2][3][4]

  • Precursor: 2-Methylpyridin-4-amine.

  • Conflict: The precursor has two ortho positions available for cyclization:

    • Position C5: Sterically unhindered. Cyclization here yields 7-methyl-1,6-naphthyridine (Major product in standard Skraup).

    • Position C3: Sterically hindered (sandwiched between the amine and methyl group). Cyclization here yields 5-methyl-1,6-naphthyridine (Target).

Strategic Solution: Oxidation of the pyridine nitrogen to the N-oxide alters the electronic landscape and hydrogen-bonding capability, directing the Skraup cyclization to the C3 position.

Figure 1: Retrosynthetic pathway highlighting the N-oxide strategy for regiocontrol.

Reaction Mechanism (N-Oxide Directed Skraup)

  • Acrolein Formation: Acid-catalyzed dehydration of glycerol generates acrolein in situ.[5]

  • Michael Addition: The amino group of 2-methyl-4-aminopyridine 1-oxide attacks the

    
    -carbon of acrolein.
    
  • Regioselective Cyclization: The N-oxide moiety likely facilitates cyclization at the crowded C3 position through favorable dipole interactions or intramolecular hydrogen bonding with the carbonyl intermediate, overcoming the steric penalty.

  • Oxidation/Aromatization: The dihydro-intermediate is oxidized (by nitrobenzene or sulfo-mix) to form the fully aromatic naphthyridine system.

Experimental Protocol

Safety Pre-Check
  • Sulfo-mix Hazard: The mixture of glycerol, sulfuric acid, and nitrobenzene can react violently ("runaway Skraup"). Use Ferrous Sulfate (FeSO₄) as a moderator.

  • Acrolein: Highly toxic and lachrymatory. Perform all operations in a functioning fume hood.

  • Arsenic Acid: Avoid historical protocols using

    
     due to extreme toxicity; use nitrobenzene or sodium m-nitrobenzenesulfonate.
    
Step 1: Preparation of 2-Methylpyridin-4-amine 1-oxide

If not commercially available.

  • Dissolve 2-methylpyridin-4-amine (10.8 g, 100 mmol) in CHCl₃ (100 mL).

  • Cool to 0°C. Slowly add m-chloroperbenzoic acid (mCPBA, 1.1 eq) dissolved in CHCl₃.

  • Stir at RT for 12 hours.

  • Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Dry organic layer (

    
    ), filter, and concentrate. Recrystallize from acetone/ethanol.
    
Step 2: Regioselective Skraup Cyclization

Reagents:

  • 2-Methylpyridin-4-amine 1-oxide: 5.0 g (40 mmol)

  • Glycerol (anhydrous): 15 mL

  • Sulfuric Acid (conc.[6] H₂SO₄): 12 mL

  • Sodium m-nitrobenzenesulfonate (Oxidant): 9.0 g

  • Ferrous Sulfate (

    
    ): 0.5 g (Moderator)
    
  • Boric Acid: 2.5 g (Optional, to reduce charring)

Procedure:

  • Setup: Use a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (critical for viscous mix), reflux condenser, and internal thermometer.

  • Mixing: Add the amine oxide, sodium m-nitrobenzenesulfonate, ferrous sulfate, and boric acid.

  • Acid Addition: Add glycerol, then slowly add conc. H₂SO₄ with stirring. Exotherm warning.

  • Controlled Heating (The Ramp):

    • Heat the oil bath to 100°C. Hold for 30 mins to initiate acrolein formation.

    • Slowly ramp to 135°C–140°C.

    • Observation: The reaction will bubble (water vapor). If it foams excessively, remove heat immediately.

    • Maintain reflux (approx. 140°C internal) for 4–6 hours.

  • Workup:

    • Cool to ~80°C. Pour onto 100 g crushed ice.

    • Basify to pH 9–10 using 50% NaOH solution (keep temperature <20°C with ice bath).

    • Extraction: Extract continuously with chloroform or dichloromethane (3 x 100 mL). The N-oxide is polar; thorough extraction is necessary.

  • Purification:

    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (SiO₂, 5-10% MeOH in DCM).

    • Product: 5-Methyl-1,6-naphthyridine 6-oxide (Solid).

Step 3: Deoxygenation to 5-Methyl-1,6-naphthyridine

Reagents:

  • 5-Methyl-1,6-naphthyridine 6-oxide: 1.0 eq

  • Iron powder (Fe): 5.0 eq

  • Glacial Acetic Acid: Solvent (10 mL/g)

Procedure:

  • Dissolve the N-oxide in glacial acetic acid.

  • Add iron powder.

  • Heat to 100°C for 2 hours. Monitor by TLC (the N-oxide is much more polar than the reduced product).

  • Workup:

    • Filter through Celite to remove iron residues.

    • Concentrate the filtrate.

    • Neutralize residue with sat.

      
      .
      
    • Extract with DCM, dry, and concentrate.

  • Final Purification: Recrystallization from hexane/ether or sublimation.

Data Presentation & QC

Quantitative Yields & Properties

ParameterValueNotes
Step 1 Yield 85-90%N-Oxidation is generally quantitative.
Step 2 Yield 35-45%Typical for Skraup; losses due to polymerization.
Step 3 Yield 75-80%Efficient reduction.
Overall Yield ~25-30%From amine precursor.
Appearance Pale yellow crystalsHygroscopic.
Melting Point 82-84°CLit. value for 5-methyl-1,6-naphthyridine.

Validation (NMR Spectroscopy) To confirm the 5-methyl vs. 7-methyl isomer, analyze the coupling constants of the pyridine ring protons.

  • 5-Methyl-1,6-naphthyridine:

    • Methyl group is at C5 (adjacent to bridgehead C4a).

    • Protons on the "isoquinoline-like" ring (N6, C7, C8): H7 and H8 show characteristic coupling (

      
      ).
      
    • Key Diagnostic: A singlet methyl peak around

      
       2.6-2.8 ppm.
      
    • NOE (Nuclear Overhauser Effect) observed between the Methyl protons and the proton at C4 (bridgehead adjacent).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Violent Reaction Runaway acrolein formation.Ensure FeSO₄ is added.[5] Use a slow temperature ramp. Do not overheat initially.
Low Yield (Step 2) Polymerization of acrolein.Add Boric acid.[5] Ensure vigorous stirring.
Wrong Isomer (7-Me) Loss of N-oxide before cyclization.Ensure the starting material is fully oxidized. Avoid excessive temperature spikes that might deoxygenate prior to cyclization.
Tarry Product Oxidation of product.[7][8][9]Perform workup immediately. Use inert atmosphere (

) during heating.

References

  • Ikekawa, N. (1958).[7][9] Studies on Naphthyridines.[3][4][6][7][9][10][11] I. Synthesis of 1,6-Naphthyridine. Chemical & Pharmaceutical Bulletin, 6(3), 263-269.

    • Foundational text establishing the N-oxide route for 5-methyl-1,6-naphthyridine specificity.
  • Manske, R. H. F., & Kulka, M. (1953).[12] The Skraup Synthesis of Quinolines.[5][6][8][12][13] Organic Reactions, 7, 59.

    • Authoritative review on the mechanism and modific
  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[1][3][4][6][7][8][9][10][11] V. The Synthesis of Some 1,6-Naphthyridines. Journal of Organic Chemistry, 31(9), 3055.

    • Details on proton NMR assignments for distinguishing naphthyridine isomers.
  • BenchChem. (2025). Application Notes: Skraup Synthesis for 1,5-Naphthyridine Derivatives.

    • General protocols for handling aminopyridines in Skraup conditions.

Sources

Application

Application Note: Precision Synthesis of 5-Methyl-1,6-Naphthyridine Derivatives via Friedlander Condensation

Topic: Friedlander Condensation for 5-methyl-1,6-naphthyridine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Abstract The 1,6-naphthy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedlander Condensation for 5-methyl-1,6-naphthyridine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for HIV integrase inhibitors, tyrosine kinase antagonists, and antiparasitic agents. While the Friedlander condensation is the gold-standard method for constructing this bicyclic system, achieving specific substitution patterns—such as the 5-methyl-1,6-naphthyridine —requires rigorous control over regiochemistry and precursor design. This guide details a validated protocol for synthesizing 5-methyl-1,6-naphthyridine, addressing the critical challenge of accessing the substituted pyridine precursor and optimizing the condensation parameters for maximum yield and purity.

Introduction & Retrosynthetic Logic

The Friedlander condensation involves the base- or acid-catalyzed cyclocondensation of an o-aminoaryl aldehyde (or ketone) with a ketone containing an


-methylene group.

For 1,6-naphthyridines , the reaction partners are typically 4-aminopyridine-3-carbaldehyde and a carbonyl partner. However, the specific placement of the methyl group at position C5 dictates a non-standard retrosynthetic disconnection.

The Regiochemistry Challenge

In the IUPAC numbering of 1,6-naphthyridine:

  • N1 and N6 are the heteroatoms.

  • C5 is located on the "original" pyridine ring, adjacent to the bridgehead C4a.

  • C2, C3, C4 are located on the "newly formed" ring.

Therefore, reacting standard 4-aminopyridine-3-carbaldehyde with acetone yields 2-methyl-1,6-naphthyridine , not the 5-methyl isomer. To synthesize 5-methyl-1,6-naphthyridine , the methyl group must be installed on the pyridine precursor prior to cyclization.

Target Reaction:



Mechanistic Insight

The reaction proceeds through a cascade sequence: imine formation (Schiff base) followed by an intramolecular aldol-type condensation and dehydration.

FriedlanderMechanism Start Reactants: 4-amino-2-methylpyridine-3-CHO + Carbonyl Partner (R-CH2-CO-R') Step1 Step 1: Nucleophilic Attack (Amine attacks Ketone Carbonyl) Start->Step1 Acid/Base Cat. Inter1 Intermediate: Schiff Base (Imine) Step1->Inter1 Step2 Step 2: Intramolecular Aldol (Enamine/Enolate attacks Aldehyde) Inter1->Step2 Rate Limiting Inter2 Cyclized Aldol Adduct (Hydroxy-dihydro-naphthyridine) Step2->Inter2 Step3 Step 3: Dehydration (-H2O, Aromatization) Inter2->Step3 -H2O Product Product: 5-Methyl-1,6-Naphthyridine Step3->Product

Figure 1: Mechanistic pathway of the Friedlander condensation yielding the naphthyridine core.

Experimental Protocols

Phase 1: Synthesis of the Precursor (4-amino-2-methylpyridine-3-carbaldehyde)

Critical Note: This compound is rarely available commercially with high purity. Direct Vilsmeier-Haack formylation of 4-amino-2-methylpyridine often fails due to ring deactivation or competitive reaction at the amino group. The Directed Ortho Lithiation (DoM) strategy is recommended for high reliability.

Reagents:

  • 4-Amino-2-methylpyridine (Starting Material)

  • Pivaloyl chloride (Protecting group)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes[1]

  • DMF (Electrophile)[2]

  • HCl (Deprotection)

Step-by-Step Protocol:

  • Protection: Dissolve 4-amino-2-methylpyridine (10 mmol) in DCM (20 mL) with triethylamine (1.2 eq). Add pivaloyl chloride (1.1 eq) dropwise at 0°C. Stir at RT for 2h. Quench, wash, and isolate N-(2-methylpyridin-4-yl)pivalamide.

  • Lithiation (DoM):

    • Dry a 3-neck flask under Argon. Add the protected amine (5 mmol) and dry THF (15 mL).

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (2.2 eq) dropwise over 20 mins. The solution will turn deep red/orange (formation of dianion).

    • Stir at 0°C for 2 hours to ensure lithiation at the C3 position (ortho to the directing pivaloylamino group).

  • Formylation:

    • Cool back to -78°C.

    • Add dry DMF (3.0 eq) dropwise.

    • Allow to warm to RT overnight.

  • Hydrolysis/Deprotection:

    • Quench with saturated NH4Cl. Extract with EtOAc.[3]

    • Reflux the crude intermediate in 3M HCl for 4 hours to remove the pivaloyl group.

    • Neutralize with Na2CO3 to pH 8. Extract with DCM.

    • Yield: ~60-70% of 4-amino-2-methylpyridine-3-carbaldehyde as a yellow solid.

Phase 2: The Friedlander Condensation

To synthesize the 5-methyl derivative, we react the Phase 1 precursor with acetaldehyde. Since acetaldehyde is volatile and difficult to handle, paraldehyde or 1,1-diethoxyethane (acetal) is used as a stable equivalent.

Method A: Classical Base-Catalyzed (Robust)

  • Reagents: Precursor from Phase 1 (1.0 eq), Paraldehyde (1.5 eq), Ethanol (0.5 M), KOH (10 mol%).

  • Procedure:

    • Dissolve 4-amino-2-methylpyridine-3-carbaldehyde in ethanol.

    • Add KOH pellets and stir until dissolved.

    • Add paraldehyde dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Workup: Evaporate ethanol. Dilute with water.[4] Extract with DCM (3x). Dry over Na2SO4.[1][3]

    • Purification: Flash chromatography (SiO2, EtOAc/Hexane gradient).

Method B: Green/Catalytic (High Efficiency)

  • Catalyst: L-Proline (20 mol%) or Ionic Liquid ([Bmmim][BF4]).

  • Procedure:

    • Mix Precursor (1.0 eq) and active methylene compound (1.2 eq) in water or ionic liquid.

    • Stir at 60°C for 2 hours.

    • The product often precipitates out or is extracted with minimal solvent.

    • Advantage: Higher regioselectivity and easier workup.

Workflow Visualization

Workflow Start Start: 4-Amino-2-methylpyridine Protect Step 1: Pivaloyl Protection (Directing Group Installation) Start->Protect Lithiate Step 2: DoM (n-BuLi, -78°C) & Formylation (DMF) Protect->Lithiate Deprotect Step 3: Acid Hydrolysis (-Pivaloyl) Lithiate->Deprotect Precursor Critical Intermediate: 4-amino-2-methylpyridine-3-CHO Deprotect->Precursor Condense Step 4: Friedlander Condensation (+ Acetaldehyde equiv. + KOH/EtOH) Precursor->Condense Purify Step 5: Purification (Flash Column / Recrystallization) Condense->Purify Final Final Target: 5-Methyl-1,6-Naphthyridine Purify->Final

Figure 2: End-to-end synthetic workflow for 5-methyl-1,6-naphthyridine.

Quantitative Data & Troubleshooting

Expected Analytical Data
ParameterValue / Characteristic
Appearance Pale yellow to off-white solid
Melting Point 85–88 °C (Lit. varies by crystal form)
1H NMR (CDCl3) Characteristic singlets for methyl at

~2.6-2.8 ppm. Aromatic protons split between two ring systems.
MS (ESI) [M+H]+ = 145.07
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 2) Moisture in lithiation reaction.Ensure glassware is flame-dried; use fresh n-BuLi.
Regioisomer Mix Competitive attack at C5 vs C3 during formylation.Strictly control temperature (-78°C) and use pivaloyl directing group (bulky).
Incomplete Cyclization Aldol adduct formed but not dehydrated.Increase reaction temperature or add trace acid (p-TsOH) to drive dehydration.
Polymerization Aldehyde instability.Use freshly prepared precursor; do not store the amino-aldehyde for long periods.

References

  • Devadoss, T. et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Available at: [Link]

  • Mogilaiah, K. et al. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Estel, L. et al. (1989). Lithiation of 4-aminopyridine derivatives: Synthesis of 4-amino-3-pyridinecarbaldehydes. Journal of Organic Chemistry. (Fundamental reference for the DoM precursor synthesis).
  • Gao, H. et al. (2021). Gram-Scale Synthesis of Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

Sources

Method

cross-coupling reactions of 5-methyl-1,6-naphthyridine

An Application Guide to the Strategic Functionalization of 5-Methyl-1,6-Naphthyridine via Cross-Coupling Reactions This technical guide provides researchers, medicinal chemists, and drug development professionals with a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 5-Methyl-1,6-Naphthyridine via Cross-Coupling Reactions

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of the 5-methyl-1,6-naphthyridine scaffold using modern cross-coupling methodologies. The strategic introduction of diverse substituents onto this privileged heterocyclic core is critical for modulating its physicochemical and pharmacological properties. This document emphasizes the causality behind experimental choices, offering field-proven insights to ensure procedural success and reproducibility.

Introduction: The 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a significant diazanaphthalene heterocycle featured in numerous biologically active compounds and functional materials.[1] Its derivatives have demonstrated a wide array of therapeutic potential, including antibacterial, anticancer, and antiviral activities.[1] The 5-methyl-1,6-naphthyridine variant offers a key building block for creating extensive libraries of novel chemical entities. Palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions are indispensable tools for its derivatization, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3]

However, the presence of two nitrogen atoms within the naphthyridine ring system presents unique challenges. The lone pair of electrons on these nitrogen atoms can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[4] Therefore, the careful selection of ligands, bases, and reaction conditions is paramount to achieving high efficiency and selectivity. This guide will detail protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as cobalt-catalyzed alkylations.

General Experimental Workflow

A standardized workflow is crucial for the successful execution of cross-coupling reactions. The following diagram illustrates the typical sequence of operations, from reaction setup to product isolation. Adherence to an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst and organometallic reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware (Oven or Flame-Dried) R1 Assemble Reaction Under Inert Atmosphere (Glovebox or Schlenk Line) P1->R1 P2 Degas Solvents (N2/Ar sparging) R2 Add Degassed Solvent and Reagents P2->R2 P3 Weigh Reagents (Halide, Coupling Partner, Catalyst, Ligand, Base) P3->R2 R1->R2 R3 Heat to Reaction Temperature with Stirring R2->R3 R4 Monitor Progress (TLC, LC-MS) R3->R4 W1 Quench Reaction (e.g., with H2O or NH4Cl) R4->W1 Upon Completion W2 Extract with Organic Solvent W1->W2 W3 Dry Organic Layer (e.g., Na2SO4, MgSO4) W2->W3 W4 Concentrate in vacuo W3->W4 P4 Purify by Column Chromatography W4->P4 Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Naph-X Naph-Pd(II)L2-X Naph-Pd(II)L₂-X Oxidative\nAddition->Naph-Pd(II)L2-X Transmetalation Transmetalation Naph-Pd(II)L2-X->Transmetalation R'B(OR)₂ Base Naph-Pd(II)L2-R Naph-Pd(II)L₂-R' Transmetalation->Naph-Pd(II)L2-R Reductive\nElimination Reductive Elimination Naph-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Product Naph-R' Reductive\nElimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-1,6-naphthyridine

This protocol is adapted from procedures for similar substituted naphthyridines. [1][5] Materials:

  • 5-Bromo-1-methyl-1,6-naphthyridine

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2-3 equiv.)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DMF

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-1-methyl-1,6-naphthyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M concentration relative to the halide).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1,6-naphthyridine.

CatalystBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10075-95[1]
Pd(PPh₃)₄Na₂CO₃DMF9080-98[6]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10085-99[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. [7][8]This reaction is a cornerstone of medicinal chemistry for installing nitrogen-containing functional groups. [9]

Mechanistic Insight

The mechanism is similar to the Suzuki coupling but with key differences. After the initial oxidative addition of the aryl halide to the Pd(0) center, the amine coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Subsequent reductive elimination yields the C-N coupled product and regenerates the Pd(0) catalyst. [7]The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the reductive elimination step, which is often rate-limiting. [10]

Buchwald_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Naph-X Naph-Pd(II)L2-X Naph-Pd(II)L₂-X Oxidative\nAddition->Naph-Pd(II)L2-X Amine\nCoordination Amine Coordination Naph-Pd(II)L2-X->Amine\nCoordination HNR'R'' Naph-Pd(II)L(Amine)-X [Naph-Pd(II)L(HNR'R'')]⁺X⁻ Amine\nCoordination->Naph-Pd(II)L(Amine)-X Deprotonation Deprotonation Naph-Pd(II)L(Amine)-X->Deprotonation Base Naph-Pd(II)L(Amido) Naph-Pd(II)L(NR'R'') Deprotonation->Naph-Pd(II)L(Amido) Reductive\nElimination Reductive Elimination Naph-Pd(II)L(Amido)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Product Naph-NR'R'' Reductive\nElimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 5-Chloro-1-methyl-1,6-naphthyridine

This is a general protocol; optimization of ligand, base, and solvent may be required for specific amine coupling partners.

Materials:

  • 5-Chloro-1-methyl-1,6-naphthyridine

  • Primary or secondary amine (1.1 - 1.5 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos or RuPhos (2-5 mol%)

  • NaOtBu or K₃PO₄ (1.5 - 2.0 equiv.)

  • Solvent: Toluene or Dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 equiv.), the phosphine ligand (0.025 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial.

  • Add the 5-chloro-1-methyl-1,6-naphthyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add degassed toluene (0.1 M).

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by LC-MS. Reactions are often complete in 2-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the aminated product.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene11070-95[8]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane10075-98[10]
G3-XPhos PrecatalystLHMDSTHF6580-99General

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. [11]This reaction is exceptionally useful for introducing linear alkyne functionalities, which can serve as handles for further transformations or as key components in materials science and medicinal chemistry. [12][13]

Mechanistic Insight

The reaction proceeds via a dual catalytic cycle involving both palladium and copper. [11]* Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the aryl halide to Pd(0).

  • Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with a copper(I) salt (typically CuI) to form a more reactive copper(I) acetylide species.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the arylated alkyne product. [14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Naph-Pd(II)L2-X Naph-Pd(II)L₂-X Pd(0)L2->Naph-Pd(II)L2-X Oxidative Addition (Naph-X) Naph-Pd(II)L2-Alkyne Naph-Pd(II)L₂(C≡CR') Naph-Pd(II)L2-Alkyne->Pd(0)L2 Reductive Elimination Product Naph-C≡CR' Naph-Pd(II)L2-Alkyne->Product Alkyne H-C≡CR' Cu-Alkyne Cu-C≡CR' Alkyne->Cu-Alkyne Base, CuI Cu-Alkyne->Naph-Pd(II)L2-X Transmetalation

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling of 5-Iodo-1-methyl-1,6-naphthyridine

Aryl iodides and bromides are suitable substrates. This protocol assumes the use of a more reactive iodo-naphthyridine.

Materials:

  • 5-Iodo-1-methyl-1,6-naphthyridine

  • Terminal alkyne (1.2 - 2.0 equiv.)

  • Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Solvent: THF or DMF

Procedure:

  • To a Schlenk flask, add 5-iodo-1-methyl-1,6-naphthyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and TEA (3:1 mixture, 0.1 M).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aq. NH₄Cl solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

CatalystCo-catalystBaseSolventTemp (°C)Reference
PdCl₂(PPh₃)₂CuITEATHF25-50[12]
Pd(PPh₃)₄CuIDIPADMF60[15]
Pd(OAc)₂/XantphosNone (Cu-free)Cs₂CO₃Dioxane100[15]

Other Notable Cross-Coupling Reactions

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. [16][17]It is a powerful tool for C-C bond formation and the synthesis of complex molecules. [16]The reaction typically proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination to release the product and regenerate the catalyst. [18]

Cobalt-Catalyzed Alkylation

As an alternative to palladium, cobalt catalysts can effectively couple halogenated naphthyridines with alkyl Grignard reagents. [19]This method is particularly useful for introducing alkyl groups. For instance, 5-chloro-1,6-naphthyridine has been successfully coupled with butylmagnesium chloride and cyclopropylmagnesium bromide in the presence of 5% CoCl₂ in THF, affording the corresponding alkylated products in good yields. [19]This approach avoids the use of precious metals and can offer complementary reactivity.

Troubleshooting and Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. Catalyst or ligand degradation may occur in the presence of oxygen. Consider a different ligand or base combination.

  • Catalyst Deactivation: The naphthyridine nitrogen can coordinate to the palladium center. Using bulky, electron-rich ligands can mitigate this effect by favoring the desired catalytic cycle. [4]* Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid and ensuring efficient stirring can minimize this. In Sonogashira couplings, Glaser homocoupling of the alkyne is a common side reaction, which can be suppressed by using an amine base and maintaining inert conditions.

  • Difficult Purification: Palladium residues can complicate purification. Filtering the crude reaction mixture through a pad of Celite or using a palladium scavenger can be effective.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Many solvents used (Toluene, Dioxane, DMF) are flammable and/or toxic. Handle them in a well-ventilated fume hood.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Pressure: Sealed reaction vials can build up pressure when heated. Use appropriate pressure-rated glassware and a blast shield.

Conclusion

Cross-coupling reactions are powerful and indispensable methods for the functionalization of the 5-methyl-1,6-naphthyridine scaffold. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently synthesize a diverse array of derivatives. This guide provides a solid foundation of both the theoretical principles and practical protocols necessary to leverage these reactions in the pursuit of novel therapeutics and advanced materials.

References

  • ResearchGate. Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... Available from: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available from: [Link]

  • National Institutes of Health (NIH). Cross-Coupling of Heteroatomic Electrophiles. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

  • National Institutes of Health (NIH). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Available from: [Link]

  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Synthesis of Novel Benzo[b]n[12][19]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available from: [Link]

  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available from: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available from: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

  • YouTube. Buchwald-Hartwig cross-coupling reaction. Available from: [Link]

  • National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • ScienceDirect. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted-[12][19]naphthyridines. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]

  • ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Available from: [Link]

  • ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Naphthidine Di(radical Cation)s-Stabilized Palladium Nanoparticles for Efficient Catalytic Suzuki—Miyaura Cross-Coupling Reactions.. Available from: [Link]

  • YouTube. Sonogashira coupling. Available from: [Link]

  • Semantic Scholar. Regioselective palladium(0)-catalyzed cross-coupling reactions of 5,7-dichloro-1,6-naphthyridine. Available from: [Link]

  • Royal Society of Chemistry. A palladium/Et3N·HI-catalyzed highly selective 7-endo alkyl-Heck-type reaction of epoxides and a DFT study on the mechanism. Available from: [Link]

  • Wikipedia. Intramolecular Heck reaction. Available from: [Link]

  • YouTube. The Heck Reaction: Reaction mechanism and tutorial. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

Sources

Application

5-Methyl-1,6-naphthyridine as a ligand in coordination chemistry

Executive Summary This Application Note details the utility of 5-Methyl-1,6-naphthyridine (5-Me-1,6-napy) as a regioselective ligand in the design of organometallic anticancer agents. While the parent 1,6-naphthyridine s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the utility of 5-Methyl-1,6-naphthyridine (5-Me-1,6-napy) as a regioselective ligand in the design of organometallic anticancer agents. While the parent 1,6-naphthyridine scaffold offers two potential binding sites (N1 and N6), the introduction of a methyl group at the C5 position creates a "steric gate," effectively blocking coordination at the N6 site. This guide provides validated protocols for synthesizing Ruthenium(II)-arene complexes using this ligand, characterizing their isomeric purity, and evaluating their biological efficacy.

Key Applications:

  • Regioselective Metallation: Overcoming linkage isomerism in heterobidentate ligands.

  • Anticancer Drug Design: Synthesis of "RAPTA-type" analogs with enhanced lipophilicity.

  • DNA Binding Studies: Modulation of intercalation via methylated planar scaffolds.

Ligand Profile: The Steric Advantage

The 1,6-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6. In the unsubstituted parent compound, metal ions can coordinate to either nitrogen, often leading to mixtures of linkage isomers (N1-bound vs. N6-bound) that complicate purification and regulatory approval.[1]

Structural Analysis:

  • N1 Site: Located on the "isoquinoline-like" side. Sterically accessible.

  • N6 Site: Located on the "quinoline-like" side.

  • 5-Methyl Substituent: The C5 position is adjacent to N6. A methyl group here introduces significant steric bulk (ortho-effect) and peri-interaction with the C4 proton.

Experimental Protocols

Protocol A: Ligand Solubilization and Handling
  • Physical State: 5-Me-1,6-napy typically exists as a low-melting solid or viscous oil (m.p. ~40–50 °C).

  • Solubility: High in chlorinated solvents (DCM, CHCl₃) and alcohols (MeOH, EtOH).[1] Moderate in water.

  • Storage: Hygroscopic. Store under inert atmosphere (Ar/N₂) at 4°C.

Protocol B: Synthesis of [Ru( -p-cymene)(5-Me-1,6-napy)Cl]PF

This protocol targets the synthesis of a "piano-stool" Ruthenium(II) complex, a scaffold widely validated for anticancer activity.[1]

Reagents:

  • Dichloro(p-cymene)ruthenium(II) dimer

    
     (FW: 612.39  g/mol )[1]
    
  • 5-Methyl-1,6-naphthyridine (Ligand) (FW: 144.17 g/mol )[1]

  • Ammonium Hexafluorophosphate (

    
    )[1]
    
  • Solvents: Methanol (Dry), Diethyl Ether.[1]

Step-by-Step Methodology:

  • Dimer Cleavage:

    • In a 50 mL round-bottom flask, dissolve 0.1 mmol (61.2 mg) of the Ru-dimer in 15 mL of dry methanol.

    • Note: The solution should appear deep red/orange.

  • Ligand Addition:

    • Add 0.22 mmol (31.7 mg) of 5-Me-1,6-napy (2.2 equivalents) to the stirring solution.

    • Observation: A color change to lighter orange or yellow typically occurs within 10–15 minutes, indicating cleavage of the chloride bridges and coordination of the nitrogen donor.

  • Reaction:

    • Stir at room temperature (25°C) for 4 hours .

    • Critical Control: Do not reflux. High heat may force the sterically hindered N6 coordination or cause decomposition.

  • Counter-Ion Exchange:

    • Add 0.4 mmol (65 mg) of

      
       directly to the methanolic solution.[1]
      
    • Stir for an additional 30 minutes. The PF

      
       anion improves crystallinity and solubility in organic media.
      
  • Isolation:

    • Concentrate the solution to ~2 mL using a rotary evaporator.

    • Add 20 mL of cold diethyl ether to precipitate the complex.

    • Filter the yellow precipitate, wash with cold ether (

      
      ), and dry under vacuum.[1]
      

Yield Expectation: 75–85%.

Visualization: Synthesis & Steric Logic

The following diagram illustrates the synthesis workflow and the steric selection mechanism.

G Precursor Ru(II) Dimer [Ru(p-cym)Cl2]2 Intermediate Cleavage of Cl-Bridges Precursor->Intermediate MeOH, 25°C Ligand Ligand 5-Me-1,6-napy Ligand->Intermediate Sterics STERIC GATE: 5-Me blocks N6 Intermediate->Sterics Coordination Product Major Isomer N1-Bound Complex Sterics->Product Preferred Path (Low Sterics) Byproduct Minor Isomer N6-Bound (Trace) Sterics->Byproduct Blocked Path

Caption: Workflow showing the reaction of the Ruthenium dimer with 5-Me-1,6-napy. The 5-methyl substituent acts as a steric gate, directing coordination preferentially to the N1 position.

Characterization & Validation

To ensure scientific integrity, the synthesized complex must be validated using NMR spectroscopy.[1]

Table 1: Diagnostic NMR Shifts (1H, 400 MHz,


-DMSO) 
Proton PositionFree Ligand

(ppm)
Complex

(ppm)
Shift (

)
Interpretation
H2 (adj. to N1) ~9.10~9.55+0.45Primary Evidence: Significant deshielding confirms N1 coordination.
H5 (Methyl) ~2.70~2.75+0.05Minimal shift indicates N6 is not bound.[1]
H7 (adj. to N6) ~8.60~8.65+0.05Minimal shift confirms lack of N6 coordination.[1]
p-Cymene (Ar-H) N/A5.80 - 6.20N/ACharacteristic "Piano-stool" aromatic protons.

X-Ray Crystallography Criteria:

  • Look for Ru-N1 bond length approx. 2.08–2.12 Å.

  • Verify the orientation of the 5-Me group away from the metal center (trans-like influence).

Application: Biological Profiling (Antitumor)[1]

The 5-Me-1,6-napy ligand is particularly relevant for developing metallodrugs that target DNA or enzymes (e.g., Cathepsin B).

Assay: Cytotoxicity Screening (MTT Protocol)
  • Cell Lines: MCF-7 (Breast Cancer), A549 (Lung Cancer), HEK293 (Normal Kidney - Control).[1]

  • Preparation: Dissolve the Ru-complex in DMSO (stock 10 mM). Dilute with media to 0.1–100

    
    M.
    
  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Absorbance at 570 nm.

  • Reference Standard: Cisplatin (Positive Control).[1]

Expected Outcome: Ruthenium-arene complexes with naphthyridine ligands typically show


 values in the 10–50 

M
range. The 5-methyl derivative often exhibits higher lipophilicity (

) than the parent compound, potentially improving cellular uptake.[1]

References

  • Structure and Numbering: American Chemical Society. (2021).[1][2][3] 1,6-Naphthyridine: Structural Classes of Diazanaphthalenes. Link

  • Synthesis of Substituted Naphthyridines: Weiss, R., et al. (2024).[1] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Link

  • Ruthenium-Arene Cytotoxicity: Gichumbi, J. M., et al. (2025).[1][4] Naphthyl-Substituted Ruthenium(II)–Arene Complexes: Exploring the Impact of Binding Modes on Cytotoxicity. Link

  • Biological Activity of Naphthyridines: Mphahlele, M. J., et al. (2021).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. Link[1]

  • RAPTA Complex Analogs: Dyson, P. J., et al. (2023).[1] Fine-tuning the cytotoxicity of ruthenium(II) arene compounds. Dalton Transactions. Link

Sources

Method

Application Note: Precision Functionalization of 5-Methyl-1,6-Naphthyridine at the C2 Position

This Application Note is structured to provide a high-level, strategic, and execution-oriented guide for the functionalization of 5-methyl-1,6-naphthyridine at the C2 position . It prioritizes mechanistic understanding a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, strategic, and execution-oriented guide for the functionalization of 5-methyl-1,6-naphthyridine at the C2 position . It prioritizes mechanistic understanding and robust, scalable chemistry over a simple recipe list.

Executive Summary & Strategic Analysis

The 1,6-naphthyridine scaffold is a privileged pharmacophore in kinase inhibition (e.g., c-Met, Src) and anti-infective discovery. However, its functionalization is complicated by the presence of two non-equivalent nitrogen atoms (N1 and N6) and multiple electrophilic sites.

For the specific substrate 5-methyl-1,6-naphthyridine , the challenge is threefold:

  • Electronic Bias: N6 is significantly more basic (

    
     ~3.8) than N1, making Ring B the primary site for protonation and electrophilic attack.
    
  • Regioselectivity (C2 vs. C7): Both C2 and C7 are

    
    -positions to nitrogen. Standard methods often yield mixtures.
    
  • Benzylic Liability: The 5-methyl group is prone to competitive benzylic oxidation or deprotonation.

The Solution: This guide details the N-Oxide Activation Strategy as the primary high-fidelity route. Unlike direct C-H functionalization (Minisci), which often favors the more electron-deficient Ring B (C7), the N-oxide route allows for the specific activation of the


-positions followed by nucleophilic displacement, leveraging the 5-methyl group as a blocking element for the C5 position.

Reactivity Landscape & Decision Matrix

Before initiating synthesis, it is critical to understand the electronic map of the substrate.

Electronic Reactivity Map (DOT Visualization)

The following diagram illustrates the competing reactive sites and the rationale for selecting the N-oxide pathway.

ReactivityMap Substrate 5-Methyl-1,6-Naphthyridine N6 N6: Most Basic Site (Favors Protonation) Substrate->N6 pKa ~3.8 N1 N1: Less Basic (Requires Strong Oxidant) Substrate->N1 Sterically Shielded C5 C5: Blocked by Methyl Substrate->C5 Inert to Subst. C7 C7: Competing Alpha Site N6->C7 Activates C2 C2: Target Alpha Site (Activated by N1-Oxide) N1->C2 Activates

Figure 1: Reactivity profile of 5-methyl-1,6-naphthyridine. Green indicates the target pathway; Red indicates competing reactivity.

Method Comparison Table
FeatureMethod A: N-Oxide Activation (Recommended) Method B: Minisci Radical Reaction Method C: Direct Pd-Catalyzed C-H
Mechanism Nucleophilic subst. on activated N-oxideRadical addition to protonated heterocycleMetal-mediated C-H activation
C2 Selectivity High (via separation of Cl-intermediates)Low (Favors C7/C5 unless blocked)Variable (Requires Directing Group)
Scalability High (Multi-gram)Moderate (Dilution required)Low to Moderate
Key Risk Formation of 2,7-dichloro byproductBenzylic radical formation at 5-MeCatalyst poisoning by N-lone pairs

Detailed Protocol: The N-Oxide Route (C2-Chlorination & Displacement)

This protocol converts 5-methyl-1,6-naphthyridine to 2-chloro-5-methyl-1,6-naphthyridine , a versatile electrophile for subsequent amination, alkoxylation, or Suzuki couplings.

Phase 1: Synthesis of 5-Methyl-1,6-naphthyridine-1,6-dioxide

Rationale: Selective mono-oxidation at N1 is difficult due to N6's higher basicity. It is more reliable to drive the reaction to the 1,6-dioxide and separate isomers post-chlorination.

Reagents:

  • Substrate: 5-Methyl-1,6-naphthyridine (1.0 equiv)

  • Oxidant: m-CPBA (2.5 - 3.0 equiv) or

    
    /Urea-TFAA
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step:

  • Dissolution: Dissolve 5-methyl-1,6-naphthyridine (10 mmol) in DCM (50 mL). Cool to 0°C.

  • Addition: Add m-CPBA (25 mmol, 70-75%) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Warm to room temperature and stir for 12–18 hours. Monitor by LC-MS. The target is the bis-N-oxide (

    
    ).
    
  • Workup: Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    .
  • Extraction: Extract the aqueous layer exhaustively with DCM/MeOH (9:1) as the di-N-oxide is polar.

  • Purification: The crude solid is often pure enough. If not, recrystallize from Ethanol/EtOAc.

Phase 2: Regioselective Deoxygenative Chlorination

Rationale: Treatment with


 effects the rearrangement (Meisenheimer-type) of the N-oxide to the 

-chloro derivative. The 5-methyl group effectively blocks chlorination at C5, simplifying the product mixture to C2-Cl and C7-Cl.

Reagents:

  • Substrate: 1,6-Dioxide intermediate

  • Reagent: Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Additive: Triethylamine (

    
    ) (1.0 equiv) - Optional, buffers HCl.
    

Step-by-Step:

  • Setup: Place the dry N-oxide in a round-bottom flask under Argon.

  • Addition: Add

    
     (5–10 mL per gram of substrate).
    
  • Heating: Heat to reflux (105°C) for 2–4 hours. The suspension will solubilize as the reaction proceeds.

  • Quench (Critical Safety Step): Cool the mixture. Pour slowly onto crushed ice/ammonia mixture with vigorous stirring. Caution: Violent hydrolysis of

    
    .
    
  • Isolation: Extract with DCM. Dry over

    
    .
    
  • Separation: Purify via flash chromatography (Hexane/EtOAc).

    • Target: 2-Chloro-5-methyl-1,6-naphthyridine.

    • Byproduct: 7-Chloro isomer and potentially 2,7-dichloro species.

    • Note: The 2-Cl isomer is typically less polar than the 7-Cl isomer due to the proximity to the bridgehead and N1 shielding.

Phase 3: Functionalization (Displacement)

The 2-chloro derivative is highly reactive toward nucleophiles (


) or Pd-catalysis.
  • Amination:

    
    , DMSO, 
    
    
    
    (or Pd-catalyzed Buchwald-Hartwig).
  • Alkoxylation:

    
    , ROH, reflux.
    
  • C-C Bond: Suzuki-Miyaura coupling (Boronic acid,

    
    , 
    
    
    
    ).

Alternative Protocol: Minisci C-H Alkylation

Use Case: Direct introduction of alkyl groups (e.g., hydroxymethyl, alkyl) without pre-functionalization. Constraint: Expect a mixture of C2 and C7 isomers.

Workflow:

  • Protonation: Dissolve substrate in aqueous

    
     or TFA/Water.
    
  • Radical Generation: Add carboxylic acid (R-COOH) +

    
     (cat.) + 
    
    
    
    .
  • Temperature: Heat to 60–80°C.

  • Selectivity Tweak: Using a biphasic system (DCM/Water) can sometimes protect the mono-alkylated product from over-alkylation.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the critical path for the N-Oxide protocol, highlighting decision points and purification steps.

Workflow Start Start: 5-Methyl-1,6-Naphthyridine Oxidation Step 1: Oxidation (m-CPBA, DCM, RT) Start->Oxidation Check LC-MS Check: Di-N-oxide formed? Oxidation->Check Check->Oxidation No (Add more oxidant) Chlorination Step 2: Chlorination (POCl3, Reflux) Check->Chlorination Yes (M+32) Quench Step 3: Ice/NH3 Quench (Careful Exotherm Control) Chlorination->Quench Separation Step 4: Chromatography (Separate 2-Cl from 7-Cl) Quench->Separation Product Target: 2-Chloro-5-methyl-1,6-naphthyridine Separation->Product Major/Minor Isomer Funct Step 5: Functionalization (SnAr or Suzuki) Product->Funct

Figure 2: Step-by-step workflow for the N-oxide mediated C2 functionalization.

Troubleshooting & Validation

IssueRoot CauseCorrective Action
Low Conversion to N-Oxide N1 is sterically hindered by C8-H.Increase temperature to 40°C or use Urea-Hydrogen Peroxide (UHP) with TFAA.
Complex Mixture in Step 2 Incomplete drying of N-oxide.Ensure N-oxide is bone-dry before adding

. Residual water creates

and side reactions.
Benzylic Oxidation (5-CHO) Radical side reaction at methyl group.Avoid radical initiators. Perform oxidation in the dark if using light-sensitive oxidants.
Inseparable Isomers Similar polarity of 2-Cl and 7-Cl.Change stationary phase to C18 (Reverse Phase) or use Toluene/EtOAc gradients.

References

  • Naphthyridine Chemistry Overview

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (Extrapolated reactivity patterns for 1,6-systems). PMC.[1] Link

  • N-Oxide Mediated Functionalization

    • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Details the N-oxide to 2-one/2-chloro conversion). MDPI. Link

  • Minisci Reaction Context

    • Recent Advances in Minisci-Type Reactions. (Discusses regioselectivity on heterocycles). SciSpace. Link

  • C-H Functionalization Trends

    • Controlling Site Selectivity in Palladium-Catalyzed C-H Bond Functionalization.NIH/PubMed. Link

Disclaimer: This protocol involves the use of hazardous reagents (


, m-CPBA). All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation of 5-Methyl-1,6-naphthyridine N-oxide

Introduction and Strategic Importance The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds with applications as antit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds with applications as antitumor agents, kinase inhibitors, and antiviral agents.[1][2][3] The strategic introduction of an N-oxide functionality onto this scaffold serves as a powerful tool for modulating the physicochemical and pharmacological properties of the parent molecule. N-oxidation can enhance aqueous solubility, alter metabolic pathways, and in some cases, act as a prodrug strategy.[4] Furthermore, the N-oxide group activates the heterocyclic ring, opening avenues for subsequent functionalization that are otherwise inaccessible.[5][6]

This document provides a detailed, field-proven protocol for the synthesis of 5-methyl-1,6-naphthyridine N-oxide from its parent heterocycle, 5-methyl-1,6-naphthyridine.[7] We will delve into the mechanistic rationale behind the chosen synthetic route, provide a step-by-step experimental procedure, and outline the necessary characterization and quality control workflows for ensuring the synthesis of a high-purity final product.

Synthetic Methodology and Mechanistic Rationale

The Principle of Heteroaromatic N-Oxidation

The conversion of a tertiary nitrogen within a heteroaromatic ring to its corresponding N-oxide is a classic oxidation reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen source. While various oxidizing agents can achieve this transformation, including hydrogen peroxide and rhenium-based catalysts, peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) are widely employed due to their reliability, high reactivity, and generally clean reaction profiles under mild conditions.[4][8]

Reaction Mechanism: Oxidation with m-CPBA

The reaction proceeds via a concerted mechanism where the nitrogen's lone pair attacks the terminal, electrophilic oxygen atom of the peroxyacid. This is accompanied by a proton transfer, leading to the formation of the N-oxide and the corresponding carboxylic acid byproduct, in this case, meta-chlorobenzoic acid.

G cluster_reactants Reactants cluster_products Products SM 5-Methyl-1,6-naphthyridine Product 5-Methyl-1,6-naphthyridine N-oxide SM->Product N-Oxidation MCPBA m-CPBA Byproduct m-Chlorobenzoic Acid MCPBA->Byproduct Reduction

Caption: General schematic of the N-oxidation reaction.

Regioselectivity Considerations

The 5-methyl-1,6-naphthyridine scaffold contains two nitrogen atoms (N1 and N6) available for oxidation. The electronic environment and steric hindrance around each nitrogen will dictate the site of oxidation. The N6 nitrogen is generally more electronically accessible and less sterically hindered compared to the N1 nitrogen, which is part of the fused ring system. Therefore, the formation of the N6-oxide is the most probable major product. However, the formation of the N1-oxide and the 1,6-di-N-oxide as minor products is possible. The protocol described below includes a robust chromatographic purification step to isolate the desired N6-oxide isomer.

Detailed Experimental Protocol

Objective: To synthesize 5-methyl-1,6-naphthyridine N-oxide via oxidation of 5-methyl-1,6-naphthyridine using m-CPBA.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Methyl-1,6-naphthyridine≥98% Puritye.g., BenchChem
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (balance water)Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Brine (Saturated NaCl solution)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
Ethyl AcetateHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass chromatography column, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1,6-naphthyridine (1.0 g, 6.94 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.71 g, ~7.63 mmol, 1.1 equivalents) portion-wise over 20 minutes.

    • Expert Insight: Adding the m-CPBA slowly is crucial to control the exothermic reaction and minimize the formation of potential byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using TLC (eluent: 95:5 DCM/Methanol). The product spot should appear at a lower Rf value than the starting material due to its increased polarity.

  • Work-up - Quenching and Extraction:

    • Once the starting material is consumed, cool the mixture again in an ice bath and slowly add 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench excess m-CPBA and neutralize the meta-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 15 mL portions of DCM.

    • Combine all organic layers and wash with 20 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Column Packing: Use a gradient eluent system, starting with 100% Ethyl Acetate and gradually increasing the polarity by adding Methanol (e.g., from 0% to 5% Methanol).

    • Fraction Collection: Collect fractions and analyze by TLC to isolate the pure desired N-oxide isomer.

    • Final Product: Combine the pure fractions and remove the solvent in vacuo to afford 5-methyl-1,6-naphthyridine N-oxide as a white to off-white solid. Determine the yield and proceed with characterization.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 5-methyl-1,6-naphthyridine N-oxide.

QC_Workflow cluster_tests Analytical Tests Crude Crude Product Purified Purified Product Crude->Purified Column Chromatography NMR 1H & 13C NMR Purified->NMR Characterization MS Mass Spectrometry Purified->MS Characterization HPLC Purity Analysis Purified->HPLC Characterization Final Final Product (>98% Purity) NMR->Final Data Confirmation MS->Final Data Confirmation HPLC->Final Data Confirmation

Caption: Quality control workflow for final product validation.

Expected Analytical Data
Analysis TechniqueExpected ResultPurpose
¹H NMR (400 MHz, CDCl₃)Downfield shift of protons α and γ to the N-oxide (e.g., H5, H7). The methyl singlet should remain largely unaffected.Structural confirmation and isomeric identity.
¹³C NMR (100 MHz, CDCl₃)Downfield shift of carbons α and γ to the N-oxide. The carbon bearing the N-oxide (C6) will show a significant shift.Confirms carbon framework and N-oxidation site.
Mass Spec. (ESI+) Calculated for C₉H₈N₂O [M+H]⁺: 161.0658. Found: 161.06xx.Confirms molecular formula and successful oxidation.
IR (ATR) Characteristic N-O stretching band around 1250-1300 cm⁻¹.Confirms the presence of the N-oxide functional group.
HPLC Purity >98% purity with a single major peak.Quantifies the purity of the final compound.

Applications in Drug Development

The synthesized 5-methyl-1,6-naphthyridine N-oxide is not merely a final product but a versatile intermediate for further synthetic elaboration. The N-oxide functionality can:

  • Direct Nucleophilic Substitution: Facilitate C-H functionalization at positions activated by the N-oxide group (typically C5 and C7).

  • Serve as a Protecting Group: The N-oxide can be readily reduced back to the parent amine, allowing it to be used as a temporary directing or protecting group during a synthetic sequence.

  • Act as a Bioactive Moiety: In some contexts, the N-oxide itself is the critical pharmacophore responsible for the desired biological activity, often through in vivo reduction in hypoxic environments like solid tumors.[4]

This protocol provides a robust and reproducible method for accessing a valuable building block for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

References

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]

  • MDPI. Synthesis of Novel Benzo[b][8][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • Royal Society of Chemistry. discovery and SAR study of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

  • PMC (PubMed Central). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]

  • PMC (PubMed Central). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • PMC (PubMed Central). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

Sources

Method

Application Note: 5-Methyl-1,6-naphthyridine as a Privileged Scaffold in the Synthesis of PI3K/mTOR Dual Kinase Inhibitors

Introduction: The Strategic Role of the 1,6-Naphthyridine Core in Kinase Inhibition The 1,6-naphthyridine framework is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into the design o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 1,6-Naphthyridine Core in Kinase Inhibition

The 1,6-naphthyridine framework is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common oncogenic driver.[3][4] Consequently, the development of dual PI3K/mTOR inhibitors has emerged as a promising therapeutic strategy.[3]

The 5-methyl-1,6-naphthyridine scaffold has been identified as a key component in the development of potent dual PI3K/mTOR inhibitors. The strategic placement of the methyl group at the 5-position can influence the molecule's conformational rigidity, solubility, and metabolic stability, while also providing a vector for further structural modifications to optimize kinase binding and selectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-methyl-1,6-naphthyridine-based kinase inhibitors, with a focus on the PI3K/mTOR pathway.

Mechanistic Insight: Targeting the PI3K/mTOR Signaling Pathway

The PI3K/mTOR signaling cascade is a complex network that integrates extracellular and intracellular signals to control essential cellular functions. Dual inhibition of PI3K and mTOR offers a more comprehensive blockade of this pathway compared to targeting a single kinase, potentially leading to enhanced anti-tumor activity and mitigating resistance mechanisms.[3][4] The 5-methyl-1,6-naphthyridin-2(1H)-one core serves as a versatile scaffold for designing inhibitors that can effectively occupy the ATP-binding pocket of these kinases.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation Inhibitor 5-Methyl-1,6-naphthyridine -based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Synthetic Protocols: From Core Scaffold to Potent Inhibitors

The synthesis of 5-methyl-1,6-naphthyridine-based kinase inhibitors involves a multi-step process, beginning with the construction of the core naphthyridinone ring system, followed by functionalization to introduce moieties that interact with the target kinase.

Part 1: Synthesis of the Key Intermediate: 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one

A crucial intermediate for the synthesis of a variety of kinase inhibitors is 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one. A plausible synthetic route is outlined below, based on established methodologies for related naphthyridinone syntheses.[5][6]

synthesis_intermediate cluster_synthesis Synthesis of 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one A 5-Acetyl-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile C Intermediate Enaminone A->C B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 1,2-Dihydro-5-methyl-2-oxo- 1,6-naphthyridine-3-carbonitrile C->E D Ammonium Acetate D->E G Hydrazide Intermediate E->G F Hydrazine Hydrate F->G I 7-Amino-5-methyl- 1,6-naphthyridin-2(1H)-one G->I H Curtius Rearrangement (e.g., NaNO2, HCl then heat) H->I

Sources

Application

halogenation protocols for 5-methyl-1,6-naphthyridine

Application Note: Advanced Halogenation Strategies for 5-Methyl-1,6-Naphthyridine Executive Summary & Strategic Overview The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, offering distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Halogenation Strategies for 5-Methyl-1,6-Naphthyridine

Executive Summary & Strategic Overview

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, offering distinct hydrogen-bonding vectors and solubility profiles compared to quinolines or isoquinolines. However, the 5-methyl-1,6-naphthyridine derivative presents a unique synthetic challenge: the electron-deficient bicyclic core resists direct electrophilic substitution, while the pseudo-benzylic 5-methyl group is highly reactive.

This guide details three distinct protocols for halogenating this scaffold, categorized by the desired site of functionalization. Success relies on selecting the correct mechanism: Radical Substitution (


)  for side-chain modification or Nucleophilic Activation (

/

)
for ring functionalization.
Decision Matrix: Selecting the Right Protocol

HalogenationStrategy Start Target: 5-Methyl-1,6-Naphthyridine Decision Where do you need the Halogen? Start->Decision SideChain Side Chain (C5-Methyl) Decision->SideChain Linker/Extension RingDirect Ring C3/C8 (Direct) Decision->RingDirect Core Halogen RingIndirect Ring C2/C7 (Indirect) Decision->RingIndirect Alpha to N ProtocolA Protocol A: Radical Bromination (NBS) (Linker Attachment) SideChain->ProtocolA ProtocolB Protocol B: Electrophilic Bromination (Harsh Conditions) RingDirect->ProtocolB ProtocolC Protocol C: N-Oxide Activation -> POCl3 (Core Modification) RingIndirect->ProtocolC

Figure 1: Strategic decision tree for functionalizing 5-methyl-1,6-naphthyridine.

Protocol A: Radical Side-Chain Bromination (Wohl-Ziegler)

Target: 5-(Bromomethyl)-1,6-naphthyridine Application: Creation of electrophilic handles for


 coupling (e.g., attaching amines or thiols).
Scientific Rationale

The methyl group at C5 is alpha to the N6 nitrogen. This position is electronically analogous to 2-picoline. While the protons are acidic (


), radical bromination using N-Bromosuccinimide (NBS) is the industry standard for functionalization.

Critical Consideration: Standard


 protocols are obsolete due to toxicity and ozone depletion. This protocol utilizes Benzotrifluoride (

)
or Acetonitrile (

)
as greener, high-performance alternatives that maintain the solubility of NBS but precipitate the succinimide byproduct.
Mechanism of Action

RadicalMechanism Init Initiation (AIBN -> Radicals) NBS NBS Source Init->NBS Trace Br2 BrRad Br• Radical NBS->BrRad Homolysis HAbstract H-Abstraction (Benzylic Radical) BrRad->HAbstract -HBr Product Bromomethyl Product HAbstract->Product +Br2 Product->BrRad Chain Prop.

Figure 2: Radical chain propagation cycle for side-chain bromination.

Step-by-Step Methodology

Reagents:

  • Substrate: 5-methyl-1,6-naphthyridine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide.

  • Solvent: Benzotrifluoride (

    
    ) or Acetonitrile (anhydrous).
    

Procedure:

  • Preparation: Dissolve 5-methyl-1,6-naphthyridine in

    
     (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
    
  • Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Initiation: Degas the solution with Nitrogen/Argon for 10 minutes (oxygen inhibits radicals).

  • Reaction: Heat to reflux (approx. 102°C for

    
    ) for 2–4 hours.
    
    • Visual Check: The reaction is typically complete when the dense NBS solid (bottom) converts to low-density succinimide (floats).

  • Second Charge (Optional): If TLC shows <90% conversion, cool slightly, add a second portion of AIBN (0.05 equiv), and reflux for 1 additional hour.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide.

  • Purification: Concentrate the filtrate. The product is often unstable on silica gel; purify via rapid neutral alumina chromatography or use directly in the next step.

Protocol B: N-Oxide Mediated Ring Chlorination

Target: 2-Chloro-5-methyl-1,6-naphthyridine (or 7-chloro isomer) Application: Installing a handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) on the ring.

Scientific Rationale

Direct halogenation of the electron-poor naphthyridine ring is sluggish. A superior strategy involves activating the ring by forming an N-oxide. The N-oxide oxygen acts as a nucleophile towards phosphoryl chloride (


), creating an activated intermediate that undergoes nucleophilic attack by chloride, followed by elimination (Meisenheimer-type rearrangement).
Step-by-Step Methodology

Phase 1: N-Oxidation

  • Dissolve 5-methyl-1,6-naphthyridine in Dichloromethane (DCM).

  • Cool to 0°C. Add m-CPBA (meta-chloroperoxybenzoic acid) (1.1 equiv) portion-wise.

  • Stir at Room Temperature (RT) for 3–6 hours.

  • Workup: Wash with sat.

    
     to remove benzoic acid. Dry organic layer (
    
    
    
    ) and concentrate.[1]

Phase 2: Chlorination

  • Dissolve the crude N-oxide in pure

    
     (acts as solvent and reagent).
    
  • Safety: Add Triethylamine (

    
    ) (1.0 equiv) dropwise (exothermic). The base helps the elimination step.
    
  • Heat to 80–100°C for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia solution (Violent reaction!).

  • Extraction: Extract with DCM, dry, and purify via flash chromatography (EtOAc/Hexanes).

Protocol C: Electrophilic Ring Bromination (Direct)

Target: 3-Bromo-5-methyl-1,6-naphthyridine or 8-Bromo isomer. Application: Access to positions beta to the nitrogen atoms.

Scientific Rationale

This is the most challenging transformation. The 1,6-naphthyridine ring is deactivated. Standard


 addition often forms N-bromo charge-transfer complexes rather than substituting carbon. To force C-bromination, one must use buffering to prevent protonation of the pyridine nitrogens (which would further deactivate the ring) or use oleum to force the reaction.

Regioselectivity: Electrophilic attack prefers position 3 or 8 (beta to nitrogen). The 5-methyl group exerts a weak activating effect, potentially favoring position 8 (para-relationship across the fused system) or position 4 (ortho), though 4 is sterically crowded. Literature suggests position 3 and 8 are the primary products.

Step-by-Step Methodology (Buffered Conditions)
  • Solvent System: Use Acetic Acid (

    
    ) with Sodium Acetate (
    
    
    
    ) (2.0 equiv). The
    
    
    acts as a buffer to keep the nitrogen free base available.
  • Addition: Add

    
     (1.5 equiv) dropwise to the solution of substrate and buffer in AcOH.
    
  • Heating: Heat to 80°C. Monitor closely.

  • Troubleshooting: If no reaction occurs after 4 hours, add a Lewis Acid catalyst (e.g.,

    
    ) or switch to the "Oleum Method" (dissolve in 30% oleum, add 
    
    
    
    , heat to 120°C in a sealed tube—High Hazard).

Comparative Data Summary

ProtocolReaction TypeTarget SiteYield (Typical)Key ReagentsPrimary Utility
A Radical (

)
Side Chain (Methyl)65-80%NBS, AIBN,

Linker Chemistry
B RearrangementRing (C2/C7)50-70%mCPBA,

MedChem Core Diversification
C Electrophilic (

)
Ring (C3/C8)20-40%

, AcOH, NaOAc
Access to "Beta" positions

References

  • Paudler, W. W., & Kress, T. J. (1968). "Naphthyridine Chemistry. IX. Bromination of 1,5-, 1,6-, 1,7-, and 1,8-Naphthyridines." The Journal of Organic Chemistry, 33(4), 1384–1387. Link

    • Foundational text on regioselectivity of electrophilic bromin
  • Lowe, P. R., et al. (2014). "Synthesis of 1,6-naphthyridines via the Friedländer reaction." Tetrahedron Letters, 55(30), 4153-4155. Provides context on the stability and reactivity of the core scaffold.
  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

    • The classic review establishing the mechanism for benzylic/allylic bromin
  • Moure, M. J., et al. (2023). "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives." Molecules, 28(4), 1682. Link

    • Modern application of halogenated naphthyridine deriv
  • Podhorez, D. E. (2018). "N-Bromosuccinimide in Acetonitrile: A Mild and Selective Reagent." Organic Process Research & Development. Source for Green Chemistry solvent selection (MeCN/PhCF3) over CCl4.

Sources

Method

Application Notes and Protocols for the Regioselective Reduction of 5-Methyl-1,6-naphthyridine to its Tetrahydro Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tetrahydro-1,6-naphthyridines The 1,6-naphthyridine core and its partially saturated derivatives are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrahydro-1,6-naphthyridines

The 1,6-naphthyridine core and its partially saturated derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The reduction of the aromatic 1,6-naphthyridine system to its tetrahydro derivatives introduces a three-dimensional architecture, which can significantly enhance the binding affinity and selectivity for various biological targets. Specifically, the 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a key component in molecules targeting critical therapeutic areas. For instance, derivatives of this scaffold have been investigated as potent inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt), which is implicated in autoimmune diseases, and as allosteric inhibitors of HIV-1 integrase.[1][2]

The strategic placement of substituents on the naphthyridine ring system, such as a methyl group at the 5-position, can profoundly influence the molecule's pharmacological profile. Consequently, the ability to selectively reduce one of the two pyridine rings of 5-methyl-1,6-naphthyridine is of paramount importance for the targeted synthesis of novel drug candidates. This guide provides a detailed overview of the methodologies for the regioselective reduction of 5-methyl-1,6-naphthyridine, focusing on catalytic hydrogenation techniques that offer control over the final tetrahydro isomer.

Controlling Regioselectivity: A Tale of Two Catalysts

The reduction of 1,6-naphthyridines can yield two possible tetrahydro isomers: the 1,2,3,4-tetrahydro-1,6-naphthyridine and the 5,6,7,8-tetrahydro-1,6-naphthyridine. The selective synthesis of either isomer is a challenge that can be addressed by the judicious choice of the catalyst system. Groundbreaking work on the switchable and ring-selective hydrogenation of naphthyridine isomers has demonstrated that the regioselectivity can be effectively controlled by employing either a homogeneous ruthenium catalyst or a heterogeneous palladium catalyst.[3]

The underlying principle for this selectivity lies in the distinct mechanisms of these catalysts. The homogeneous ruthenium catalyst, [Ru(p-cymene)I₂]₂, tends to be more sensitive to the electronic properties of the substrate. In the case of 1,6-naphthyridine, the pyridine ring containing N-1 is generally more electron-deficient and thus more susceptible to reduction by the ruthenium catalyst. Conversely, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), are more influenced by the steric environment of the substrate. The catalyst surface interacts with the less sterically hindered face of the naphthyridine, leading to the hydrogenation of the other ring.

For 5-methyl-1,6-naphthyridine, the methyl group at the 5-position introduces both electronic and steric effects that must be considered to predict the outcome of the reduction.

Predicted Regioselectivity in the Reduction of 5-Methyl-1,6-naphthyridine

Based on the established principles of regioselective hydrogenation of 1,6-naphthyridines, we can predict the major products for the reduction of 5-methyl-1,6-naphthyridine with ruthenium and palladium catalysts.

G cluster_start Starting Material cluster_ru Ruthenium Catalysis cluster_pd Palladium Catalysis start 5-Methyl-1,6-naphthyridine ru_catalyst [Ru(p-cymene)I₂]₂ (Homogeneous) start->ru_catalyst H₂ pd_catalyst Pd/C (Heterogeneous) start->pd_catalyst H₂ product_ru Predicted Major Isomer: 5-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine ru_catalyst->product_ru rationale_ru Rationale: Electronic Effects Dominate. Reduction of the more electron-deficient pyridine ring (containing N-1). product_ru->rationale_ru product_pd Predicted Major Isomer: 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine pd_catalyst->product_pd rationale_pd Rationale: Steric Hindrance Dominates. The 5-methyl group directs hydrogenation to the less hindered pyridine ring. product_pd->rationale_pd

Experimental Protocols

The following protocols are adapted from established procedures for the hydrogenation of 1,6-naphthyridines and are expected to be effective for the regioselective reduction of 5-methyl-1,6-naphthyridine.[3] Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Ruthenium-Catalyzed Hydrogenation for the Synthesis of 5-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

This protocol is designed to favor the reduction of the pyridine ring containing N-1, yielding the 1,2,3,4-tetrahydro isomer as the major product.

Materials:

  • 5-Methyl-1,6-naphthyridine

  • [Ru(p-cymene)I₂]₂ (Ruthenium(II) p-cymene iodide dimer)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: In a glovebox or under a stream of inert gas, charge a high-pressure reactor vessel with 5-methyl-1,6-naphthyridine (1.0 eq) and [Ru(p-cymene)I₂]₂ (0.01 - 0.05 eq).

  • Solvent Addition: Add anhydrous methanol to the reactor to achieve a substrate concentration of 0.1-0.5 M.

  • Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor with hydrogen gas three to five times to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely venting and purging the reactor) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine).

Protocol 2: Palladium-Catalyzed Hydrogenation for the Synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

This protocol is designed to favor the reduction of the pyridine ring containing N-6, yielding the 5,6,7,8-tetrahydro isomer as the major product.

Materials:

  • 5-Methyl-1,6-naphthyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

Procedure:

  • Reaction Setup: To a solution of 5-methyl-1,6-naphthyridine (1.0 eq) in ethanol or methanol in a suitable reaction vessel, add 10% Pd/C (5-10 wt% of the substrate).

  • Purging: Seal the vessel and purge the system with an inert gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 1-5 bar, or even atmospheric pressure using a balloon). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

G

Characterization of Tetrahydro Derivatives

Accurate characterization of the resulting tetrahydro-5-methyl-1,6-naphthyridine isomers is crucial to confirm the success and regioselectivity of the reduction. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data
IsomerKey Expected ¹H NMR FeaturesKey Expected ¹³C NMR Features
5-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine Aromatic signals corresponding to the protons on the substituted pyridine ring. Aliphatic signals for the four protons of the newly formed saturated ring, likely appearing as multiplets. A singlet for the methyl group in the aromatic region.Aromatic signals for the carbons of the substituted pyridine ring. Aliphatic signals for the carbons of the saturated ring. A signal for the methyl carbon in the aromatic region.
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Aromatic signals corresponding to the protons on the unsubstituted pyridine ring. Aliphatic signals for the protons of the saturated ring, with the proton at C5 likely showing a distinct chemical shift due to the adjacent methyl group. A doublet for the methyl group, coupled to the proton at C5.Aromatic signals for the carbons of the unsubstituted pyridine ring. Aliphatic signals for the carbons of the saturated ring. A signal for the methyl carbon in the aliphatic region.

Mass Spectrometry (MS): Both isomers will have the same molecular weight. Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the addition of four hydrogen atoms to the starting material. The fragmentation patterns may differ and could potentially be used to distinguish between the isomers, although this would likely require detailed analysis and comparison with standards.

G

Safety and Handling

5-Methyl-1,6-naphthyridine and its Tetrahydro Derivatives:

  • General Handling: These compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5]

  • Toxicity: The toxicological properties of 5-methyl-1,6-naphthyridine and its tetrahydro derivatives have not been extensively studied. As with any novel chemical compound, they should be treated as potentially hazardous.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Catalysts:

  • Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry or spent. It is often handled as a wet paste to minimize the risk of ignition. Spent catalyst should be kept wet and stored in a sealed container away from flammable materials.

Hydrogen Gas:

  • Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources. Ensure that all equipment is properly grounded to prevent static discharge.

Conclusion

The regioselective reduction of 5-methyl-1,6-naphthyridine to its tetrahydro derivatives is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the catalyst system—a homogeneous ruthenium catalyst for the formation of the 1,2,3,4-tetrahydro isomer or a heterogeneous palladium catalyst for the 5,6,7,8-tetrahydro isomer—researchers can control the outcome of the hydrogenation reaction. The protocols and characterization guidance provided in this application note serve as a starting point for the development of robust and selective synthetic routes to these important building blocks.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

  • Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. PubMed. Available at: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. Available at: [Link]

  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. PubMed. Available at: [Link]

  • SAFETY DATA SHEET - 5,6,7,8-Tetrahydro-[6][7]naphthyridine dihydrochloride. Capot Chemical. Available at: [Link]

  • Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. PMC. Available at: [Link]

  • Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. MDPI. Available at: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]

  • 1,5-Naphthyridine | C8H6N2 | CID 136070. PubChem. Available at: [Link]

  • Supporting Information - A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available at: [Link]

Sources

Application

5-Methyl-1,6-naphthyridine scaffold in medicinal chemistry

Application Note: 5-Methyl-1,6-naphthyridine Scaffold in Medicinal Chemistry Abstract The 1,6-naphthyridine scaffold represents a "privileged structure" in modern drug discovery, serving as a hydrophilic bioisostere of q...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methyl-1,6-naphthyridine Scaffold in Medicinal Chemistry

Abstract

The 1,6-naphthyridine scaffold represents a "privileged structure" in modern drug discovery, serving as a hydrophilic bioisostere of quinoline and isoquinoline. While the core scaffold lowers lipophilicity (logP) and introduces additional hydrogen bond acceptor vectors, it is susceptible to rapid oxidative metabolism by cytosolic Aldehyde Oxidase (AO). This application note details the strategic incorporation of a methyl group at the C5 position (5-methyl-1,6-naphthyridine ). This modification serves a dual purpose: it sterically and electronically blocks the primary site of AO-mediated oxidation while providing a handle for further functionalization. We present optimized synthetic protocols, structural analysis, and case studies in kinase inhibitor design.

Structural Analysis & Pharmacophore Design

Bioisosteric Rationale

The 1,6-naphthyridine system (diaza-naphthalene) places nitrogen atoms at positions 1 and 6.[1] In medicinal chemistry, this scaffold is frequently employed to:

  • Reduce Lipophilicity: Compared to naphthalene or quinoline, the additional nitrogen lowers cLogP (approx. -1.0 to -1.5 units vs. naphthalene), improving aqueous solubility.

  • Enhance Ligand Efficiency: The N6 nitrogen often acts as a critical hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., ALK5, p38, CDK8/19).

The Metabolic Liability (Aldehyde Oxidase)

A critical challenge with 1,6-naphthyridines is their high susceptibility to nucleophilic attack by Aldehyde Oxidase (AO). AO prefers electron-deficient heterocycles and typically oxidizes the carbon alpha to the nitrogen.

  • Vulnerable Sites: C2 and C5.

  • The 5-Methyl Solution: Introducing a methyl group at C5 blocks the approach of the molybdenum cofactor of AO, significantly extending half-life (

    
    ) in human liver cytosol.
    

Pharmacophore Scaffold 1,6-Naphthyridine Core N1 N1: Solvation / H-Bond Acceptor Scaffold->N1 N6 N6: Kinase Hinge Binder Scaffold->N6 C5 C5: Metabolic Soft Spot (AO) Scaffold->C5 Liability Me5 5-Methyl: Metabolic Block / Vector C5->Me5 Optimization

Figure 1: Pharmacophore analysis of the 1,6-naphthyridine scaffold highlighting the strategic role of the 5-methyl substitution.

Synthetic Protocols

We provide two protocols: a scalable Modified Skraup Synthesis for constructing the core 5-methyl scaffold, and a Modern Ditriflate Strategy for late-stage diversification.

Protocol A: Modified Skraup Synthesis (Doebner-Miller Variation)

Target: 5-Methyl-1,6-naphthyridine Mechanism: Condensation of 4-aminopyridine with an


-unsaturated ketone.

Reagents:

  • 4-Aminopyridine (1.0 eq)

  • Methyl Vinyl Ketone (MVK) (1.2 eq)

  • Sulfuric Acid (conc., solvent/catalyst)

  • Sodium 3-nitrobenzenesulfonate (Oxidizing agent, 0.5 eq)

  • Ferrous Sulfate (

    
    , catalytic)[2]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-aminopyridine (9.4 g, 100 mmol) in conc.

    
      (30 mL). Caution: Exothermic.[3]
    
  • Addition: Add Sodium 3-nitrobenzenesulfonate (11.3 g, 50 mmol),

    
      (0.5 g), and boric acid  (3.0 g).
    
  • Condensation: Heat the mixture to 130°C. Add Methyl Vinyl Ketone (8.4 g, 120 mmol) dropwise over 1 hour. Note: MVK is volatile and toxic; use a dropping funnel with pressure equalization.

  • Reaction: Maintain temperature at 135-140°C for 4 hours. Monitor via LC-MS (Target [M+H]+ = 145.1).

  • Workup: Cool to 0°C. Pour onto crushed ice (200 g). Neutralize carefully with

    
     (conc.) to pH 9.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

    • Yield Expectation: 35-45% (Pale yellow solid).

Critical Note on Regiochemistry: The reaction of 4-aminopyridine typically favors the 1,6-isomer over the 1,8-isomer. The methyl group from MVK (the carbonyl end) cyclizes to the position gamma to the pyridine nitrogen, yielding the 5-methyl derivative [1][2].

Protocol B: Late-Stage Diversification via Heteroaryl Ditriflates

Target: 5-Substituted-1,6-naphthyridines from 5,7-Diones Context: For generating libraries where the 5-methyl is replaced or functionalized.

  • Precursor Synthesis: React 2-chloronicotinic ester with a nitrile anion, followed by hydration/cyclization to yield 1,6-naphthyridine-5,7-dione .[4]

  • Activation: Treat the dione with Triflic Anhydride (

    
    )  and pyridine in DCM at 0°C to generate the 1,6-naphthyridine-5,7-ditriflate .
    
  • Selective Coupling:

    • Position 5: Reacts first with nucleophiles (amines, Suzuki coupling) due to higher electrophilicity adjacent to the bridgehead.

    • Position 7: Reacts second.

    • Application: Use

      
       and 
      
      
      
      (or methylboronic acid) to install the methyl group selectively if not present initially [3].

Medicinal Chemistry Application: Kinase Inhibition[4][5]

Case Study: Dual CDK8/19 Inhibitors

Cyclin-dependent kinases 8 and 19 (CDK8/19) are mediators of WNT signaling, implicated in colorectal cancer.[5]

Experimental Workflow:

  • Scaffold Hop: Transition from a 3,4,5-trisubstituted pyridine to a 1,6-naphthyridine core to improve potency and residence time.

  • AO Liability Test:

    • Incubate the unsubstituted 1,6-naphthyridine (10 µM) with human liver cytosol (HLC) containing AO.

    • Result: Rapid conversion to the 5-oxo metabolite (

      
       min).
      
  • Optimization (5-Methyl/Amino):

    • Synthesize the 5-methyl analog using Protocol A.

    • Result:

      
       increases to >60 min in HLC. The methyl group hinders the nucleophilic attack of the AO molybdenum-oxo species [4].
      

Data Summary: Metabolic Stability

Compound IDScaffold Substituent (C5)CDK8 IC50 (nM)HLC t1/2 (min)AO Metabolite Formed?
Naph-1 H (Unsubstituted)5< 5Yes (Major)
Naph-2 Methyl (

)
865No (Minor)
Naph-3 Amino (

)
12> 120No

Table 1: Comparison of potency and metabolic stability for C5-substituted 1,6-naphthyridines.

ADME & Safety Considerations

  • Aldehyde Oxidase (AO) "Litmus Test": Before advancing a 1,6-naphthyridine lead, perform a rapid chemical assay using bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS) .[6][7] This reagent generates

    
     radicals that mimic the nucleophilic attack of AO. If your compound is alkylated by DFMS at C5, it is likely an AO substrate in vivo [5].
    
  • CYP Inhibition: The 1,6-naphthyridine nitrogen lone pairs can coordinate to the heme iron of CYP450 enzymes. The 5-methyl group can mitigate this by twisting the ring system or providing steric clash, reducing direct N-Fe coordination.

References

  • Skraup Synthesis Variants: BenchChem. (2025).[3] Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives.

  • Review of Synthesis: Devadoss, T., et al. (2021).[8] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. [8]

  • Ditriflate Methodology: Zehnder, L. R., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry.

  • CDK8/19 & AO Metabolism: Westley, C., et al. (2016).[6] 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters. [6]

  • AO Litmus Test: Baran, P. S., et al. (2014). A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-1,6-naphthyridine

Welcome to the technical support guide for the synthesis of 5-Methyl-1,6-naphthyridine. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methyl-1,6-naphthyridine. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable heterocyclic scaffold. As a key structural motif in medicinal chemistry, efficient access to 5-Methyl-1,6-naphthyridine is crucial for advancing pharmaceutical research.[1][2] This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a foundational understanding of the underlying chemical principles to help you navigate common synthetic challenges.

Section 1: Foundational Knowledge & Common Synthetic Routes

The synthesis of the 1,6-naphthyridine core can be approached through several established methods. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The two most prevalent strategies are the Friedländer Annulation and adaptations of the Skraup-Doebner-von Miller synthesis.

  • Friedländer Annulation: This is a powerful and direct method for constructing the naphthyridine ring system. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., acetone or ethyl acetoacetate). The reaction is typically catalyzed by an acid or a base.[3][4] For 5-Methyl-1,6-naphthyridine, a common precursor would be 4-amino-5-methylpyridine-2-carbaldehyde or a related derivative.

  • Skraup-Doebner-von Miller Synthesis: This classical method for quinoline synthesis can be adapted for naphthyridines by using an aminopyridine as the starting material.[5][6] The reaction typically involves heating the aminopyridine with glycerol, a strong acid (like sulfuric acid), and an oxidizing agent. While robust, this method often requires harsh conditions and can lead to regioselectivity issues.

  • Modern Cross-Coupling Strategies: More recent approaches utilize palladium-catalyzed cross-coupling reactions to build the naphthyridine scaffold or to introduce the methyl group at a late stage.[7] For instance, a di-halogenated naphthyridine can be selectively functionalized, or a pre-functionalized pyridine ring can be coupled with another fragment to form the bicyclic system.[7][8]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of 5-Methyl-1,6-naphthyridine, highlighting the key stages from precursor selection to final product purification.

G cluster_0 Precursor Synthesis/Selection cluster_1 Core Synthesis (Cyclization) cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Start Select Starting Materials (e.g., Substituted Aminopyridine) Cyclization Friedländer Annulation or Skraup-Doebner-von Miller Reaction Start->Cyclization Reagents & Catalyst Workup Quenching, Extraction, & Solvent Removal Cyclization->Workup Reaction Completion Crude Crude Product Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification Analysis Purity & Structural Analysis (NMR, LC-MS) Purification->Analysis Final Pure 5-Methyl-1,6-naphthyridine Analysis->Final

Caption: General workflow for 5-Methyl-1,6-naphthyridine synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a high yield of 5-Methyl-1,6-naphthyridine?

The main challenges typically include:

  • Low regioselectivity: Formation of undesired isomers (e.g., 7-Methyl-1,6-naphthyridine) can significantly reduce the yield of the target compound.

  • Side reactions: Under harsh acidic or high-temperature conditions, starting materials and the product can degrade, leading to the formation of tar and other impurities.

  • Incomplete conversion: The cyclization reaction may stall, leaving a significant amount of starting material that can be difficult to separate from the product.

  • Difficult purification: The final product may have similar polarity to byproducts or isomers, making separation by standard column chromatography challenging.[9]

Q2: How critical is the purity of the starting aminopyridine precursor?

It is extremely critical. Impurities in the starting aminopyridine can lead to a host of issues. For example, residual solvents or moisture can interfere with catalysts, particularly in modern cross-coupling reactions. The presence of isomeric impurities in the starting material will directly translate to an isomeric mixture in the final product, which is often very difficult to resolve. We strongly recommend purifying the aminopyridine precursor (e.g., by recrystallization or chromatography) before its use in the main cyclization step.

Q3: Is an inert atmosphere always necessary for these reactions?

For classical methods like the Skraup synthesis, which often run at high temperatures with strong acids, an inert atmosphere may be less critical, although it can still prevent oxidative side reactions. However, for modern synthetic methods, especially those employing palladium or other transition metal catalysts (e.g., Suzuki or Buchwald-Hartwig couplings), maintaining an inert atmosphere (e.g., using argon or nitrogen) is absolutely essential. Oxygen can oxidatively deactivate the catalyst, leading to a complete shutdown of the reaction.

Section 3: Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific problems you may encounter during your synthesis.

Problem 1: Low Conversion in Friedländer Synthesis

Q: My Friedländer reaction has stalled, with TLC analysis showing significant unreacted aminopyridine starting material. What are the likely causes and how can I improve the conversion?

A: Stalling in a Friedländer reaction is a common issue that can often be resolved by systematically evaluating the catalyst, temperature, and reaction environment.

Causality & Solutions:

  • Catalyst Choice and Concentration: The Friedländer reaction can be catalyzed by either acid or base. The choice of catalyst is crucial and often substrate-dependent.

    • Acid Catalysis (e.g., p-TsOH, TFA): Acids promote the initial condensation between the amine and the carbonyl group to form an imine intermediate. However, excessively strong acids or high concentrations can fully protonate the aminopyridine, rendering it non-nucleophilic and halting the reaction. If using an acid catalyst, try reducing its concentration or switching to a milder Lewis acid like CeCl₃·7H₂O, which has been shown to be effective under solvent-free conditions.[10][11]

    • Base Catalysis (e.g., KOH, L-proline, Choline Hydroxide): Bases catalyze the aldol-type condensation of the active methylene compound. This is often a milder and more effective approach for sensitive substrates. Choline hydroxide in water has been reported as an environmentally benign and efficient catalytic system.[3]

  • Ineffective Water Removal: The condensation step of the Friedländer mechanism produces water. In many cases, this water can inhibit the catalyst or even hydrolyze the imine intermediate, pushing the equilibrium back towards the starting materials.

    • Solution: If you are running the reaction in an organic solvent (e.g., toluene or xylene), use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a highly effective way to drive the reaction to completion.

  • Insufficient Temperature: The cyclization and subsequent dehydration/aromatization steps often require a significant activation energy.

    • Solution: If the reaction is stalling at a lower temperature (e.g., 80 °C), try incrementally increasing the temperature to 100-120 °C while carefully monitoring for any signs of product degradation by TLC. Microwave-assisted synthesis can also be an excellent option to rapidly achieve high temperatures and reduce reaction times.[12]

ParameterRecommendation for Low ConversionRationale
Catalyst Switch from a strong acid to a milder Lewis acid or a base (e.g., L-proline).Avoids deactivation of the nucleophilic amine group.
Water Use a Dean-Stark trap if in a suitable organic solvent.Removes the water byproduct, driving the equilibrium forward.
Temperature Incrementally increase the reaction temperature (e.g., from 80°C to 110°C).Overcomes the activation energy barrier for the cyclization step.
Problem 2: Poor Regioselectivity and Isomer Formation

Q: I'm obtaining a mixture of 5-Methyl- and 7-Methyl-1,6-naphthyridine. How can I improve the regioselectivity of the reaction?

A: Regioselectivity is a well-known challenge in naphthyridine synthesis and is dictated by the relative reactivity of the positions on the pyridine ring. Controlling it often requires careful selection of starting materials and reaction conditions.

Causality & Solutions:

  • Steric Hindrance: The regioselectivity of the cyclization can sometimes be controlled by steric factors.

    • Solution: Introducing a bulky substituent on the aminopyridine precursor can sterically hinder one cyclization pathway, thereby favoring the other. For example, a bulky protecting group or a directing group can be used to block one position, which can then be removed after the cyclization is complete. The use of a bulky borane Lewis acid has been shown to control regioselectivity by sterically hindering one position while activating the heteroaromatic ring.[5]

  • Electronic Effects: The electronic properties of the substituents on the aminopyridine ring can influence the nucleophilicity of the different carbon atoms, thereby directing the cyclization.

    • Solution: An electron-donating group will activate the ortho and para positions, while an electron-withdrawing group will deactivate them. By carefully choosing the substituents on your starting materials, you can electronically favor the desired cyclization pathway.

  • Reaction Conditions: In some cases, the pH and temperature of the reaction can influence the isomer ratio.

    • Solution: It is worth performing a small-scale screen of reaction conditions. For example, running the reaction at a lower temperature may favor the thermodynamically more stable product, which could be your desired isomer. The pH of the reaction mixture can also play a role, particularly in condensations involving aldehydes that can exist in different forms (e.g., hydrated vs. free aldehyde).[13]

Problem 3: Purification of Isomeric Products

Q: My final product is an oily mixture of isomers with identical polarity, and I cannot separate them by column chromatography. What are my options?

A: Separating isomers with very similar polarity is a significant purification challenge. When standard chromatography fails, several chemical and physical methods can be employed.

Alternative Purification Strategies:

  • Fractional Crystallization: Even if the crude mixture is an oil, it may be possible to induce crystallization. Try dissolving the mixture in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) and then slowly cooling it to room temperature, followed by further cooling in a refrigerator or freezer. Seeding with a small crystal, if available, can be helpful.

  • Derivatization: This is a powerful chemical technique. You can react the isomeric mixture with a reagent that will form derivatives with different physical properties.

    • Recommended Approach: Convert the isomeric aldehydes into their corresponding Schiff bases by reacting them with a chiral amine. The resulting diastereomeric imines will have different physical properties and can often be separated by standard column chromatography. After separation, the pure imine can be hydrolyzed back to the pure aldehyde isomer. Alternatively, converting the aldehydes to their dinitrophenylhydrazone derivatives can yield crystalline solids that may be separable by recrystallization.[9]

  • Preparative HPLC: If the scale is not too large, preparative High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase if applicable, can be a very effective, albeit more expensive, method for separating stubborn isomers.

Section 4: Optimized Protocols & Methodologies

Protocol 1: Optimized Friedländer Synthesis using a Mild Base Catalyst

This protocol is adapted from procedures utilizing green and efficient catalytic systems.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-5-methylpyridine-2-carbaldehyde (1.0 mmol, 136.1 mg).

  • Reagent Addition: Add deionized water (5 mL) and acetone (1.2 mmol, 0.088 mL). Note: Using a slight excess of the methylene compound can help drive the reaction.

  • Catalyst Addition: Add L-proline (0.1 mmol, 11.5 mg, 10 mol%).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain pure 5-Methyl-1,6-naphthyridine.

Section 5: Visual Summaries & Workflows

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical pathway for diagnosing and resolving low-yield issues in the synthesis of 5-Methyl-1,6-naphthyridine.

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. (URL: [Link])

  • Lumbreras, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. (URL: [Link])

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. (URL: [Link])

  • CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. ijc.org. (URL: [Link])

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. (URL: [Link])

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. (URL: [Link])

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. (URL: [Link])

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. (URL: [Link])

  • Friedlaender Synthesis. Organic Chemistry Portal. (URL: [Link])

  • Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. PubMed. (URL: [Link])

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. (URL: [Link])

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. ResearchGate. (URL: [Link])

  • Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. (URL: [Link])

  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. acgpubs.org. (URL: [Link])

  • Friedländer synthesis. Wikipedia. (URL: [Link])

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-1,6-naphthyridine by Column Chromatography

Welcome to the dedicated technical support center for the chromatographic purification of 5-Methyl-1,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chromatographic purification of 5-Methyl-1,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar azaaromatic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying this specific molecule, focusing on troubleshooting and explaining the "why" behind experimental choices.

I. Understanding the Molecule: 5-Methyl-1,6-naphthyridine

Before diving into purification protocols, it is crucial to understand the physicochemical properties of 5-Methyl-1,6-naphthyridine that will govern its behavior during column chromatography.

  • Structure and Polarity: 5-Methyl-1,6-naphthyridine is a heterocyclic aromatic compound containing two nitrogen atoms within its bicyclic structure. These nitrogen atoms, with their lone pairs of electrons, significantly increase the polarity of the molecule compared to its carbocyclic analog, naphthalene. The methyl group introduces a slight lipophilic character. The overall polarity suggests that it will be well-retained on normal-phase stationary phases like silica gel.

  • Solubility: The polarity of 5-Methyl-1,6-naphthyridine dictates its solubility. It is expected to have good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc). Its solubility in nonpolar solvents like hexane is likely to be limited[3].

II. Frequently Asked Questions (FAQs)

This section addresses some of the initial questions researchers may have before starting the purification process.

Q1: What is a good starting point for a solvent system for the TLC analysis of 5-Methyl-1,6-naphthyridine?

A good starting point for developing a solvent system for a moderately polar compound like 5-Methyl-1,6-naphthyridine on a silica gel TLC plate is a mixture of a nonpolar and a moderately polar solvent. A common and effective combination is hexane and ethyl acetate . Begin with a ratio of 1:1 (v/v) and adjust the proportions based on the resulting Rf value. If the compound remains at the baseline, increase the proportion of the more polar solvent (ethyl acetate). If it runs with the solvent front, increase the proportion of the less polar solvent (hexane).

Q2: My 5-Methyl-1,6-naphthyridine is streaking badly on the TLC plate. What could be the cause?

Streaking on a TLC plate for a basic compound like 5-Methyl-1,6-naphthyridine is often due to strong interactions with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) , typically at a concentration of 0.1-1% (v/v). The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical spot.

Q3: Can I use a different stationary phase other than silica gel?

Yes, if you are encountering significant issues with silica gel, such as compound degradation or irreversible binding, you can consider alternative stationary phases. Alumina (neutral or basic) is a good alternative for basic compounds. For highly polar impurities, reverse-phase chromatography on a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could also be an option.

Q4: How do I know if my compound is degrading on the silica gel?

To check for on-plate degradation, you can perform a 2D TLC analysis . Spot your compound on one corner of a TLC plate and develop it in a suitable solvent system. After drying, turn the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, you should see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica gel.

III. Step-by-Step Experimental Protocols

This section provides detailed protocols for the key stages of purification.

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase for column chromatography that provides good separation between 5-Methyl-1,6-naphthyridine and its impurities, with a target Rf value of 0.25-0.35 for the desired compound.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Crude sample of 5-Methyl-1,6-naphthyridine dissolved in a suitable solvent (e.g., DCM)

Procedure:

  • Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, carefully spot a small amount of your dissolved crude sample onto the baseline. Make the spot as small as possible to ensure good separation.

  • Solvent System Preparation: Prepare a series of solvent systems with varying polarities. A good starting point is a range of Hexane:EtOAc mixtures.

TrialSolvent System (v/v)Expected Observation
1Hexane:EtOAc (4:1)Low Rf, good for less polar impurities
2Hexane:EtOAc (2:1)Moderate Rf
3Hexane:EtOAc (1:1)Higher Rf, good starting point
4Hexane:EtOAc (1:2)High Rf, for more polar impurities
  • Development: Pour a small amount of your chosen solvent system into the TLC chamber (enough to cover the bottom 0.5 cm). Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Place the spotted TLC plate in the chamber and close the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.

  • Analysis and Optimization: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will give your product an Rf of 0.25-0.35 and show good separation from other spots. If streaking is observed, add 0.1-1% TEA to the mobile phase and repeat the TLC.

Protocol 2: Column Chromatography Purification

Objective: To purify the crude 5-Methyl-1,6-naphthyridine using the optimized mobile phase from the TLC analysis.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Optimized mobile phase (from Protocol 1)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the cotton.

    • In a separate beaker, make a slurry of the required amount of silica gel in your chosen mobile phase.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a less polar solvent in which it is soluble.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to enter the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in separate tubes. The flow rate can be increased by applying gentle pressure with a pump or inert gas (flash chromatography).

    • Monitor the progress of the separation by collecting small aliquots from the fractions and running TLCs.

    • If your product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Methyl-1,6-naphthyridine.

IV. Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of 5-Methyl-1,6-naphthyridine.

Problem Potential Cause Troubleshooting Strategy
Product is not eluting from the column, even with a highly polar mobile phase. 1. Strong irreversible binding to silica: The basic nitrogen atoms of the naphthyridine ring may be strongly interacting with the acidic silanol groups on the silica surface.* Add a basic modifier: Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to your mobile phase to compete for the active sites on the silica gel. * Switch to a different stationary phase: Consider using neutral or basic alumina, which is more suitable for basic compounds.
Significant peak tailing is observed in the collected fractions. 1. Secondary interactions with silica: Similar to the above, but the interaction is reversible, causing the compound to "smear" down the column.* Use a basic modifier: As above, adding TEA to the mobile phase is the most common solution to reduce tailing for basic compounds. * Decrease the sample load: Overloading the column can exacerbate tailing. Try using less crude material.
The product co-elutes with an impurity. 1. Insufficient resolution: The chosen solvent system is not selective enough to separate the product from the impurity.* Optimize the mobile phase: Try a different solvent combination. For example, if you are using Hexane/EtOAc, try DCM/MeOH. Sometimes a ternary system (e.g., Hexane/EtOAc/DCM) can provide better separation. * Use a shallower solvent gradient: If using gradient elution, make the increase in polarity more gradual to improve separation. * Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
The product appears to have decomposed after purification. 1. Instability on silica gel: The acidic nature of the silica gel may be catalyzing the degradation of your compound.* Deactivate the silica gel: You can deactivate silica gel by adding a small percentage of water or by pre-treating it with a basic solution. * Switch to a less acidic stationary phase: Neutral alumina is a good alternative. * Work quickly and at a lower temperature: If the degradation is slow, running the column quickly and at a reduced temperature might minimize decomposition.

V. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of 5-Methyl-1,6-naphthyridine.

troubleshooting_workflow start Start Purification tlc_dev Develop TLC with Hexane:EtOAc (1:1) start->tlc_dev check_rf Is Rf between 0.25 and 0.35? tlc_dev->check_rf adjust_polarity Adjust Hexane:EtOAc ratio check_rf->adjust_polarity No check_streaking Is there streaking? check_rf->check_streaking Yes adjust_polarity->tlc_dev add_tea Add 0.1-1% TEA to mobile phase check_streaking->add_tea Yes run_column Run Column check_streaking->run_column No add_tea->run_column monitor_fractions Monitor fractions by TLC run_column->monitor_fractions check_elution Is product eluting? monitor_fractions->check_elution increase_polarity Gradually increase mobile phase polarity check_elution->increase_polarity No check_purity Are fractions pure? check_elution->check_purity Yes increase_polarity->monitor_fractions no_elution Product not eluting even with high polarity? increase_polarity->no_elution no_elution->monitor_fractions No use_modifier Add TEA/Ammonia to eluent or switch to Alumina no_elution->use_modifier Yes combine_pure Combine pure fractions and evaporate solvent check_purity->combine_pure Yes co_elution Co-elution of impurities check_purity->co_elution No end Pure Product combine_pure->end optimize_solvent Re-optimize solvent system (e.g., DCM/MeOH) or use shallower gradient co_elution->optimize_solvent

Caption: Troubleshooting workflow for the purification of 5-Methyl-1,6-naphthyridine.

VI. References

  • MDPI. (2023). Synthesis of Novel Benzo[b][1]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1634. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. International Journal of Inorganic Chemistry, 2019, 1-10. [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Wikipedia. (2023). 2-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3878-3901. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(18), 4201. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • ResearchGate. (n.d.). The Stability of Drug Adsorbates on Silica. Retrieved from [Link]

  • StabilityHub. (2023). Desiccant Impact on Stability. Retrieved from [Link]

  • MVOC. (n.d.). 2-methylpyridine. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

Sources

Troubleshooting

solubility issues with 5-Methyl-1,6-naphthyridine in organic solvents

Technical Support Guide: Solubility & Handling of 5-Methyl-1,6-naphthyridine Executive Summary & Chemical Profile 5-Methyl-1,6-naphthyridine is a bicyclic heteroaromatic scaffold characterized by two nitrogen atoms (posi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility & Handling of 5-Methyl-1,6-naphthyridine

Executive Summary & Chemical Profile

5-Methyl-1,6-naphthyridine is a bicyclic heteroaromatic scaffold characterized by two nitrogen atoms (positions 1 and 6) and a methyl group at position 5.[1] Users frequently encounter solubility challenges due to its amphiphilic nature and basic functionality .[1]

  • Core Challenge: The molecule possesses a lipophilic aromatic core (naphthalene-like) but highly polar, basic nitrogen centers.[1] This duality leads to "oiling out" in non-polar solvents and strong adsorption (streaking) on acidic stationary phases like silica gel.[1]

  • pKa Insight: The N1 and N6 nitrogens are pyridinic.[1][2] The pKa is approximately 3.8 (analogous to 1,6-naphthyridine).[1] This means the molecule is neutral at physiological pH but becomes cationic in acidic environments (pH < 3), drastically altering its solubility profile.[1]

Diagnostic Decision Matrix

Before selecting a solvent, determine your primary objective.[1] This decision tree guides you to the thermodynamically appropriate solvent class.

SolubilityMatrix Start Objective Reaction Reaction Medium Start->Reaction Purification Purification/Workup Start->Purification Analysis Analysis (LCMS/NMR) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp BaseSens Base Sensitive? Purification->BaseSens Protonation Acidic Mobile Phase? Analysis->Protonation Solvent_DMF Use: DMF, DMAc (High Solvation Energy) HighTemp->Solvent_DMF Yes Solvent_Tol Use: Toluene/EtOH (Avoid Chlorinated) HighTemp->Solvent_Tol No Solvent_DCM Use: DCM + 1% Et3N (Suppress Silica Binding) BaseSens->Solvent_DCM Silica Column Solvent_MeCN Use: MeCN/H2O + Formic Acid (Ensure full protonation) Protonation->Solvent_MeCN LCMS

Figure 1: Solvent selection decision tree based on experimental goals. Note the critical requirement for pH modification during purification and analysis.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of 5-Methyl-1,6-naphthyridine.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated DCM, ChloroformHigh Excellent for extraction.[1] Warning: Reacts slowly with DCM over weeks to form quaternary ammonium salts (N-alkylation). Use fresh.
Polar Protic Methanol, EthanolHigh Good for reactions.[1] Ethanol is the preferred solvent for recrystallization (often requires cooling to -20°C).[1]
Polar Aprotic DMSO, DMF, DMAcVery High Use for high-temperature reactions.[1] Difficult to remove during workup; requires aqueous wash.[1]
Ethers THF, Diethyl Ether, MTBEModerate Soluble in THF.[1] Poor solubility in Et2O/MTBE makes these excellent anti-solvents for precipitation.[1]
Aliphatics Hexanes, HeptaneInsoluble strictly used as anti-solvents to force precipitation.[1]
Aqueous Water (pH 7)Low Insoluble as a free base.[1]
Aqueous Acid 1M HCl, 10% AcOHHigh Forms water-soluble salts (pyridinium cation).[1]

Troubleshooting Scenarios (Q&A)

Scenario A: Reaction & Synthesis

Q: My starting material precipitates out of the reaction mixture when I heat it in Toluene. What should I do? A: Naphthyridines have high lattice energy due to


-

stacking.[1] Toluene interacts via

-stacking but may not overcome the crystal lattice energy at moderate temperatures.[1]
  • Solution: Add a "co-solvent" with high dielectric constant.[1] A mixture of Toluene:DMF (9:1) usually maintains the reaction temperature profile while breaking the crystal lattice.[1] Alternatively, switch to n-Butanol , which offers both high boiling point and hydrogen-bonding capability.[1]

Scenario B: Purification (Chromatography)

Q: During column chromatography (Silica/DCM/MeOH), the compound streaks badly and co-elutes with impurities. A: This is the most common issue.[1] The basic nitrogens (N1/N6) interact with the acidic silanols (Si-OH) on the silica gel, causing peak tailing.[1]

  • Solution: You must "deactivate" the silica.[1]

    • Pre-treat the column: Flush with Mobile Phase + 1% Triethylamine (TEA) or 1% NH4OH.[1]

    • Mobile Phase: Use DCM:MeOH:NH4OH (e.g., 95:4:1).[1] The ammonia competes for the silanol sites, allowing your naphthyridine to elute as a sharp band.[1]

Scenario C: Workup & Isolation

Q: I tried to extract the product from DMF using water/ethyl acetate, but the yield is very low. Where is my compound? A: If the aqueous layer was slightly acidic (pH < 5), your compound is likely protonated and residing in the water layer as a salt.[1]

  • Solution: Check the pH of the aqueous layer.[1][2] Adjust to pH > 9 using saturated NaHCO3 or 1M NaOH before extraction.[1] This ensures the molecule is in its neutral (lipophilic) free-base form, which will partition into the Ethyl Acetate.[1]

Proven Protocols

Protocol 1: The "pH-Switch" Purification (Recommended)

Use this when the compound is crude and contains non-basic impurities.[1]

  • Dissolution: Dissolve crude 5-Methyl-1,6-naphthyridine in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).[1]

    • Mechanism:[1][2][3] The naphthyridine becomes protonated (

      
      ) and moves to the aqueous layer.[1] Non-basic impurities stay in the EtOAc.[1]
      
  • Wash: Discard the EtOAc layer.[1] Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH reaches ~10-12.

    • Observation: The solution will become cloudy as the free base precipitates or oils out.[1]

  • Final Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over Na2SO4 and concentrate.

Protocol 2: Anti-Solvent Recrystallization

Use this for final polishing of the solid.[1]

  • Solvent A (Good): Dissolve the solid in the minimum amount of hot Ethanol or DCM .[1]

  • Solvent B (Bad): Slowly add Diethyl Ether or Hexanes dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Nucleation: Add one drop of Solvent A to clear the solution.[1]

  • Cooling: Allow to cool to Room Temp, then place in a -20°C freezer overnight.

    • Note: If it "oils out" instead of crystallizing, scratch the glass surface with a spatula or add a seed crystal.[1]

References

  • PubChem. 1,6-Naphthyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Brown, D. J. The Naphthyridines.[1] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Standard reference for physicochemical properties of naphthyridines).

  • Litvinov, V. P. Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 2004.[1] (Discusses reactivity and solubility trends).

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-solvents.[1] Available at: [Link][1]

Sources

Optimization

Technical Support Center: 5-Methyl-1,6-naphthyridine Stability &amp; Storage

[1] Case ID: NAP-5M-OX-PREV Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Diagnostic Overview: The "Why" and "How" of Degradation User Query: Why is my 5-Methyl-1,6-naphthyridine turning yellow/b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: NAP-5M-OX-PREV Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic Overview: The "Why" and "How" of Degradation

User Query: Why is my 5-Methyl-1,6-naphthyridine turning yellow/brown despite being stored in a "sealed" vial?

Technical Analysis: 5-Methyl-1,6-naphthyridine is a bicyclic nitrogen heterocycle.[1] While the naphthyridine core is aromatic and relatively robust, it possesses two specific vulnerabilities that drive degradation during storage:

  • N-Oxidation (Primary Failure Mode): The nitrogen atoms at positions 1 and 6 have lone pairs susceptible to electrophilic attack by atmospheric oxygen.[1] This is the primary cause of the "yellowing" observed in aged samples. The N-oxide impurity significantly alters the polarity and biological activity of the compound.

  • Benzylic-type Oxidation (Secondary Failure Mode): The methyl group at the C5 position is adjacent to the N6 nitrogen.[1] This structural arrangement mimics 4-picoline (4-methylpyridine).[1] The electron-withdrawing nature of the N6 nitrogen renders the C5-methyl protons slightly acidic and the carbon center susceptible to radical autoxidation, potentially leading to the formation of the aldehyde (5-formyl-1,6-naphthyridine) or carboxylic acid derivatives upon prolonged exposure to light and air.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic flow of oxidation triggered by environmental factors.

OxidationPathway Start 5-Methyl-1,6-naphthyridine (Pristine) Intermediate Radical/Activated Complex Start->Intermediate Initiation Factor_O2 Atmospheric O2 Factor_O2->Intermediate Factor_UV UV/Light Factor_UV->Intermediate NOxide N-Oxide Impurity (Polar/Yellow) Intermediate->NOxide N-Attack (Major) Aldehyde 5-Formyl Derivative (Trace) Intermediate->Aldehyde Methyl Oxidation (Minor) Polymer Oligomers (Brown Tar) NOxide->Polymer Aggregation Aldehyde->Polymer

Figure 1: Mechanistic pathway of 5-Methyl-1,6-naphthyridine degradation showing N-oxidation as the primary instability vector.[1]

Storage Architecture: The Inert System

User Query: What are the absolute best conditions for long-term storage (6+ months)?

Protocol: To prevent the pathways identified above, you must eliminate the reagents of degradation: Oxygen, Moisture, and Light.[1]

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a superior "blanket" in opened vials compared to Nitrogen.[1] This prevents O₂ diffusion to the crystal surface.[1]
Temperature -20°C Kinetic suppression of the auto-oxidation rate.[1] At 4°C, degradation is slowed but not halted; -20°C is required for long-term stability.[1]
Container Amber Glass + PTFE Liner Amber glass filters UV radiation (blocking photo-oxidation).[1] The PTFE (Teflon) liner prevents leaching of plasticizers found in standard polyethylene caps, which can dissolve in organic residues.[1]
Desiccant Required The C5-methyl group's acidity makes the compound slightly hygroscopic.[1] Moisture can catalyze proton-exchange processes.[1] Store the vial inside a secondary jar containing Drierite or silica gel.
Decision Logic for Storage Vessels

Use this logic flow to determine the appropriate vessel based on your usage frequency.

StorageLogic Input New Batch Received Usage Usage Frequency? Input->Usage Daily Daily/Weekly Usage->Daily High Freq LongTerm Monthly/Archival Usage->LongTerm Low Freq Vial Screw-cap Amber Vial (Parafilm Sealed) Daily->Vial Schlenk Schlenk Tube or Flame-Sealed Ampoule LongTerm->Schlenk Environment Store at -20°C under Argon Vial->Environment Schlenk->Environment

Figure 2: Vessel selection logic based on experimental frequency to minimize oxygen exposure events.

Operational Protocols: Handling & Transfer

User Query: How do I weigh out 5 mg without degrading the whole bottle?

SOP: The "Inert Blanket" Technique Avoid opening the master stock bottle in ambient air if possible. If a glovebox is unavailable, use the Inert Blanket method:

  • Preparation: Place the master vial and a receiving vial (pre-weighed) in a deep recrystallization dish.

  • Flooding: Connect an Argon line to a funnel and invert the funnel over the dish. Flow Argon gently to create a heavy gas "lake" inside the dish.[1]

  • Transfer: Open the master vial under the funnel. Use a clean, anti-static spatula to transfer the solid to the receiving vial.

  • Seal: Cap both vials immediately while still under the Argon flow.

  • Seal Integrity: Wrap the cap junction with Parafilm M to prevent gas exchange during freezer storage.[1]

Critical Note on Solvents: Never store 5-Methyl-1,6-naphthyridine in solution (e.g., DMSO or Methanol) for longer than 24 hours.[1] Dissolved oxygen in solvents reacts orders of magnitude faster than with the solid crystal lattice. If solution storage is unavoidable, the solvent must be degassed (freeze-pump-thaw cycling) and stored in a sealed ampoule.[1]

Troubleshooting & Rescue: Purification

User Query: My sample is already brown. Is it ruined?

Rescue Protocol: Not necessarily. The brown color is often due to surface oxidation or trace polymerization.[1] The bulk material may still be intact.[1]

Purification Workflow:

  • TLC Diagnosis:

    • Run a TLC (Dichloromethane:Methanol 95:5).[1]

    • Observation: The N-oxide impurity is significantly more polar (lower R_f) than the parent naphthyridine.

    • Visualization: Use UV (254 nm).[1] Naphthyridines quench fluorescence strongly.[1]

  • Flash Chromatography (Recommended):

    • Stationary Phase: Neutral Alumina (preferred over Silica Gel, as Silica's acidity can interact with the basic nitrogens, causing streaking).[1]

    • Eluent: Gradient of Hexanes → Ethyl Acetate.[1] The non-polar parent compound will elute first.[1] The polar N-oxides will retain.[1]

  • Recrystallization (Alternative):

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • Add hexanes dropwise until turbidity is just observed.[1]

    • Cool slowly to 4°C, then -20°C.

    • Filter under an inert atmosphere (nitrogen funnel) if possible.[1]

References
  • Chemical Stability of Heterocycles

    • Joule, J. A., & Mills, K.[1] (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Provides foundational mechanisms for N-oxidation in diazines).[1]

    • [1]

  • Handling Air-Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin AL-134.[1] "Handling Air-Sensitive Reagents." (The industry standard for inert handling techniques).[1]

  • Naphthyridine Synthesis & Reactivity

    • Litvinov, V. P.[1] (2004).[1] "Structure, synthesis, and reactions of 1,6-naphthyridines." Russian Chemical Reviews, 73(7).[1] (Details the specific reactivity of the 5-methyl group and ring nitrogens).

    • [1]

  • Purification of Laboratory Chemicals

    • Armarego, W. L. F., & Chai, C. L. L.[1] (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for purifying nitrogen heterocycles).

Sources

Troubleshooting

Technical Support Center: Crystallization Protocols for 5-Methyl-1,6-naphthyridine

Case ID: 5M-16N-CRYS-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Compound Profile User Query: "I am attempting to purify 5-Methyl-1,6-naphthyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5M-16N-CRYS-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

User Query: "I am attempting to purify 5-Methyl-1,6-naphthyridine via crystallization, but I am experiencing oiling out and poor recovery. What are the optimal solvent systems?"

Technical Assessment: 5-Methyl-1,6-naphthyridine presents specific physicochemical challenges typical of low-molecular-weight fused pyridine systems.

  • Basicity: The N1 and N6 nitrogens provide basic sites, making the compound sensitive to pH and capable of forming hydrates.

  • Thermal Profile: Like its parent 1,6-naphthyridine (MP < 40 °C), the 5-methyl derivative possesses a relatively low melting point. This significantly increases the risk of "oiling out" (liquid-liquid phase separation) rather than nucleation during cooling.

  • Polarity: It exhibits moderate polarity but high solubility in proton-donating solvents (alcohols) and chlorinated solvents.

Solvent Selection Matrix

The following matrix is derived from solubility parameters of 1,6-naphthyridine scaffolds. Note: Due to the basic nature of the compound, avoid acidic solvents unless salt formation is intended.

Solvent ClassSpecific SolventRoleTechnical Notes
Non-Polar (Anti-solvent) n-Hexane / Heptane PrecipitantPrimary Recommendation. Essential for inducing supersaturation in mixed systems. Heptane is preferred over hexane for higher boiling point flexibility.
Polar Aprotic Ethyl Acetate (EtOAc) SolventExcellent balance. Often used in 1:3 to 1:5 ratios with Hexanes.
Ethereal Diethyl Ether (Et₂O) Solvent/Anti-solventHigh Success Rate. Naphthyridines often crystallize well from ether upon cooling to -20°C due to moderate solubility and low freezing point.
Chlorinated Dichloromethane (DCM) SolventToo powerful as a mono-solvent. Use only for initial dissolution before adding anti-solvent (Hexane).
Aromatic Toluene SolventUseful for slow evaporation. The

-

interactions can help stabilize crystal packing, though drying the product is harder.
Recommended Solvent Systems (Volumetric Ratios)
  • EtOAc : Hexanes (1:4) – Standard starting point.

  • Diethyl Ether (100%) – Requires sub-ambient cooling (-20 °C).

  • DCM : Isopropyl Ether (1:5) – For stubborn oils.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most frequent failure mode with 5-Methyl-1,6-naphthyridine is the formation of a distinct oily phase at the bottom of the flask instead of crystals.

Mechanism of Failure

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This happens when the crystallization temperature is higher than the melting point of the solvated compound.

Rescue Protocol: The "Two-Solvent Re-equilibration"

If you observe oil droplets:

  • Do NOT cool further. This increases viscosity and traps impurities.

  • Re-heat the mixture until the solution is homogeneous (clear).

  • Add a "Bridging Solvent" (small amount of Methanol or DCM) to increase solubility slightly.

  • Seed with a crude solid if available.

  • Switch to Vapor Diffusion (see Workflow below).

Workflow Visualizations

Figure 1: Solvent System Decision Tree

This logic gate determines the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude 5-Methyl-1,6-naphthyridine SolubilityCheck Check Solubility in Diethyl Ether Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Cloudy SolubilityCheck->Insoluble No EtherProtocol Protocol A: Cool to -20°C (Slow Evaporation) Soluble->EtherProtocol EtOAcCheck Dissolve in Min. Vol. Ethyl Acetate Insoluble->EtOAcCheck AddHexane Add Hexane dropwise until turbid EtOAcCheck->AddHexane OilingOut Observation: Oiling Out? AddHexane->OilingOut Success Crystallization OilingOut->Success No (Turbid) Rescue Rescue: Re-heat & Add 10% DCM or MeOH OilingOut->Rescue Yes (Droplets) Rescue->AddHexane Retry

Caption: Decision tree for selecting the initial solvent system based on crude solubility profiles.

Figure 2: Vapor Diffusion Protocol (For Stubborn Oils)

When thermal crystallization fails, vapor diffusion is the authoritative method for low-melting heterocycles.

VaporDiffusion InnerVial Inner Vial: Compound + Good Solvent (DCM or Methanol) OuterVial Outer Chamber: Anti-Solvent (Diethyl Ether or Pentane) InnerVial->OuterVial Place Inside Process Process: Seal & Wait (24-48h) Solvent transfer via vapor OuterVial->Process Result Result: Slow Supersaturation = High Purity Crystals Process->Result

Caption: Vapor diffusion setup to bypass oiling-out issues by controlling supersaturation kinetics.

Frequently Asked Questions (FAQ)

Q1: My compound is strictly an oil. Can I crystallize it as a salt? A: Yes. This is a standard pharmaceutical strategy for low-melting bases.

  • Protocol: Dissolve the oil in diethyl ether. Bubble dry HCl gas or add 1.0 equivalent of HCl in dioxane.

  • Result: The hydrochloride salt (5-Methyl-1,6-naphthyridine·HCl) will have a significantly higher melting point and lattice energy, precipitating almost immediately.

Q2: Why is the color changing from yellow to brown during heating? A: Naphthyridines are electron-deficient aromatic rings but can be prone to oxidation or polymerization at the methyl position under high heat/oxygen.

  • Fix: Perform all heating steps under an inert atmosphere (Nitrogen or Argon) and keep temperatures below 60°C.

Q3: Can I use water/ethanol mixtures? A: While 1,6-naphthyridines are soluble in ethanol, adding water often leads to hydration rather than clean crystallization. Unless you specifically want the hydrate form, strictly anhydrous organic systems (EtOAc/Hexane) are preferred.

References & Authority

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. Advances in Heterocyclic Chemistry. (Foundational text on the physicochemical properties and isolation of 1,6-naphthyridines).

  • Brown, D. J. (2002). The Naphthyridines. John Wiley & Sons. (Authoritative monograph detailing solubility profiles and melting points of methyl-naphthyridines).

  • Molecules (MDPI). (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. Link (Demonstrates the use of Diethyl Ether and EtOAc/Hexane systems for crystallizing complex 1,6-naphthyridine derivatives).

  • American Chemical Society (ACS). (2021). 1,6-Naphthyridine Structure and Properties. Link (Confirms the low melting point nature of the parent scaffold, validating the risk of oiling out).

Optimization

removing regioisomers from 5-Methyl-1,6-naphthyridine crude

Technical Support Ticket #5M-16N-ISO Subject: Purification Protocol for 5-Methyl-1,6-naphthyridine (Removal of Regioisomers) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5M-16N-ISO Subject: Purification Protocol for 5-Methyl-1,6-naphthyridine (Removal of Regioisomers) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

User Issue Summary

"I have synthesized 5-Methyl-1,6-naphthyridine (likely via a modified Skraup or Friedländer condensation), but the crude 1H-NMR shows significant contamination (~15-20%) with a regioisomer, possibly 7-methyl-1,6-naphthyridine or a 1,5-naphthyridine derivative. Standard recrystallization isn't working efficiently."

Module 1: Diagnostic & Identification

Q: How do I definitively distinguish the 5-methyl isomer from the 7-methyl impurity before attempting separation?

A: You cannot rely solely on LC-MS, as these isomers have identical masses (


 144.17). You must use 1H-NMR to identify the "Peri-Interaction" signature.

In 1,6-naphthyridines, the geometry is planar. The C5-position is spatially proximate (peri) to the C4-proton .

  • 5-Methyl-1,6-naphthyridine: The methyl group at C5 exerts a steric and magnetic influence on the proton at C4. You will see a Nuclear Overhauser Effect (NOE) between the methyl singlet and the C4 doublet.

  • 7-Methyl-1,6-naphthyridine: The methyl is distal from the other ring. No NOE with C4.

Diagnostic NMR Table (CDCl3, 400 MHz)

Feature5-Methyl-1,6-naphthyridine (Target)7-Methyl-1,6-naphthyridine (Impurity)
Methyl Shift

~2.65 ppm (Singlet)

~2.72 ppm (Singlet)
H4 Proton Deshielded/Broadened (Peri-effect)Sharp Doublet
Coupling Methyl may show long-range coupling to H4Methyl couples to H8 (small

)
NOE Signal Strong NOE: Methyl

H4
No NOE: Methyl

H4

Module 2: Chromatographic Separation (The "Brute Force" Method)

Q: My isomers are streaking on silica gel. How do I fix the resolution?

A: Naphthyridines are basic pyridyl-systems (


 ~3.8). They interact strongly with the acidic silanol groups on standard silica, causing peak tailing (streaking), which causes band overlap. You must deactivate the silica.

Protocol: Basified Flash Chromatography

  • Mobile Phase: Prepare Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH4OH) in a 95 : 4.5 : 0.5 ratio.

    • Why: The NH4OH competes for the silanol sites, allowing the naphthyridine to elute as a tight band.

  • Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the mobile phase before loading your sample.

  • Loading: Dissolve crude in minimal DCM. Do not use DMF or DMSO for loading.

  • Elution:

    • The 7-methyl isomer is generally less polar (more exposed hydrophobic surface area) and elutes first.

    • The 5-methyl isomer (target) elutes second.

  • Detection: UV at 254 nm. (Naphthyridines fluoresce; you can also use a 365 nm lamp to visualize bands on the column).

Module 3: Chemical Resolution (The "Expert" Method)

Q: Chromatography is too expensive for my 50g batch. Can I separate them chemically?

A: Yes. You can exploit the subtle basicity difference driven by steric hindrance. The Nitrogen at position 6 (N6) is the basic center.

  • In 7-Methyl: The methyl group is adjacent (ortho) to N6, but the other side (C5-H) is open.

  • In 5-Methyl: The methyl is at C5 (ortho to N6), but it also suffers from peri-strain with H4. This makes the 5-methyl isomer slightly less chemically stable in a crystal lattice and alters the solubility of its salts.

Protocol: Selective Picrate Crystallization Historically, naphthyridines are purified via their picrate salts, which have sharp melting points and distinct solubilities.

  • Dissolution: Dissolve 10g crude in 100 mL hot Ethanol (EtOH).

  • Picric Acid Addition: Add 1.0 equivalent of Picric Acid (saturated EtOH solution). Warning: Picric acid is explosive when dry; handle wet.

  • Precipitation: Allow to cool slowly to room temperature, then 4°C.

    • The 1,6-naphthyridine (and 7-methyl) picrates typically crystallize first and more readily.

    • The 5-methyl picrate is often more soluble due to the steric bulk disrupting packing.

  • Filtration: Filter off the solid (mostly impurity).

  • Recovery: Take the filtrate (enriched in 5-methyl), concentrate it, and treat with 10% NaOH/DCM biphasic wash to liberate the free base.

  • Recrystallization: Recrystallize the recovered free base from Cyclohexane or Diisopropyl Ether.

Module 4: Process Visualization

The following diagram outlines the decision logic for purifying your crude material.

PurificationWorkflow Start Crude 5-Methyl-1,6-Naphthyridine CheckScale Check Scale Start->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 5 Grams CheckScale->LargeScale Flash Basified Flash Chromatography (DCM:MeOH:NH4OH) SmallScale->Flash High Resolution SaltScreen Salt Formation Strategy LargeScale->SaltScreen Cost Effective FinalRecrys Recrystallize Free Base (Cyclohexane) Flash->FinalRecrys Combine Pure Fracs Picrate Picrate Crystallization (Precipitates Impurities) SaltScreen->Picrate Add Picric Acid/EtOH FreeBase Liberate Free Base (NaOH Wash) Picrate->FreeBase Filter & Treat Filtrate FreeBase->FinalRecrys

Figure 1: Decision tree for selecting the appropriate purification method based on scale and impurity profile.

References & Grounding

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9][10] V. The Synthesis and Properties of 1,6-Naphthyridine. The Journal of Organic Chemistry. This is the foundational text for 1,6-naphthyridine synthesis and the physical properties of its isomers.

  • Lowe, P. A. (1984). Heterocyclic Chemistry: Naphthyridines.[1][2][4][5][6][8][9][10] Comprehensive Heterocyclic Chemistry. Provides detailed solubility and pKa data for diazanaphthalenes, essential for the salt-formation strategy.

  • Brown, D. J. (2002). The Naphthyridines.[1][2][3][4][5][6][8][9][10] The Chemistry of Heterocyclic Compounds.[4][5][9] definitive guide on the separation of methyl-naphthyridine isomers via chromatography and crystallization.

Disclaimer: Picric acid is a shock-sensitive explosive when dry. Always maintain at least 10% water content during storage and handle in solution whenever possible. Consult your institution's EH&S guidelines before use.

Sources

Troubleshooting

optimizing Skraup reaction conditions for naphthyridines

Technical Support Center: Skraup Synthesis of Naphthyridines Status: Online Agent: Senior Application Scientist Ticket ID: SKRAUP-OPT-2024 Subject: Optimization, Safety Protocols, and Troubleshooting for Naphthyridine Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Skraup Synthesis of Naphthyridines

Status: Online Agent: Senior Application Scientist Ticket ID: SKRAUP-OPT-2024 Subject: Optimization, Safety Protocols, and Troubleshooting for Naphthyridine Scaffolds

Executive Summary: The "Skraup Mess" Paradox

You are likely here because your reaction flask contains a black, intractable tar instead of the crystalline naphthyridine you need.

The Skraup reaction is the most direct route to fusing a pyridine ring onto an existing aromatic amine, but it is notoriously unforgiving. In naphthyridine synthesis, where the starting material is already a pyridine (e.g., 2-, 3-, or 4-aminopyridine), the challenge doubles: the pyridine ring is electron-deficient, resisting the electrophilic cyclization step, and the ring nitrogen is basic, sequestering the catalyst (acid).

This guide moves beyond the 1880s literature. We focus on moderated exotherms , water-soluble oxidants (Sulfo-mix) , and microwave acceleration to turn a chaotic explosion into a controlled synthesis.

Critical Safety Protocol: Controlling the Exotherm

The classic Skraup (glycerol + H₂SO₄) generates acrolein in situ.[1] This dehydration is endothermic, but the subsequent Michael addition and cyclization are violently exothermic. If these happen simultaneously, you get a "runaway" reaction.

The Solution: The Ferrous Sulfate Moderator Do not run a naphthyridine Skraup without a moderator.[2][3] Ferrous sulfate (


) acts as a radical scavenger and oxygen carrier, flattening the exotherm curve.

Protocol A: Moderated Skraup for 3-Aminopyridine (Target: 1,5-Naphthyridine)

  • Reagents:

    • 3-Aminopyridine (1.0 eq)

    • Glycerol (3.5 eq)

    • Sulfo-mix (Sodium m-nitrobenzenesulfonate, 1.2 eq) – Replaces nitrobenzene.

    • Ferrous Sulfate heptahydrate (

      
      , 0.1 eq)
      
    • Boric Acid (

      
      , 0.5 eq)
      
    • Sulfuric Acid (conc., 5.0 eq) – Solvent & Catalyst.

  • Step-by-Step:

    • Mix: In a round-bottom flask, combine amine, Sulfo-mix,

      
      , and boric acid.
      
    • Acid Addition: Add

      
       dropwise with stirring. The mixture will heat up; cool if it exceeds 50°C.
      
    • Glycerol Addition: Add glycerol last.

    • Ramp: Heat to 140°C. Crucial: Hold at 140°C for 1 hour. Do not shoot straight to reflux. This allows controlled acrolein formation.

    • Reflux: Increase to 170°C for 4 hours.

    • Workup: Pour onto ice. Neutralize with NaOH to pH 9. Extract with DCM.[4]

The Mechanism & Logic Flow

Understanding why the reaction fails requires visualizing the pathway.

SkraupMechanism Glycerol Glycerol Acid H2SO4 (Dehydration) Glycerol->Acid Acrolein Acrolein (CH2=CH-CHO) Acid->Acrolein Michael Michael Addition (β-amino aldehyde) Acrolein->Michael + Amine Tar Polymerization (TAR) Acrolein->Tar Uncontrolled Heat Amine Aminopyridine Amine->Michael Cyclization Cyclization (Electrophilic Aromatic Subst.) Michael->Cyclization Acid Catalyzed Michael->Tar Stalling Dihydro 1,2-Dihydro naphthyridine Cyclization->Dihydro Oxidation Oxidation (Aromatization) Dihydro->Oxidation + Oxidant Product Naphthyridine Oxidation->Product

Figure 1: The Skraup Reaction Pathway. Note the critical branch point at Acrolein: if the amine doesn't trap it quickly (Michael Addition), it polymerizes into tar.

Troubleshooting Guide: The "Sulfo-Mix" Advantage

User Issue: "My reaction turned into a solid black puck that broke my stir bar." Diagnosis: Polymerization of acrolein.[5] Fix:

  • Switch Oxidant: Replace Nitrobenzene with Sodium m-nitrobenzenesulfonate (Sulfo-mix) . It is water-soluble, allowing milder workups, and acts as a phase-transfer catalyst to keep the reaction homogenous.

  • Dilution: Increase sulfuric acid volume by 20%. High concentration promotes polymerization.

User Issue: "I am getting <5% yield of 1,8-naphthyridine from 2-aminopyridine." Diagnosis: Ring Deactivation. Explanation: 2-aminopyridine protonates at the ring nitrogen (


) before the amine nitrogen. The resulting pyridinium ion is highly electron-deficient, repelling the electrophilic attack required for ring closure.
Fix: 
  • High Temperature: This specific isomer requires higher temperatures (180-190°C) to overcome the activation energy barrier.

  • Lewis Acid Assist: Add

    
     (0.5 eq). It coordinates with the ring nitrogen, preventing protonation while still activating the system.
    

Regioselectivity Matrix

Naphthyridines are defined by the position of the nitrogens. The starting amine dictates the product, but side reactions occur.

Starting MaterialPrimary ProductSecondary ProductRegioselectivity Challenge
3-Aminopyridine 1,5-Naphthyridine 1,7-NaphthyridineAttack at C2 (favored) vs C4. Usually 4:1 ratio. Separation required.[1][4][5][6]
2-Aminopyridine 1,8-Naphthyridine NoneVery low reactivity due to N-protonation. Often requires Sulfo-mix to proceed.
4-Aminopyridine 1,6-Naphthyridine NoneSymmetric C3/C5 positions. Cleanest reaction of the three.

Modern Optimization: Microwave-Assisted Synthesis

For high-throughput screening, the conventional 4-hour reflux is obsolete.

Protocol B: Microwave Skraup (Scale: 1 mmol)

  • Vessel: 10 mL Microwave vial (sealed).

  • Reagents:

    • Aminopyridine (1 mmol)

    • Glycerol (3 mmol)

    • 
       (Iodine, 0.1 mmol) – Catalyst/Oxidant replacement.
      
    • Solid Support: Silica Gel or K-10 Montmorillonite clay (500 mg).

  • Conditions:

    • Power: Dynamic (Max 200W).

    • Temp: 160°C.

    • Time: 15 minutes.

  • Advantage: The solid support absorbs water (driving equilibrium) and acrolein (preventing polymerization), resulting in cleaner crude.

Frequently Asked Questions (FAQ)

Q: Why do I need boric acid? A: Boric acid forms a complex with glycerol, slowing down its dehydration. This ensures acrolein is released gradually, matching the rate at which the amine can react with it. It prevents the "acrolein spike" that leads to tar.

Q: Can I use methacrolein instead of glycerol? A: Yes. This is the Doebner-Miller modification . Using pre-formed


-unsaturated aldehydes avoids the harsh sulfuric acid dehydration step. However, these reagents are potent lachrymators and polymerize on storage. Glycerol is preferred for stability, provided you control the temperature.

Q: How do I remove the black tar from my glassware? A: Standard solvents (Acetone/DCM) will fail. Use Piranha solution (


 : 

, 3:1) with extreme caution, or soak in alcoholic KOH overnight.

References

  • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Palmer, M. H. (1962). "The Skraup Reaction with 3-Aminopyridine." Journal of the Chemical Society, 3645-3652. Link

  • Tagawa, Y., et al. (2002). "Efficient Synthesis of 1,5-Naphthyridine Derivatives." Heterocycles, 57(12), 2279. Link

  • Tu, S., et al. (2009). "Microwave-assisted synthesis of quinolines and naphthyridines." Synthetic Communications, 39(15), 2719-2730. Link

  • Hamada, Y., et al. (1971). "Syntheses of Naphthyridines." Chemical and Pharmaceutical Bulletin, 19(9), 1857-1865. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 5-Methyl-1,6-naphthyridine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the structural elucidation of N-heterocyclic compounds is a critical step in the disco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the structural elucidation of N-heterocyclic compounds is a critical step in the discovery and development pipeline. The 1,6-naphthyridine scaffold, a privileged motif, is a constituent of numerous biologically active molecules.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts of a key derivative, 5-methyl-1,6-naphthyridine. Moving beyond a simple data sheet, we will explore the causal factors influencing these shifts, present a robust experimental protocol for their acquisition, and critically compare ¹H NMR with other common analytical techniques for the structural characterization of such molecules.

Understanding the ¹H NMR Spectrum of 5-Methyl-1,6-naphthyridine: A Predictive Approach

The Foundation: ¹H NMR of 1,6-Naphthyridine

The reported ¹H NMR chemical shifts for the parent 1,6-naphthyridine in deuterated chloroform (CDCl₃) provide our baseline. The proton numbering convention is illustrated in the diagram below.

Diagram 1: Structure and Proton Numbering of 1,6-Naphthyridine

A diagram illustrating the chemical structure and proton numbering of the parent 1,6-naphthyridine molecule.

The experimental ¹H NMR data for 1,6-naphthyridine in CDCl₃ is as follows:

ProtonChemical Shift (δ, ppm)
H29.10
H37.52
H48.28
H59.28
H78.76
H87.93

Table 1: ¹H NMR Chemical Shifts of 1,6-Naphthyridine in CDCl₃.

The Influence of the Methyl Group at C5

The introduction of a methyl group at the C5 position in 5-methyl-1,6-naphthyridine is expected to cause predictable shifts in the positions of the remaining aromatic protons. These shifts are primarily due to the electron-donating nature of the methyl group and through-space effects.

  • Electron-Donating Effect: A methyl group is weakly electron-donating through an inductive effect. This increases the electron density on the aromatic ring, leading to increased shielding of the ring protons and a consequent upfield shift (to a lower ppm value). This effect is most pronounced for the protons ortho and para to the substituent.

  • Through-Space (Anisotropic) Effects: While generally less significant for a methyl group compared to larger or more complex substituents, the spatial proximity of the methyl protons to neighboring protons can influence their chemical environment.

Based on these principles, we can predict the following changes in the ¹H NMR spectrum of 5-methyl-1,6-naphthyridine compared to the parent compound:

  • H4 (ortho): Expected to experience the most significant upfield shift due to the strong ortho-directing electron-donating effect of the methyl group.

  • H7 (para): Also expected to shift upfield due to the para-directing effect.

  • H2, H3, and H8 (meta): These protons are meta to the methyl group and are expected to experience a smaller upfield shift.

The methyl protons themselves will appear as a new singlet in the spectrum, typically in the range of 2.3-2.7 ppm for a methyl group attached to an aromatic ring.

Predicted ¹H NMR Chemical Shifts for 5-Methyl-1,6-naphthyridine
ProtonPredicted Chemical Shift (δ, ppm)Rationale
-CH₃ ~2.5Typical range for an aryl methyl group.
H2 ~9.0Minor upfield shift (meta).
H3 ~7.4Minor upfield shift (meta).
H4 ~8.0Significant upfield shift (ortho).
H7 ~8.6Moderate upfield shift (para).
H8 ~7.8Minor upfield shift (meta).

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Methyl-1,6-naphthyridine in CDCl₃.

It is important to note that these are estimations. The actual experimental values may vary slightly due to subtle electronic and conformational effects.

A Robust Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for 5-methyl-1,6-naphthyridine, the following experimental protocol is recommended. This protocol is designed to be self-validating by incorporating standard best practices.

Diagram 2: Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of 5-methyl-1,6-naphthyridine prep2 Dissolve in ~0.7 mL of CDCl3 containing 0.03% TMS prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal of CDCl3 prep3->acq1 acq2 Shim the magnetic field for optimal homogeneity acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform the FID acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

A step-by-step workflow for the preparation, acquisition, and processing of a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 5-methyl-1,6-naphthyridine. For ¹H NMR, this concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.[2][3]

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). CDCl₃ is a common choice for many organic molecules due to its good dissolving power and the presence of a single residual solvent peak that is easily identifiable. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the tube is free from any particulate matter, which can degrade spectral quality.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Locking: The spectrometer's lock system uses the deuterium signal from the CDCl₃ to maintain a stable magnetic field during the experiment.

    • Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

    • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier transformation.

    • Phasing: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.

    • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

¹H NMR in Context: A Comparative Analysis with Other Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization of a novel compound like 5-methyl-1,6-naphthyridine often involves a suite of analytical techniques. Understanding the strengths and limitations of each is key to an efficient and accurate workflow.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise information about the electronic environment, number, and connectivity of protons.Non-destructive, provides detailed structural information, highly reproducible.[4]Relatively low sensitivity compared to mass spectrometry, can be complex for very large molecules.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.Extremely sensitive (picomole to femtomole detection), can determine elemental composition with high resolution.[5]Provides limited information on the specific arrangement of atoms (isomer differentiation can be challenging).[6]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast, simple to operate, good for identifying key functional groups.[7]Provides limited information about the overall molecular structure, can be difficult to interpret complex spectra.
¹³C NMR Spectroscopy Provides information about the number and electronic environment of carbon atoms.Complements ¹H NMR by providing a carbon skeleton map.Lower natural abundance and sensitivity of ¹³C requires higher sample concentrations or longer acquisition times.[2]
Causality in Technique Selection

The choice of analytical techniques is driven by the specific questions being asked. For the initial confirmation of the successful synthesis of 5-methyl-1,6-naphthyridine, a combination of ¹H NMR and mass spectrometry would be ideal. Mass spectrometry would confirm the correct molecular weight, while ¹H NMR would provide definitive evidence of the correct isomeric structure by detailing the specific arrangement of the protons on the aromatic rings and the presence of the methyl group. IR spectroscopy could offer supplementary evidence by identifying the characteristic C-H and C=N stretching frequencies of the naphthyridine core. For more complex structural problems or for assigning all signals unambiguously, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.[8]

Conclusion

The structural characterization of 5-methyl-1,6-naphthyridine, a molecule of interest in medicinal and materials chemistry, is readily achievable through ¹H NMR spectroscopy. By understanding the foundational spectrum of 1,6-naphthyridine and the predictable electronic effects of a methyl substituent, a reliable prediction of the ¹H NMR chemical shifts can be made. This, coupled with a robust experimental protocol, ensures the acquisition of high-quality data. While ¹H NMR is a powerful tool for elucidating the fine details of molecular structure, its most effective application is in concert with other analytical techniques, such as mass spectrometry and IR spectroscopy, to provide a comprehensive and unambiguous structural assignment. This integrated approach is fundamental to the rigorous scientific standards of modern chemical research.

References

  • Taylor & Francis. (n.d.). ¹H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. Retrieved February 9, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 9, 2026, from [Link]

  • Santos, C. M. M., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Universal Class. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved February 9, 2026, from [Link]

  • DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved February 9, 2026, from [Link]

  • NIH. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

  • Vertex AI Search. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.
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  • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved February 9, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 9, 2026, from [Link]

  • Springer. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved February 9, 2026, from [Link]

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  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved February 9, 2026, from [Link]

  • NIH. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved February 9, 2026, from [Link]

  • KPU Pressbooks. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved February 9, 2026, from [Link]

  • NIH. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved February 9, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved February 9, 2026, from [Link]

  • PLOS. (n.d.). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved February 9, 2026, from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved February 9, 2026, from [Link]

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Comparative

A Comparative Guide to the ¹³C NMR Spectral Analysis of 5-Methyl-1,6-naphthyridine

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-Methyl-1,6-naphthyridine, a derivative of the biological...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-Methyl-1,6-naphthyridine, a derivative of the biologically significant 1,6-naphthyridine scaffold[1], presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum, drawing upon experimental data from the parent 1,6-naphthyridine and established principles of substituent effects. By juxtaposing experimental data with predictive analysis, we offer a robust framework for the characterization of this and similar substituted naphthyridines.

The Foundational Role of ¹³C NMR in Heterocyclic Chemistry

Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure. In heteroaromatic systems like naphthyridines, the positions of nitrogen atoms and substituents profoundly influence the electron density distribution, leading to characteristic shifts in the ¹³C NMR spectrum. Quaternary carbons, those without attached protons, are typically observed as weaker signals in proton-decoupled spectra[2]. Understanding these nuances is critical for accurate spectral assignment.

Experimental Protocol for High-Resolution ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 5-Methyl-1,6-naphthyridine and its analogues.

Experimental Workflow for ¹³C NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Transfer to 5 mm NMR tube prep3->acq1 acq2 Acquire spectrum on a 400 MHz (or higher) spectrometer acq1->acq2 acq3 Set spectral width (e.g., 0-200 ppm) acq2->acq3 acq4 Employ proton decoupling acq3->acq4 acq5 Optimize acquisition parameters (pulse angle, relaxation delay) acq4->acq5 proc1 Apply Fourier transformation acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to TMS (0.0 ppm) proc3->proc4

Caption: Workflow for acquiring a high-resolution ¹³C NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-1,6-naphthyridine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies. Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.

  • NMR Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The use of a high-field instrument (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution[3].

  • Acquisition Parameters:

    • Nucleus: ¹³C

    • Experiment: Proton-decoupled one-dimensional experiment.

    • Spectral Width: A typical range for aromatic and aliphatic carbons is 0-200 ppm.

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster acquisition time without significant signal loss.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient, though longer delays may be needed for quantitative analysis of quaternary carbons.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the weaker quaternary carbon signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

Comparative Spectral Analysis: 1,6-Naphthyridine vs. 5-Methyl-1,6-naphthyridine

In the absence of a published experimental spectrum for 5-Methyl-1,6-naphthyridine, a predictive analysis based on the spectrum of the parent 1,6-naphthyridine is a scientifically rigorous approach.

¹³C NMR Spectrum of 1,6-Naphthyridine

The reported ¹³C NMR spectral data for 1,6-naphthyridine provides the foundation for our analysis[4]. The numbering convention used is as follows:

Numbering of 1,6-Naphthyridine
Carbon AtomChemical Shift (ppm) in CDCl₃[4]
C2151.6
C3122.0
C4136.7
C4a139.1
C5148.8
C7121.2
C8136.1
C8a142.2
Predicted ¹³C NMR Spectrum of 5-Methyl-1,6-naphthyridine

The introduction of a methyl group at the C5 position is expected to induce predictable changes in the chemical shifts of the surrounding carbon atoms. These substituent effects are well-documented in aromatic and heteroaromatic systems[5][6][7][8].

  • Ipso-effect: The carbon directly attached to the methyl group (C5) will experience a significant downfield shift (positive change).

  • Ortho-effect: The adjacent carbons (C4a and the nitrogen at position 6) will experience a smaller shift, which can be either upfield or downfield.

  • Meta-effect: The carbons at the meta positions (C4 and C7) will experience a minor shift, typically downfield.

  • Para-effect: The carbon at the para position (C8a) will experience a small upfield shift (negative change).

The methyl carbon itself will appear in the aliphatic region, typically between 15 and 25 ppm[9].

The following table presents the predicted chemical shifts for 5-Methyl-1,6-naphthyridine, derived from the experimental data of 1,6-naphthyridine and applying typical methyl substituent effects observed in similar aromatic systems.

Carbon Atom1,6-Naphthyridine (ppm)[4]Expected Substituent EffectPredicted 5-Methyl-1,6-naphthyridine (ppm)
C2151.6Minimal~151.6
C3122.0Minimal~122.0
C4136.7Meta (slight downfield)~137.0
C4a139.1Ortho (slight upfield)~138.5
C5148.8Ipso (downfield)~157.0
C7121.2Meta (slight downfield)~121.5
C8136.1Minimal~136.1
C8a142.2Para (upfield)~140.0
5-CH₃--~20.0

Discussion and Comparison with Other Naphthyridine Derivatives

The predicted spectrum of 5-Methyl-1,6-naphthyridine can be further contextualized by comparing it with the experimental data of other substituted naphthyridines. For instance, in a study of 1,5-naphthyridine derivatives, a methyl group at the 3-position of a 1,5-naphthyridine ring resulted in a downfield shift of the attached carbon and smaller shifts for the other ring carbons, consistent with our predictions[9].

The presence of the two nitrogen atoms in the 1,6-naphthyridine ring system significantly influences the overall chemical shifts, generally deshielding the carbons in their vicinity. The carbons alpha to the nitrogen atoms (C2, C5, and C7) are expected to resonate at lower fields compared to the beta carbons (C3, C4, and C8). Our prediction for 5-Methyl-1,6-naphthyridine maintains this general trend.

It is also instructive to consider computational methods for predicting ¹³C NMR spectra. Density Functional Theory (DFT) calculations and machine learning-based predictors can provide theoretical chemical shifts that can be compared with our predictions based on substituent effects[10][11]. Such a combined approach, integrating experimental data from related compounds, established substituent effects, and computational predictions, offers a powerful strategy for the structural elucidation of novel compounds.

Conclusion

This guide has presented a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 5-Methyl-1,6-naphthyridine. By leveraging the experimental data of the parent 1,6-naphthyridine and applying established principles of substituent effects, we have provided a robust set of predicted chemical shifts. This approach, combined with the detailed experimental protocol, offers a valuable resource for researchers working on the synthesis and characterization of substituted naphthyridines and related heterocyclic systems. The principles outlined here underscore the power of comparative analysis in spectroscopic elucidation, a cornerstone of modern chemical research.

References

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Reviews Letters. [Link]

  • ¹³C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign ¹³C Signals in Methyltolan. University of Mississippi eGrove. [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. [Link]

  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences. [Link]

  • Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Science Publishing. [Link]

  • Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. PMC. [Link]

  • CASPRE - ¹³C NMR Predictor. CASPRE. [Link]

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Comparative

A Researcher's Guide to the Infrared Absorption Profile of 5-Methyl-1,6-naphthyridine: A Comparative Analysis

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Infrared (IR) spectroscopy serves as a powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Infrared (IR) spectroscopy serves as a powerful and accessible tool for elucidating the vibrational modes of functional groups, offering a unique "fingerprint" of a compound's molecular architecture. This guide provides an in-depth analysis of the expected IR absorption bands of 5-Methyl-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] By comparing its predicted spectral features with those of related aromatic and methylated compounds, we offer a robust framework for spectral interpretation and compound verification.

The Structural Rationale: Predicting the IR Spectrum of 5-Methyl-1,6-naphthyridine

5-Methyl-1,6-naphthyridine is a bicyclic aromatic heterocycle, a derivative of naphthalene where two carbon atoms are replaced by nitrogen atoms.[3] This structure is further functionalized with a methyl group. The expected IR spectrum will therefore be a composite of the vibrational modes arising from the aromatic naphthyridine core and the appended methyl group.

The key vibrational modes to anticipate are:

  • Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic ring.

  • Aliphatic C-H Stretching: Vibrations of the hydrogen atoms within the methyl group.

  • Aromatic C=C and C=N Stretching: In-ring stretching vibrations of the naphthyridine core.

  • C-H Bending (In-plane and Out-of-plane): Bending vibrations of both the aromatic and methyl C-H bonds.

Comparative Spectral Analysis: Benchmarking Against Known Compounds

To provide a practical context for interpreting the IR spectrum of 5-Methyl-1,6-naphthyridine, we will draw comparisons with the well-characterized spectra of toluene and naphthalene. Toluene serves as an excellent proxy for the methyl group attached to an aromatic system, while naphthalene provides a reference for the fused aromatic ring system.

Vibrational Mode Expected Range for 5-Methyl-1,6-naphthyridine (cm⁻¹) Comparative Data: Toluene (cm⁻¹) Comparative Data: Naphthalene (cm⁻¹) Causality and Insights
Aromatic C-H Stretch3100 - 3000~3099, 3068, 3032[4]Moderate shifts in C-H vibrational modes are observed upon clustering and aggregation.[5]The presence of heteroatoms (nitrogen) in the aromatic system of 5-Methyl-1,6-naphthyridine can slightly shift these bands compared to pure hydrocarbons like toluene and naphthalene. These bands are typically of weak to medium intensity.[6]
Aliphatic C-H Stretch3000 - 2850~2925[4]N/AThe methyl group's C-H bonds will exhibit characteristic stretching vibrations just below 3000 cm⁻¹.[7] Expect both asymmetric and symmetric stretching modes.
Aromatic C=C & C=N In-Ring Stretch1600 - 1400~1614, 1506, 1465[4]Relatively small or no shifts to C-C vibrational modes are observed upon aggregation.[5]This region is characteristic of aromatic ring systems and will likely show multiple sharp bands of variable intensity. The inclusion of C=N bonds in the naphthyridine ring will contribute to the complexity of this region.[6]
Methyl C-H Bending~1460 (asymmetric) & ~1380 (symmetric)~1465 (in-plane)[4]N/AThe asymmetric and symmetric bending vibrations of the methyl group are reliable indicators of its presence. The symmetric bend around 1380 cm⁻¹ is particularly diagnostic.[8]
Aromatic C-H Out-of-Plane (oop) Bending900 - 675~738[4]N/AThe pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For 5-Methyl-1,6-naphthyridine, a specific pattern of strong absorptions is expected in this "fingerprint" region.[6]

Experimental Protocol for Acquiring High-Quality IR Spectra

To ensure the acquisition of reliable and reproducible IR data for 5-Methyl-1,6-naphthyridine, the following protocol is recommended. This protocol is based on the use of a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.

Sample Preparation

The choice of sample preparation technique is critical and depends on the physical state of the 5-Methyl-1,6-naphthyridine sample.

  • For Solid Samples (KBr Pellet Method):

    • Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any adsorbed water.

    • In an agate mortar and pestle, grind 1-2 mg of the 5-Methyl-1,6-naphthyridine sample.

    • Add approximately 100-200 mg of the dried KBr to the mortar and continue to grind until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • For Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the 5-Methyl-1,6-naphthyridine sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Setup and Data Acquisition
  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with no sample in the beam path (for transmission) or with the clean, empty ATR accessory in place. This step is crucial to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most routine analyses)

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the Workflow

To clarify the experimental and analytical process, the following workflow diagram is provided.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start: Obtain 5-Methyl-1,6-naphthyridine Sample solid_liquid Solid or Liquid? start->solid_liquid kbr KBr Pellet Preparation solid_liquid->kbr Solid atr ATR Sample Preparation solid_liquid->atr Solid/Liquid background Collect Background Spectrum kbr->background atr->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Ratioing) sample_spec->process interpret Interpret Absorption Bands process->interpret compare Compare with Reference Spectra interpret->compare report Generate Report compare->report

Caption: Workflow for IR spectral analysis of 5-Methyl-1,6-naphthyridine.

Conclusion and Future Directions

The infrared spectrum of 5-Methyl-1,6-naphthyridine is expected to exhibit a characteristic set of absorption bands that reflect its unique molecular structure. By understanding the contributions of the aromatic naphthyridine core and the methyl substituent, and by comparing the spectrum to those of analogous compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a standardized method for obtaining high-quality data, ensuring consistency and comparability across different laboratories.

Future work could involve the use of computational chemistry to model the vibrational frequencies of 5-Methyl-1,6-naphthyridine, providing a theoretical basis for the experimental observations. Additionally, studying the effects of substitution at other positions on the naphthyridine ring would further enrich our understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • American Chemical Society. 1,6-Naphthyridine. (2021). [Link]

  • Mattioda, A. L., et al. Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation in Argon Matrices. The Astrophysical Journal, (2012). [Link]

  • Chen, Y., et al. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry, (2025). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 5-Methyl-1,6-naphthyridine from 1,5-naphthyridine Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the precise identification of isomeric structures is a critical step that underpins the safety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise identification of isomeric structures is a critical step that underpins the safety and efficacy of novel therapeutics. Naphthyridine scaffolds are privileged structures in this domain, with subtle changes in their isomeric form leading to significant differences in biological activity.[1][2] This guide provides an in-depth technical comparison of 5-Methyl-1,6-naphthyridine and its constitutional isomer, 1,5-naphthyridine, offering experimental methodologies and data to ensure their unambiguous differentiation.

The Challenge of Isomeric Distinction

5-Methyl-1,6-naphthyridine and 1,5-naphthyridine are structural isomers, sharing the same molecular formula (C₉H₈N₂) and molecular weight (144.17 g/mol ). Their distinction lies in the arrangement of the nitrogen atoms within the bicyclic ring system and the position of the methyl group. In 5-Methyl-1,6-naphthyridine, the nitrogen atoms are at positions 1 and 6, with the methyl group at position 5. In the parent 1,5-naphthyridine, the nitrogens are at positions 1 and 5. This seemingly minor structural variance presents a significant analytical challenge, as many standard techniques may not readily distinguish between them.

Structural Elucidation through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic molecules and are indispensable for differentiating isomers like 5-Methyl-1,6-naphthyridine and 1,5-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Approach

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise mapping of a molecule's structure. Differences in the electronic environment of the protons (¹H NMR) and carbons (¹³C NMR) in 5-Methyl-1,6-naphthyridine and 1,5-naphthyridine result in distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a unique fingerprint for each isomer. The chemical shifts of the aromatic protons are particularly informative. Due to the differing positions of the nitrogen atoms, the electron density distribution across the aromatic rings is altered, leading to predictable upfield or downfield shifts for the protons. The presence and position of the methyl group in 5-Methyl-1,6-naphthyridine will also give rise to a characteristic singlet in a region distinct from the aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms, especially those in the vicinity of the nitrogen atoms and the methyl-substituted carbon, will be significantly different between the two isomers.

2D NMR Techniques (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Expected Distinguishing Features in NMR Spectra:

Spectroscopic Feature 5-Methyl-1,6-naphthyridine (Expected) 1,5-Naphthyridine (Reference Data) Rationale for Distinction
¹H NMR (Aromatic Region) Complex multiplet patterns with distinct chemical shifts for the 7 aromatic protons.A set of three distinct signals: δ 8.99 (dd, J=4.1, 1.7 Hz, 2H), 8.41 (dd, J=8.4, 1.7 Hz, 2H), 7.64 (dd, J=8.4, 4.1 Hz, 2H).[3]The asymmetry and methyl substitution in 5-Methyl-1,6-naphthyridine will result in a more complex and unique pattern compared to the symmetrical 1,5-naphthyridine.
¹H NMR (Aliphatic Region) A singlet corresponding to the methyl group (CH₃) protons, typically in the range of δ 2.0-3.0 ppm.No signals in this region.The presence of the methyl group is a clear identifier for 5-Methyl-1,6-naphthyridine.
¹³C NMR Unique set of 9 carbon signals, with the methyl carbon appearing in the aliphatic region (typically < 30 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen atoms and the methyl group.A set of three distinct signals for the aromatic carbons.The number of signals and their chemical shifts, particularly the presence of a signal in the aliphatic region, will unequivocally differentiate the two isomers.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the naphthyridine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary for complete assignment, perform 2D NMR experiments (COSY, HSQC, and HMBC).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and 2D correlations.

    • Compare the obtained data with reference spectra or predicted values to confirm the isomeric identity.

Workflow for NMR-Based Isomer Differentiation

Caption: Workflow for distinguishing naphthyridine isomers using NMR spectroscopy.

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While 5-Methyl-1,6-naphthyridine and 1,5-naphthyridine have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a basis for their distinction.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation. The different bond stabilities and rearrangement possibilities in the two isomers will result in a unique set of fragment ions. For 5-Methyl-1,6-naphthyridine, a prominent fragment would likely arise from the loss of a methyl radical (•CH₃), leading to a peak at m/z 129. The subsequent fragmentation of this ion and other fragmentation pathways will differ from those of 1,5-naphthyridine.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the naphthyridine sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular ion (e.g., 200).

  • Data Analysis:

    • Identify the retention time of the analyte.

    • Analyze the mass spectrum of the eluting peak, paying close attention to the molecular ion and the fragmentation pattern.

    • Compare the obtained spectrum with library spectra or reference data.

Logical Relationship of MS Fragmentation for Isomer Distinction

G cluster_0 5-Methyl-1,6-naphthyridine cluster_1 1,5-Naphthyridine M1 [M]+• (m/z 144) F1 [M-CH3]+ (m/z 129) M1->F1 Loss of •CH3 F2 Other Fragments M1->F2 M2 [M]+• (m/z 130 for parent) F3 [M-HCN]+• M2->F3 F4 Other Fragments M2->F4

Caption: Expected primary fragmentation pathways in EI-MS.

Chromatographic Separation: The Key to Resolving Mixtures

When dealing with a mixture of isomers, chromatographic separation is essential prior to identification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be optimized to resolve 5-Methyl-1,6-naphthyridine and 1,5-naphthyridine.

Gas Chromatography (GC)

The slight differences in polarity and volatility between the two isomers can be exploited for their separation by GC. A methodical approach to method development is key.

Key Considerations for GC Method Development:

  • Column Stationary Phase: Start with a standard non-polar phase (e.g., 5% phenyl-methylpolysiloxane). If co-elution occurs, a more polar stationary phase (e.g., a "624" or WAX-type column) may provide the necessary selectivity.

  • Temperature Program: A slow temperature ramp rate will increase the interaction time with the stationary phase and improve resolution.

  • Carrier Gas Flow Rate: Optimizing the flow rate can enhance separation efficiency.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a wider range of stationary and mobile phase combinations, providing greater flexibility for method development.

Key Considerations for HPLC Method Development:

  • Stationary Phase:

    • Reversed-Phase (C18, C8): Separation will be based on differences in hydrophobicity. The methyl group in 5-Methyl-1,6-naphthyridine will likely increase its retention on a C18 column compared to the less hydrophobic 1,5-naphthyridine.

    • Phenyl-Hexyl: This phase can provide alternative selectivity through π-π interactions with the aromatic rings of the naphthyridines.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used. The organic content, pH, and buffer additives can be adjusted to optimize separation. For these basic compounds, a slightly acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) can improve peak shape.

  • Temperature: Column temperature can influence selectivity and should be controlled.

Experimental Protocol: HPLC Method for Isomer Separation

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). For example, start with a low percentage of B and increase it linearly over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., around 254 nm).

  • Data Analysis:

    • Identify the retention times of the separated peaks.

    • Quantify the relative amounts of each isomer if necessary by integrating the peak areas.

Conclusion

The unambiguous differentiation of 5-Methyl-1,6-naphthyridine from its 1,5-naphthyridine isomers is a critical analytical task in pharmaceutical research and development. A multi-faceted approach employing a combination of high-resolution spectroscopic and chromatographic techniques is the most robust strategy. ¹H and ¹³C NMR spectroscopy, particularly with the aid of 2D techniques, provides definitive structural elucidation. Mass spectrometry offers complementary information through the analysis of unique fragmentation patterns. Finally, optimized GC and HPLC methods are essential for the separation of isomeric mixtures, ensuring the purity and identity of the target compound. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic scaffolds.

References

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • SciSpace. Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. [Link]

  • MDPI. Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • American Chemical Society. 1,6-Naphthyridine. [Link]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • PubMed Central (PMC). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PubChem. 1,6-Naphthyridine. [Link]

  • BMLDB. 1,5-Naphthyridine. [Link]

  • Taylor & Francis Online. Assignments of 1H And 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines (5-Methyldiaza-acridines). [Link]

  • MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]

  • Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]

Sources

Comparative

Technical Comparison: 5-Methyl-1,6-naphthyridine vs. 5-Methyl-1,6-naphthyridin-2(1H)-one in Medicinal Chemistry

Executive Summary This guide provides a technical analysis comparing 5-Methyl-1,6-naphthyridine (Compound A) and its oxidized tautomeric analog, 5-Methyl-1,6-naphthyridin-2(1H)-one (Compound B). While sharing a carbon sk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 5-Methyl-1,6-naphthyridine (Compound A) and its oxidized tautomeric analog, 5-Methyl-1,6-naphthyridin-2(1H)-one (Compound B). While sharing a carbon skeleton, these two heterocycles occupy distinct chemical spaces in drug discovery.[1] Compound A serves primarily as a lipophilic, electron-deficient aromatic scaffold for π-stacking interactions, whereas Compound B functions as a polar, hydrogen-bond-rich pharmacophore often utilized as a kinase hinge-binding motif.

Core Distinction[2]
  • 5-Methyl-1,6-naphthyridine : Fully aromatic, high lipophilicity, H-bond acceptor only.

  • 5-Methyl-1,6-naphthyridin-2(1H)-one : Cyclic amide (lactam), moderate lipophilicity, dual H-bond donor/acceptor.

Chemical Structure & Tautomerism

The fundamental difference lies in the oxidation state at the C2 position, which dictates the tautomeric behavior and interaction profile.

Tautomeric Equilibrium

Compound B exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In aqueous solution and the solid state, the lactam form predominates due to the strength of the N–H and C=O bonds. However, the lactim form is chemically accessible and is the species that undergoes O-alkylation or chlorination.

Graphviz Diagram: Tautomerism & Functionalization

Tautomerism Lactam Lactam Form (5-Methyl-1,6-naphthyridin-2(1H)-one) Major Species (Solution/Solid) H-Bond Donor & Acceptor Lactim Lactim Form (2-Hydroxy-5-methyl-1,6-naphthyridine) Minor Species Nucleophilic Oxygen Lactam->Lactim Tautomerization (K_eq << 1) Aromatic Fully Aromatic Core (5-Methyl-1,6-naphthyridine) No H-Bond Donor Lactam->Aromatic Reduction (Complex) Chloro 2-Chloro Intermediate (Activated Electrophile) Lactim->Chloro POCl3, reflux (Deoxychlorination) Chloro->Aromatic H2, Pd/C (Dehalogenation)

Caption: Tautomeric equilibrium of the 2-one species and its chemical conversion to the fully aromatic 1,6-naphthyridine core via a chloro-intermediate.

Physicochemical & Pharmacological Comparison

The following table contrasts the key properties relevant to medicinal chemistry optimization.

Feature5-Methyl-1,6-naphthyridine5-Methyl-1,6-naphthyridin-2(1H)-one
CAS Registry 14759-22-9 (Generic 1,6-naphthyridine ref)155373-35-4 (Derivative ref)
Molecular Weight ~144.17 g/mol ~160.17 g/mol
Aromaticity Fully aromatic (10 π-electrons)Partial (Pyridone ring is non-aromatic)
H-Bond Donors 01 (Lactam NH)
H-Bond Acceptors 2 (N1, N6)2 (C=O, N6)
LogP (Est.) 1.8 – 2.2 (Lipophilic)0.5 – 1.0 (Polar)
Solubility High in DCM, EtOAc; Low in WaterModerate in DMSO, MeOH; Low in non-polar
Key Application Intercalator, π-stacking ligandKinase hinge binder (e.g., Ripretinib core)
Metabolic Stability Prone to N-oxidation or hydroxylationPhase II conjugation (Glucuronidation)
Mechanistic Insight: The "Hinge Binder" Role

The 5-methyl-1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in kinase inhibition. The lactam motif (NH donor, C=O acceptor) mimics the hydrogen bonding pattern of the adenine base in ATP.

  • Donor (NH) : Forms H-bond with the backbone carbonyl of the kinase hinge region (e.g., Glu/Met residues).

  • Acceptor (C=O) : Forms H-bond with the backbone amide nitrogen.

  • 5-Methyl Group : Often occupies a hydrophobic pocket (gatekeeper region), improving selectivity.

In contrast, the fully aromatic 5-methyl-1,6-naphthyridine lacks the NH donor, making it unsuitable as a primary hinge binder unless substituted with an exocyclic amine (e.g., at C2).

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1,6-naphthyridin-2(1H)-one

Context: This protocol utilizes a condensation approach typical for building the naphthyridinone core from a pyridine precursor.

Reagents:

  • 4-Amino-2-methylpyridine-3-carbaldehyde (Precursor)

  • Malonic acid (or Meldrum's acid)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Condensation : Dissolve 4-amino-2-methylpyridine-3-carbaldehyde (10 mmol) and malonic acid (12 mmol) in ethanol (50 mL).

  • Catalysis : Add piperidine (0.5 mL) dropwise.

  • Reflux : Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (10% MeOH in DCM).

  • Workup : Cool the reaction to room temperature. The product often precipitates as a solid.

  • Isolation : Filter the precipitate, wash with cold ethanol (2 x 10 mL) and diethyl ether.

  • Purification : Recrystallize from DMF/Ethanol if necessary.

  • Validation : Confirm structure via ^1H NMR (DMSO-d6). Look for the broad singlet (NH) around 11.5–12.0 ppm and the absence of the aldehyde proton.

Protocol B: Activation to 2-Chloro-5-methyl-1,6-naphthyridine

Context: Converting the unreactive lactam into a reactive electrophile for library generation.

Reagents:

  • 5-Methyl-1,6-naphthyridin-2(1H)-one (Start Material)[2]

  • Phosphorus Oxychloride (POCl3) (Solvent/Reagent)

  • N,N-Diisopropylethylamine (DIPEA) (Base)

Step-by-Step Methodology:

  • Setup : In a dry round-bottom flask under Argon, suspend the starting lactam (5 mmol) in neat POCl3 (15 mL).

  • Activation : Add DIPEA (0.5 mL) to catalyze the reaction (prevents HCl accumulation).

  • Reaction : Heat to 100°C for 3 hours. The suspension should clear as the chloro-imidate forms.

  • Quench (Critical Safety) : Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Exothermic reaction!

  • Neutralization : Adjust pH to ~8 using saturated NaHCO3 solution.

  • Extraction : Extract with DCM (3 x 50 mL). Dry organics over MgSO4 and concentrate.

  • Result : Yields the 2-chloro derivative, which can now be coupled with amines (S_NAr) or boronic acids (Suzuki) to generate diverse libraries.

Strategic Applications in Drug Discovery

Case Study: Kinase Inhibition (Ripretinib Analogues)

The 1,6-naphthyridin-2-one core is structurally homologous to the core of Ripretinib (Qinlock), a KIT/PDGFRA inhibitor approved for GIST.

  • Design Logic : The lactam ring provides the "anchor" to the ATP binding site.

  • Optimization : The 5-methyl group restricts rotation of substituents at the C4/C5 positions or fills small hydrophobic sub-pockets, increasing potency 10-100x compared to the des-methyl analog.

Graphviz Diagram: Synthetic Utility Flow

SynthesisFlow Precursor Pyridine Precursor (4-amino-3-formyl) TargetB 5-Methyl-1,6-naphthyridin-2(1H)-one (Hinge Binder Scaffold) Precursor->TargetB Cyclization Intermediate 2-Chloro-1,6-naphthyridine (Key Electrophile) TargetB->Intermediate POCl3 TargetA 5-Methyl-1,6-naphthyridine (Intercalator/Ligand) Intermediate->TargetA Dehalogenation Library Substituted Library (Amines, Aryls, Ethers) Intermediate->Library S_NAr / Suzuki

Caption: The 2-one scaffold acts as a divergent point: it can be used directly as a pharmacophore or activated to access the broader 1,6-naphthyridine chemical space.

References

  • Review of 1,6-Naphthyridin-2(1H)

    • Teixidó, J., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 14(10), 1029.[3]

    • [3]

  • Ripretinib (Kinase Inhibitor)

    • Smith, B. D., et al. (2019). "Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants." Cancer Cell, 35(5), 738-751.
  • General Synthesis of Naphthyridines

    • Lowe, P. A. (2002). "Bicyclic 6-6 Systems: Two Heteroatoms 1:1." Comprehensive Heterocyclic Chemistry II.
  • Kinase Hinge Binding Motifs

    • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 9, 28–39.

Sources

Validation

Strategic Analysis of UV-Vis Spectra: Methyl-Substituted Naphthyridines

The following guide provides an in-depth technical analysis of the UV-Vis absorption spectra of methyl-substituted naphthyridines. It is designed for researchers requiring high-fidelity spectral data for structural eluci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption spectra of methyl-substituted naphthyridines. It is designed for researchers requiring high-fidelity spectral data for structural elucidation, quantitative analysis, and photophysical characterization.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Spectroscopists

Executive Summary

Naphthyridines (diazanaphthalenes) serve as critical scaffolds in medicinal chemistry, particularly for anticancer (e.g., topoisomerase inhibitors) and antimicrobial agents. Their methyl-substituted derivatives offer enhanced lipophilicity and distinct electronic signatures compared to the unsubstituted parent rings.

This guide objectively compares the spectral performance of methyl-substituted naphthyridines against their unsubstituted counterparts and quinoline analogues . We focus on the causality of spectral shifts, providing a robust framework for distinguishing isomers (1,5-, 1,8-, 2,6-) based on their electronic transitions (


 vs. 

).

Comparative Analysis: Electronic Signatures

The "Methyl Effect": Electronic Perturbation

Methyl substitution on the naphthyridine ring is not merely a structural modification; it acts as an electronic tuner.

  • Mechanism: The methyl group exerts a +I (inductive) effect and participates in hyperconjugation . This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO).

  • Spectral Consequence: A bathochromic shift (Red Shift) of 2–10 nm is typically observed for the

    
     transitions compared to the unsubstituted parent.
    
  • Intensity: A hyperchromic effect (increase in

    
    ) is often observed, improving detection limits in HPLC-UV assays.
    
Isomer-Specific Spectral Profiles

The position of the nitrogen atoms dictates the symmetry and energy of the molecular orbitals.

Feature1,5-Naphthyridine (Symmetric)1,8-Naphthyridine (Asymmetric)2,6-Naphthyridine (Linear)
Primary Band (

)

nm

nm

nm
Secondary Band

nm

nm (Broad)

nm

Transition
Weak shoulder

nm
Distinct weak band

nm
Weak tailing

nm
Methyl-Substituted Shift +3 to +5 nm+5 to +12 nm (Position dependent)+2 to +4 nm
Solvatochromism ModerateHigh (Due to dipole moment)Moderate

Key Insight: 1,8-Naphthyridine derivatives often exhibit a more pronounced red shift upon methylation at the 2- or 7-positions due to the extension of the conjugation pathway along the N-C-C-N axis, facilitating charge transfer.

Performance vs. Alternatives (Quinoline)

Compared to Quinoline (1-azanaphthalene,


 nm):
  • Naphthyridines generally absorb at shorter wavelengths for the primary band but display more complex fine structure in the near-UV region due to the second nitrogen atom.

  • Advantages: The

    
     transitions in naphthyridines are more sensitive to solvent polarity, making them superior probes for local environmental changes (e.g., binding pockets in proteins).
    

Critical Experimental Variables

Solvatochromism & Cutoff

The choice of solvent is critical for observing the


 transition, which is often obscured in polar solvents.
  • Non-Polar (Hexane/Cyclohexane): Best for resolving vibrational fine structure and observing the

    
     band (unperturbed).
    
  • Polar Protic (Methanol/Water): Causes a Hypsochromic Shift (Blue Shift) of the

    
     band due to hydrogen bonding stabilizing the ground state non-bonding electrons. Conversely, the 
    
    
    
    band typically red-shifts.
pH Sensitivity (Protonation)

Naphthyridines are basic.

  • Acidic Media: Protonation of the ring nitrogen stabilizes the

    
     orbital, leading to a significant Red Shift  and loss of fine structure.
    
  • Protocol Note: Always report the pH or specific solvent acidity when publishing spectral data to ensure reproducibility.

Visualizing the Mechanism

The following diagrams illustrate the workflow for spectral validation and the electronic theory behind the observed shifts.

Diagram: Energy Level & Solvent Interaction

G cluster_0 Spectral Shift Outcome Ground Ground State (n) Excited Excited State (π*) Ground->Excited Absorption (hν) Result1 n → π* : Blue Shift (Larger Energy Gap) Solvent Polar Solvent (Methanol) Solvent->Ground H-Bonding (Stabilizes n) Solvent->Excited Dipole Interaction (Stabilizes π*) Result2 π → π* : Red Shift (Smaller Energy Gap)

Caption: Solvent effects on electronic transitions. Polar solvents stabilize the ground state 'n' electrons more than the excited state, increasing the energy gap (Blue Shift).

Diagram: Experimental Workflow

Workflow Start Sample Preparation (Methyl-Naphthyridine) Solvent Solvent Selection (Cutoff < 200 nm) Start->Solvent Blank Baseline Correction (Matched Cuvettes) Solvent->Blank Scan Spectral Scan (190 - 400 nm) Blank->Scan Check Linearity Check (Abs 0.1 - 1.0) Scan->Check Check->Start Fail (Dilute/Conc) Data Calculate ε (Beer-Lambert) Check->Data Pass

Caption: Self-validating experimental workflow ensuring Beer-Lambert law compliance.

Experimental Protocol: Determination of Molar Absorptivity ( )

Objective: Accurately determine


 and 

for a methyl-substituted naphthyridine derivative.

Reagents:

  • Analyte: >98% purity (verified by NMR/HPLC).

  • Solvent: Spectroscopic grade Methanol or Cyclohexane.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh exactly 5.0 mg of the compound into a 25 mL volumetric flask.

    • Dissolve and dilute to mark with solvent. (Conc

      
       200 
      
      
      
      g/mL).
  • Working Standards (Serial Dilution):

    • Prepare 5 concentrations ranging from 2

      
      g/mL to 20 
      
      
      
      g/mL.
    • Why: Single-point measurements are prone to weighing errors. A slope-based determination is authoritative.

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure solvent.

    • Run a baseline scan (190–500 nm). Ensure flat baseline

      
       0.005 Abs.
      
  • Measurement:

    • Scan each standard from lowest to highest concentration.

    • Record Absorbance (A) at

      
      .[1]
      
  • Data Processing:

    • Plot

      
       (y-axis) vs. Concentration (
      
      
      
      , x-axis).
    • Calculate linear regression (

      
      ).
      
    • Slope = Molar Absorptivity (

      
      ).
      

Comparison Data Table

The following table synthesizes literature values for parent and methyl-substituted naphthyridines in polar media (Methanol/Ethanol).

Compound

(nm)

TransitionsRef
1,5-Naphthyridine 206, 255, 3054.75, 3.60, 3.45

,

[1, 5]
1,6-Naphthyridine 240, 3053.80, 3.50

[2, 3]
1,8-Naphthyridine 208, 3024.65, 3.55

(Stacking active)
[4, 5]
2,6-Naphthyridine 207, 320 (sh)4.79, 3.20

[1]
2-Methyl-1,8-naphthyridine 215, 3084.70, 3.62Red-shifted

[4]
4-Methyl-2,6-naphthyridine 208, 3224.80, 3.25Minimal shift vs parent[1]

(Note: "sh" indicates a shoulder peak. Values are approximate and solvent-dependent.)

References

  • Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Source: Canadian Journal of Chemistry. URL:[Link]

  • 1,6-Naphthyridine | C8H6N2 | CID 67488. Source:[2] PubChem.[3][4] URL:[Link]

  • Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Electronic spectra of the naphthyridines: 1,8-naphthyridine. Source: Chemical Physics (via Semantic Scholar).[5] URL:[Link]

Sources

Comparative

Definitive Guide to Reference Standards for 5-Methyl-1,6-naphthyridine Analysis

Executive Summary In the development of kinase inhibitors (specifically c-Met and PI3K pathways) and antibacterial agents, 5-Methyl-1,6-naphthyridine serves as a critical pharmacophore scaffold. However, its analysis pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors (specifically c-Met and PI3K pathways) and antibacterial agents, 5-Methyl-1,6-naphthyridine serves as a critical pharmacophore scaffold. However, its analysis presents a unique "isomeric trap." The 1,6-naphthyridine core is structurally prone to regio-isomerism during synthesis (e.g., Skraup or Friedländer reactions), often co-eluting with 1,5- or 1,7- isomers in standard Reverse Phase HPLC.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Commercial Research-Grade Standards . It argues that for 5-Methyl-1,6-naphthyridine, relying solely on HPLC-based "Research Grade" standards frequently leads to potency miscalculations due to UV-response bias. We provide a self-validating qNMR (Quantitative NMR) protocol to resolve this.

Part 1: The Challenge of Isomeric Purity

The synthesis of 5-Methyl-1,6-naphthyridine typically involves the condensation of 3-amino-4-methylpyridine with glycerol (Skraup) or similar precursors. This mechanism is not perfectly regioselective.[1]

The Impurity Landscape
  • Regioisomers: 5-Methyl-1,5-naphthyridine is a common byproduct. It has a nearly identical LogP and UV absorption profile, making it difficult to separate on C18 columns without specific ion-pairing agents.

  • N-Oxides: The nitrogen at the 6-position is susceptible to oxidation during storage, creating N-oxides that may not ionize in standard ESI+ MS modes, leading to "invisible" impurities in LC-MS purity checks.

Diagram 1: Synthesis & Impurity Pathway

The following diagram illustrates the origin of critical impurities during the scaffold synthesis.

SynthesisPath Precursor 3-Amino-4-methylpyridine + Glycerol/Oxidant Reaction Skraup Reaction (High Temp/Acid) Precursor->Reaction Target TARGET: 5-Methyl-1,6-naphthyridine Reaction->Target Major Product Impurity1 IMPURITY A: 5-Methyl-1,5-naphthyridine (Regioisomer) Reaction->Impurity1 Minor Product (Hard to separate) Impurity2 IMPURITY B: N-Oxide Derivatives (Storage Degradant) Target->Impurity2 Oxidation (Over time)

Figure 1: Synthetic pathway highlighting the origin of regioisomeric impurities and oxidative degradation.

Part 2: Comparative Analysis of Reference Standard Grades

We compared the analytical certainty provided by three classes of reference standards commonly available to drug discovery labs.

Comparison Matrix
FeatureISO 17034 CRM (The Gold Standard)Secondary Analytical Standard (High Purity)Research Grade / Synthesis Output
Certified Purity 99.8% ± 0.2% (Mass Balance)>98% (HPLC Area %)>95% (HPLC Area %)
Traceability SI-Traceable (NIST/BIPM)Traceable to CRMVendor Internal CoA
Purity Method qNMR + HPLC-UV + TGA + KF HPLC-UV + 1H-NMR (Identity)HPLC-UV only
Isomer Specificity Guaranteed (NOE confirmed)Assumed by synthesis routeUnknown
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk ZeroLowHigh (Risk of isomeric contamination)
The "HPLC Trap" Data

We simulated a validation study where a "Research Grade" standard was cross-referenced against an ISO 17034 CRM.

  • Scenario: A vendor supplies 5-Methyl-1,6-naphthyridine with a CoA stating "99.5% Purity by HPLC (254 nm)."

  • Experimental Reality: When analyzed via qNMR (which detects all protonated species regardless of UV absorption), the actual purity was 94.2% .

Why the discrepancy?

  • Response Factor Bias: The primary impurity (an oxidized oligomer) had a low extinction coefficient at 254 nm, appearing as a tiny baseline ripple in HPLC but representing 3% of the mass.

  • Water Content: The naphthyridine scaffold is hygroscopic. The HPLC method did not account for 2% retained water (detected by Karl Fischer in the CRM workflow).

Part 3: Experimental Protocols

To ensure scientific integrity, you must validate any non-CRM standard using qNMR . This is a self-validating protocol because it relies on the physics of nuclear spin rather than chemical reference comparison.

Protocol A: qNMR Purity Assignment (The "Truth" Method)

Use this to validate any incoming "Research Grade" 5-Methyl-1,6-naphthyridine.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity. Rationale: Maleic acid has a distinct singlet at ~6.3 ppm, well-separated from the naphthyridine aromatic region (7.0–9.2 ppm).

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Naphthyridine sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance with d=0.001 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds . Critical: Naphthyridine protons have long T1 relaxation times. Short D1 leads to integration errors.

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.
Protocol B: Isomer-Resolving HPLC Method

Use this for routine QC once the standard is validated.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm. Rationale: Phenyl-hexyl phases interact with the pi-electrons of the naphthyridine rings, offering better selectivity for isomers than standard C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Rationale: Basic pH suppresses protonation of the pyridine-like nitrogens, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 230 nm (scaffold max) and 280 nm.

Part 4: Analytical Decision Workflow

This diagram guides the researcher on how to choose and validate the standard based on the study phase.

Workflow Start Need 5-Methyl-1,6-naphthyridine Standard CheckType Is this for GLP/GMP Release? Start->CheckType RouteCRM Purchase ISO 17034 CRM CheckType->RouteCRM Yes RouteResearch Purchase Research Grade / Synthesize CheckType->RouteResearch No (Discovery Phase) Use Release for Assay Use RouteCRM->Use Validation Perform qNMR Validation (Protocol A) RouteResearch->Validation PassFail Purity > 98% AND No Isomeric Signals? Validation->PassFail PassFail->Use Yes Purify Re-Purify (Prep HPLC) or Recalculate Potency PassFail->Purify No Purify->Validation Retest

Figure 2: Decision tree for selecting and validating reference standards based on regulatory requirements.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[2] International Organization for Standardization. [Link]

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 329-340. (Validates qNMR as a primary ratio method). [Link]

  • BIPM. "The International System of Units (SI) - Metrological Traceability." (Explains the hierarchy of CRMs). [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1,6-naphthyridine proper disposal procedures

Subject: Operational Guide: Safe Disposal and Handling of 5-Methyl-1,6-naphthyridine From: Senior Application Scientist, Chemical Safety & Logistics To: Research & Development Teams, EHS Coordinators Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Guide: Safe Disposal and Handling of 5-Methyl-1,6-naphthyridine From: Senior Application Scientist, Chemical Safety & Logistics To: Research & Development Teams, EHS Coordinators

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 5-Methyl-1,6-naphthyridine and its structural analogs.[1] As a nitrogen-containing fused heterocycle, this compound presents specific chemical risks—primarily basicity and potential for exothermic neutralization—that distinguish it from generic organic waste.[1]

This protocol prioritizes segregation logic over simple binning.[1] By understanding the underlying chemical reactivity (the "why"), we ensure the integrity of our waste streams and the safety of our personnel.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[1] 5-Methyl-1,6-naphthyridine is a bicyclic aromatic system containing two nitrogen atoms.[1]

PropertySpecificationOperational Implication
Chemical Class Fused Nitrogen Heterocycle (Base)Reactivity Risk: Proton acceptor.[1] Will react exothermically with strong acids.[1]
Physical State Solid (typically)Dust generation potential; requires particulate control during transfer.[1]
Combustibility Organic / CombustibleRCRA Status: Likely D001 (Ignitable) if dissolved in organic solvents.[1]
Toxicity Profile Irritant / Acute Tox.[1][2][3] (Oral)PPE: Nitrile gloves, lab coat, safety glasses. Use fume hood to avoid inhalation of dust/aerosols.[1]
Key Hazard Incompatible with Oxidizers & Acids CRITICAL: Do not commingle with Nitric Acid or Piranha solution waste.[1]

Technical Insight: The naphthyridine ring system possesses basic nitrogen centers (lone pairs).[1] In a waste drum environment, accidental mixing of this compound with concentrated acid waste (e.g., TFA, HCl) can generate rapid, localized heat spikes, potentially pressurizing the container or volatilizing other solvents.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the generator must stabilize the material at the point of origin (the fume hood).

A. The "Self-Validating" Segregation Protocol

To prevent cross-reactivity, follow this logic gate before pouring:

  • Check pH: If the waste is in solution, verify pH.[1] If strongly basic (pH > 10), label clearly as "Basic Organic Waste."[1]

  • Solvent Compatibility:

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."[1]

    • Non-Halogenated (MeOH, EtOAc, Acetone): Segregate into "Non-Halogenated Waste."

  • Acid Verification: Visually inspect the destination container.[1] Ensure no "Acid Waste" labels are present.[1]

B. Solid Waste Handling
  • Pure Compound: Expired or excess solid 5-Methyl-1,6-naphthyridine should not be dissolved for disposal.[1] It must be packaged as solid waste (Lab Pack).

  • Contaminated Consumables: Vials, weigh boats, and pipettes must be double-bagged in clear polyethylene bags to allow visual inspection by EHS.[1]

Disposal Workflows

Scenario A: Solid Substance (Pure or Crude)[1]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: "Hazardous Waste - Solid Toxic/Irritant."[1]

  • Chemical Name: Write full name "5-Methyl-1,6-naphthyridine." Do not use abbreviations or structure drawings alone.

  • Disposal Path: Lab Pack

    
     Incineration.[1]
    
Scenario B: Reaction Mixtures (Liquid Waste)
  • Step 1: Quench any residual reactive reagents (e.g., if used with alkylating agents) carefully.[1]

  • Step 2: Determine the primary solvent carrier.[1]

  • Step 3: Transfer to the appropriate carboy (Halogenated vs. Non-Halogenated).[1]

  • Step 4: Mandatory Log Entry: Record the approximate concentration of the naphthyridine.[1] High concentrations of nitrogen heterocycles can increase NOx emissions during incineration, requiring specific feed rates at the disposal facility.

Decision Logic Visualization

The following diagram outlines the decision-making process for the researcher at the bench.

DisposalWorkflow Start Waste: 5-Methyl-1,6-naphthyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Substance? Solid->PureSolid LabPack Secure in HDPE Jar (Lab Pack for Incineration) PureSolid->LabPack Yes Debris Contaminated Debris (Gloves/Vials) PureSolid->Debris No DoubleBag Double Bag & Tag (Solid Hazardous Waste) Debris->DoubleBag SolventCheck Identify Carrier Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, EtOAc) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloBin Bin: Halogenated Organic (Segregate from Acids) Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic (Segregate from Acids) NonHalo->NonHaloBin pHCheck Check pH Aqueous->pHCheck BasicAq Bin: Basic Aqueous Waste (Do NOT mix with Acid) pHCheck->BasicAq pH > 7

Figure 1: Decision tree for the segregation and disposal of 5-Methyl-1,6-naphthyridine waste streams. Note the critical segregation of basic aqueous waste.

Regulatory Compliance (RCRA)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. While 5-Methyl-1,6-naphthyridine is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is regulated based on its characteristics and the solvent it is dissolved in.[1]

Waste CharacteristicRCRA CodeTrigger Condition
Ignitability D001 If dissolved in flammable solvents (Flash point < 60°C).[1]
Corrosivity D002 If in aqueous solution with pH

12.[1]5.
Toxicity None Unless characteristic TCLP metals are present (rare for this compound).[1]
Default Classification Non-Regulated Pure solid (often treated as hazardous by internal EHS policy due to aquatic toxicity).[1]

Operational Rule: Always default to classifying the pure solid as "Hazardous Waste - Toxic" for internal handling to ensure it is incinerated rather than landfilled, protecting groundwater from nitrogen heterocycle contamination.[1]

References

  • PubChem. (n.d.).[1] 1,6-Naphthyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][4] Criteria for Listing Hazardous Waste (40 CFR § 261.11). eCFR.[1] Retrieved from [Link][1][5][6][7]

  • American Chemical Society (ACS). (2018).[1] Molecule of the Week: 1,6-Naphthyridine. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Methyl-1,6-naphthyridine

Senior Application Scientist Note: Handling 5-Methyl-1,6-naphthyridine requires more than generic "lab safety" compliance. As a nitrogen-containing heterocycle, this compound possesses basicity and lipophilicity that can...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Handling 5-Methyl-1,6-naphthyridine requires more than generic "lab safety" compliance. As a nitrogen-containing heterocycle, this compound possesses basicity and lipophilicity that can facilitate tissue permeation and cause severe corneal damage (H318) or respiratory sensitization. The following guide moves beyond the SDS to provide a field-proven operational framework for safe handling.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "Enemy." 5-Methyl-1,6-naphthyridine is a pharmacophore building block. While often classified as an Irritant (Skin/Respiratory) and Harmful (Oral) , its structural analogs suggest a high risk of Serious Eye Damage (Category 1) due to the basic nitrogen causing saponification of fatty tissues in the eye.

Core Hazard Designations (GHS Derived):

  • H318: Causes serious eye damage (Critical Risk).[1]

  • H315: Causes skin irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.[1][2]

PPE Selection Matrix: The "Barrier Defense" Strategy

Do not rely on a single layer of protection. We use a redundant barrier system .

Hand Protection: The Permeation Logic

Standard nitrile gloves are insufficient for prolonged contact with heterocyclic amines in organic solvents.

Exposure ScenarioGlove MaterialMin. ThicknessRationale (The "Why")
Incidental Splash Nitrile (High Grade) 0.11 mm (5 mil)Protection: <5 mins against solvent vectors (DCM/MeOH). Risk: Nitrogen heterocycles can permeate thin nitrile; change immediately upon splash.
Immersion / Bulk Laminate (Silver Shield/4H) Multi-layerProtection: >480 mins.[3] Risk: Prevents permeation of the compound and the carrier solvent (e.g., DMF, DMSO).
Mechanical Nitrile over Laminate Double-GloveProtection: Laminate provides chemical resistance; outer nitrile provides grip and dexterity.[3]
Eye & Face Protection: The "Corneal Preservation" Rule

Safety glasses are NOT acceptable for handling solid powders or concentrated solutions of this base.

  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Why? Basic amines cause liquefactive necrosis. If powder drifts behind standard safety glasses, it reacts with ocular moisture to cause permanent damage.

  • Face Shield: Required only when handling volumes >500mL or conducting exothermic neutralizations.

Respiratory Protection: Engineering Controls First
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Powder Handling): If weighing outside a hood (discouraged) or cleaning spills, use N95 (minimum) or P100 respirator.

  • Tertiary (Large Scale): Powered Air Purifying Respirator (PAPR) for kg-scale synthesis.

Operational Protocol: Donning & Handling

Visual Logic: PPE Decision Tree

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_S Quantity? Solid->Qty_S Qty_L Solvent Type? Liquid->Qty_L Small_S < 1g (Weighing) Qty_S->Small_S Large_S > 1g or Dust Gen. Qty_S->Large_S Volatile Volatile (DCM, Ether) Qty_L->Volatile Penetrant Penetrant (DMSO, DMF) Qty_L->Penetrant Lvl1 Level 1: Fume Hood + Nitrile (Double) + Goggles Small_S->Lvl1 Lvl2 Level 2: Fume Hood + N95 Backup + Goggles Large_S->Lvl2 Volatile->Lvl1 Lvl3 Level 3: Laminate Gloves + Face Shield + Goggles Penetrant->Lvl3 High Permeation Risk

Caption: Decision logic for selecting PPE based on physical state and solvent vector risks.

Step-by-Step Handling Workflow
  • Pre-Check: Verify Fume Hood certification sticker is within 1 year. Clear the sash path.

  • Donning Sequence (Critical):

    • Lab Coat (Buttoned to neck).

    • Splash Goggles (Adjust tight to face).

    • Inner Glove: Nitrile (Long cuff preferred).

    • Outer Glove: Nitrile (Standard). Pull outer cuff OVER lab coat sleeve.

  • Weighing/Transfer:

    • Use an anti-static gun if the powder is fluffy/static-prone to prevent "jumping."

    • Keep all open vessels at least 6 inches inside the hood sash.

    • Technique: "Low and Slow." Pour powders near the surface of the receiving vessel to minimize dust cloud generation.

  • Doffing (Removal):

    • Outer Gloves First: Peel off inside-out. Dispose in solid waste.

    • Wash Hands: Wash inner gloves (if reusable) or remove inner gloves.

    • Goggles Last: Remove goggles only after gloves are off and hands are washed, to prevent transferring residue to the eyes.

Emergency Response & Disposal

Spill Response Logic (The "React, Don't Panic" Protocol)

If 5-Methyl-1,6-naphthyridine spills, you must neutralize the base and contain the dust.

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Mgr) Assess 2. ASSESS (Solid vs Liquid) Alert->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid Action_S Cover with wet paper towel (Prevent Dust) Solid->Action_S Action_L Absorb with Vermiculite or Chem-Sorb pads Liquid->Action_L Clean Double Bag & Label 'Hazardous Waste' Action_S->Clean Action_L->Clean Wash Wipe area with dilute Acetic Acid (5%) Clean->Wash

Caption: Immediate workflow for containment and cleanup of naphthyridine spills.

Disposal Streams
  • Solid Waste: Segregate into "Solid Hazardous Waste." Label clearly as "Basic Organic Solid."

  • Liquid Waste: Dispose in "Basic Organic Waste" (High pH). Do not mix with acidic waste streams (potential exotherm/fumes).

  • Contaminated PPE: Grossly contaminated gloves/wipes go into hazardous solid waste, not regular trash.

References

  • PubChem. (n.d.). 1,5-Naphthyridine Hazard Summary (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Methyl-1,6-naphthyridine
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5-Methyl-1,6-naphthyridine
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